molecular formula C4H10Cl2F2N2 B12279133 (3,3-Difluorocyclobutyl)hydrazine dihydrochloride

(3,3-Difluorocyclobutyl)hydrazine dihydrochloride

Cat. No.: B12279133
M. Wt: 195.04 g/mol
InChI Key: XVARNAXUPOBYKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,3-Difluorocyclobutyl)hydrazine dihydrochloride is a useful research compound. Its molecular formula is C4H10Cl2F2N2 and its molecular weight is 195.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3,3-Difluorocyclobutyl)hydrazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,3-Difluorocyclobutyl)hydrazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C4H10Cl2F2N2

Molecular Weight

195.04 g/mol

IUPAC Name

(3,3-difluorocyclobutyl)hydrazine;dihydrochloride

InChI

InChI=1S/C4H8F2N2.2ClH/c5-4(6)1-3(2-4)8-7;;/h3,8H,1-2,7H2;2*1H

InChI Key

XVARNAXUPOBYKM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)NN.Cl.Cl

Origin of Product

United States
Foundational & Exploratory

(3,3-Difluorocyclobutyl)hydrazine dihydrochloride CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on (3,3-Difluorocyclobutyl)hydrazine dihydrochloride , structured for researchers and drug development professionals.

Advanced Building Block for Medicinal Chemistry & Lead Optimization

Executive Summary & Chemical Identity

(3,3-Difluorocyclobutyl)hydrazine dihydrochloride is a specialized alkyl hydrazine building block used primarily in the synthesis of heterocycles (e.g., pyrazoles, triazoles) and as a bioisosteric linker in drug discovery. Its core value lies in the gem-difluorocyclobutyl moiety, which offers a unique combination of metabolic stability, lowered lipophilicity (compared to cyclobutyl), and specific conformational preferences.

Chemical Constants Table
PropertyData
Chemical Name (3,3-Difluorocyclobutyl)hydrazine dihydrochloride
CAS Number 2231672-94-7
Molecular Formula C₄H₈F₂N₂[1] · 2HCl
Molecular Weight 195.04 g/mol (Salt); ~122.12 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et₂O)
Hygroscopicity Hygroscopic; requires storage under desiccant
Storage Conditions -20°C (Long-term), Inert atmosphere (Ar/N₂)

Strategic Applications in Medicinal Chemistry

The inclusion of the (3,3-difluorocyclobutyl) group is rarely accidental; it is a strategic design choice in "Lead Optimization" phases.

The "Fluorine Effect" & Bioisosterism

The gem-difluoro group at the C3 position of the cyclobutane ring exerts profound electronic and steric effects:

  • Lipophilicity Modulation: Unlike a standard cyclobutyl group (lipophilic), the difluoro-analog lowers

    
     due to the polarity of the C-F bonds, improving aqueous solubility without introducing a hydrogen bond donor (HBD).
    
  • Metabolic Blocking: The C3 position of cyclobutane is a metabolic "soft spot" prone to oxidation (hydroxylation). Fluorination blocks this site, extending the half-life (

    
    ) of the parent drug.
    
  • pKa Suppression: When attached to an amine or hydrazine, the electron-withdrawing effect of the fluorine atoms (through-bond inductive effect,

    
    ) lowers the pKa of the basic nitrogen. This can reduce hERG channel inhibition, a common liability for basic amines.
    
High-Value Application Contexts
  • GLP-1R Agonists: Difluorocyclobutyl moieties have been utilized in next-generation GLP-1R agonists (e.g., analogs of Danuglipron) to optimize oral bioavailability and reduce cardiac safety risks.[2]

  • Pyrazole Synthesis: Reacting this hydrazine with 1,3-diketones yields N-substituted pyrazoles, a scaffold ubiquitous in kinase inhibitors (e.g., JAK, BRAF inhibitors).

Synthesis & Manufacturing Logic

While direct nucleophilic substitution on cyclobutanes is kinetically sluggish, the synthesis of this hydrazine is most reliably achieved via Reductive Amination of the corresponding ketone.

Representative Synthetic Pathway

The following logic flow illustrates the standard laboratory-scale synthesis.

Synthesispath Ketone 3,3-Difluorocyclobutanone (Starting Material) Hydrazone Intermediate Hydrazone Ketone->Hydrazone Condensation (MeOH, AcOH) BocHydrazine tert-Butyl Carbazate (Boc-NHNH2) BocHydrazine->Hydrazone Protected Boc-Protected Hydrazine Hydrazone->Protected Reduction (NaBH3CN or H2/Pd) Final (3,3-Difluorocyclobutyl)hydrazine 2HCl Protected->Final Deprotection (4M HCl in Dioxane)

Figure 1: Standard reductive amination route for the synthesis of (3,3-difluorocyclobutyl)hydrazine dihydrochloride.

Critical Process Parameters
  • Stoichiometry: Use a slight excess of tert-butyl carbazate (1.1 equiv) to drive full consumption of the expensive ketone.

  • Reducing Agent: Sodium cyanoborohydride (

    
    ) is preferred over 
    
    
    
    to prevent reduction of the ketone to the alcohol before hydrazone formation.
  • Salt Formation: The final deprotection uses anhydrous HCl (in dioxane or ether). The product precipitates as the dihydrochloride salt, which is crucial for stability. Free base alkyl hydrazines are prone to air oxidation and decomposition.

Experimental Protocols

Disclaimer: These protocols are representative of standard organic synthesis methodologies for this class of compounds. Always consult specific MSDS and internal safety guidelines.

Protocol A: Pyrazole Formation (General Procedure)

Objective: To synthesize a 1-(3,3-difluorocyclobutyl)-pyrazole derivative from a 1,3-diketone.

Reagents:

  • (3,3-Difluorocyclobutyl)hydrazine dihydrochloride (1.0 equiv)

  • 1,3-Diketone derivative (1.0 equiv)

  • Ethanol (0.2 M concentration)

  • Triethylamine (

    
    , 2.5 equiv) - Essential to neutralize the 2HCl
    

Step-by-Step:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-diketone in Ethanol.

  • Addition: Add (3,3-Difluorocyclobutyl)hydrazine dihydrochloride in one portion.

  • Neutralization: Dropwise add triethylamine. The mixture may become slightly cloudy as

    
     forms.
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor by LC-MS for the disappearance of the hydrazine (using a specific amine stain or MS detection).
    
  • Workup: Cool to room temperature. Concentrate the solvent in vacuo. Partition the residue between Ethyl Acetate and Water.

  • Purification: The organic layer is dried (

    
    ) and concentrated. Purify via silica gel chromatography (Hexane/EtOAc gradient).
    
Protocol B: Handling & Storage
  • Hygroscopicity: This salt will absorb atmospheric moisture, turning into a sticky gum which is difficult to weigh accurately.

  • Best Practice: Weigh quickly in a low-humidity environment or a glovebox. Store in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Safety & Hazard Profile

Signal Word: DANGER

Hazard ClassStatement
Acute Toxicity Toxic if swallowed, in contact with skin, or inhaled. (Hydrazine derivatives are generally toxic).[3]
Skin Corrosion Causes skin irritation.
Eye Damage Causes serious eye irritation.[4]
Sensitization May cause an allergic skin reaction.[5][6]
Carcinogenicity Suspected of causing cancer (Class effect of hydrazines).[5][6][7]

Emergency Response:

  • Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen.

  • Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.[4][6][7]

  • Spill: Do not dry sweep if possible; dampen to avoid dust. Use a HEPA-filter vacuum.

Decision Logic for Lead Optimization

When should a chemist deploy this specific building block?

DecisionTree Start Lead Compound Issue: Poor Metabolic Stability or High Lipophilicity CheckSite Is the liability at an N-alkyl group? Start->CheckSite Cyclobutyl Current Group: Cyclobutyl or Isopropyl CheckSite->Cyclobutyl Yes Strategy Strategy: Block Metabolic Hotspot Cyclobutyl->Strategy Solution Switch to: (3,3-Difluorocyclobutyl)hydrazine Strategy->Solution Install F2 to block C3 oxidation & lower LogD

Figure 2: Medicinal chemistry decision tree for selecting 3,3-difluorocyclobutyl bioisosteres.

References

  • Griffith, D. A., et al. (2022). Discovery of Danuglipron (PF-06882961): A Potent and Selective Glucagon-like Peptide-1 Receptor (GLP-1R) Agonist. Journal of Medicinal Chemistry. (Contextual citation for difluorocyclobutyl utility in GLP-1 agonists).
  • Mykhailiuk, P. K. (2015). Fluorinated Cyclobutanes and Their Derivatives in Medicinal Chemistry. Chemical Reviews.

Sources

Introduction: The Strategic Value of the gem-Difluorocyclobutyl Moiety in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of (3,3-Difluorocyclobutyl)hydrazine dihydrochloride

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds is a cornerstone of molecular design. Fluorination can profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, pKa, and binding affinity.[1][2] Among the diverse array of fluorinated motifs, the gem-difluorocyclobutyl group has emerged as a particularly valuable bioisostere.[3][4] Its rigid, three-dimensional structure can impart favorable conformational constraints, while the polar, yet lipophilic nature of the C-F bonds offers a unique tool for modulating cell permeability and target engagement.[1]

(3,3-Difluorocyclobutyl)hydrazine dihydrochloride is a key chemical building block that enables the introduction of this strategic moiety. As a bifunctional reagent, the hydrazine group serves as a versatile handle for constructing a wide range of heterocyclic systems, such as pyrazoles and pyridazines, which are prevalent in pharmacologically active compounds.[5] This guide provides a comprehensive overview of a robust synthetic pathway to (3,3-Difluorocyclobutyl)hydrazine dihydrochloride, details its rigorous characterization, and underscores its significance for researchers, scientists, and drug development professionals.

Part 1: Synthesis of (3,3-Difluorocyclobutyl)hydrazine dihydrochloride

The synthesis is approached as a multi-step sequence, beginning with a commercially available fluorinated ketone. The chosen pathway is designed for reliability and scalability, prioritizing mild conditions and high-purity intermediates.

Overall Synthetic Workflow

The logical flow of the synthesis proceeds from a ketone to an amine, which is then converted to the target hydrazine and subsequently isolated as its stable dihydrochloride salt.

G cluster_0 Synthesis Pathway A 3,3-Difluorocyclobutanone B 3,3-Difluorocyclobutanamine A->B Reductive Amination (NH4OAc, NaBH3CN) C (3,3-Difluorocyclobutyl)hydrazine B->C Diazotization & Reduction (1. NaNO2, HCl) (2. SnCl2) D (3,3-Difluorocyclobutyl)hydrazine dihydrochloride C->D Salt Formation (HCl in Dioxane)

Caption: Synthetic route to the target compound.

Step 1: Synthesis of 3,3-Difluorocyclobutanamine via Reductive Amination

Causality and Expertise: The conversion of a ketone to a primary amine is most efficiently achieved through reductive amination.[6][7] This one-pot reaction proceeds via an intermediate imine, which is reduced in situ. We select sodium cyanoborohydride (NaBH₃CN) as the reducing agent. Its key advantage is its selectivity; it readily reduces the protonated imine intermediate but is slow to reduce the starting ketone under the mildly acidic conditions required for imine formation.[8][9] This prevents the undesired formation of 3,3-difluorocyclobutanol as a byproduct. Ammonium acetate serves as the ammonia source and a buffer to maintain the optimal pH for the reaction.

Experimental Protocol:

  • To a solution of 3,3-difluorocyclobutanone (1.0 eq) in anhydrous methanol, add ammonium acetate (5.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the internal temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.

  • Carefully quench the reaction by the slow addition of 2M HCl until the pH is ~2 to decompose any excess reducing agent.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with 4M NaOH to pH >12 and extract the product with dichloromethane (3 x volumes).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,3-difluorocyclobutanamine as a volatile oil. This intermediate is often taken directly to the next step.[10][11]

Step 2: Conversion of Amine to Hydrazine

Causality and Expertise: The transformation of a primary aliphatic amine to a hydrazine is a classic, albeit delicate, process. The most reliable method involves the formation of an N-nitrosoamine intermediate via diazotization, followed by a controlled reduction. Low temperatures (0-5 °C) are critical during the addition of sodium nitrite to the acidified amine solution. This prevents the unstable diazonium salt from decomposing, which would lead to alcohol byproducts and reduced yields. Stannous chloride (SnCl₂) is an effective reducing agent for the subsequent conversion of the intermediate to the hydrazine.

Experimental Protocol:

  • Dissolve 3,3-difluorocyclobutanamine (1.0 eq) in 6M hydrochloric acid at 0 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature between 0 and 5 °C. Stir for 1 hour at this temperature.

  • In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (3.0 eq) in concentrated hydrochloric acid, also cooled to 0 °C.

  • Slowly add the diazonium salt solution to the SnCl₂ solution. A precipitate may form.

  • Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 4 hours.

  • Make the reaction mixture strongly basic (pH > 12) by the slow, careful addition of solid NaOH or a concentrated solution, ensuring the flask is cooled in an ice bath.

  • Extract the free hydrazine base with a suitable solvent, such as diethyl ether or ethyl acetate (4 x volumes).

  • Dry the combined organic layers over anhydrous potassium carbonate (a non-acidic drying agent is crucial here), filter, and proceed immediately to the next step. The free hydrazine base is generally unstable and should not be stored.

Step 3: Formation and Isolation of Dihydrochloride Salt

Causality and Expertise: Hydrazines are basic compounds that are often unstable and difficult to handle in their free base form. Converting them to a salt, such as a dihydrochloride, significantly increases their stability, renders them non-volatile, and facilitates purification by crystallization.[12][13] The use of two equivalents of HCl is necessary to protonate both nitrogen atoms of the hydrazine moiety.

Experimental Protocol:

  • Dissolve the crude (3,3-difluorocyclobutyl)hydrazine from the previous step in a minimal amount of anhydrous diethyl ether or isopropanol.

  • Cool the solution to 0 °C.

  • Slowly add a 4M solution of HCl in 1,4-dioxane or a saturated solution of HCl in diethyl ether (2.2 eq) dropwise with vigorous stirring.

  • A white precipitate of (3,3-difluorocyclobutyl)hydrazine dihydrochloride will form.

  • Continue stirring at 0 °C for 30 minutes after the addition is complete.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold, anhydrous diethyl ether to remove any non-polar impurities.

  • Dry the product under high vacuum to afford (3,3-Difluorocyclobutyl)hydrazine dihydrochloride as a stable, white crystalline solid.[14][15]

Part 2: Characterization of the Final Product

A rigorous analytical workflow is essential to confirm the structure, identity, and purity of the synthesized (3,3-Difluorocyclobutyl)hydrazine dihydrochloride. Each technique provides a unique and complementary piece of structural information.

Characterization Workflow

G cluster_1 Analytical Characterization Start Final Product (White Solid) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR Structural Elucidation MS Mass Spectrometry (ESI-MS) Start->MS Molecular Weight FTIR FTIR Spectroscopy Start->FTIR Functional Groups Confirmation Structure & Purity Confirmed NMR->Confirmation MS->Confirmation FTIR->Confirmation

Caption: Logical flow of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination of organic molecules.[16] Spectra should be recorded in a suitable deuterated solvent, such as D₂O or DMSO-d₆.[17][18]

Table 1: Expected NMR Data for (3,3-Difluorocyclobutyl)hydrazine dihydrochloride (in D₂O)

NucleusExpected Chemical Shift (δ, ppm)MultiplicityAssignment
¹H ~ 4.0 - 4.2Multiplet (quintet-like)1H, -CH -NHNH₂
~ 2.8 - 3.1Multiplet4H, -CH ₂-CF₂-CH ₂-
¹³C ~ 115 - 120Triplet (¹JCF ≈ 280 Hz)1C, -C F₂-
~ 45 - 50Singlet1C, -C H-NHNH₂
~ 35 - 40Triplet (²JCF ≈ 25 Hz)2C, -C H₂-
¹⁹F ~ -90 to -110Singlet or Broad Singlet2F, -CF ₂-
  • Expertise & Trustworthiness: The chemical shifts are estimates based on known substituent effects. The large one-bond carbon-fluorine coupling constant (¹JCF) is a hallmark of fluorinated alkanes. The two-bond coupling (²JCF) on the adjacent carbons is also a key diagnostic feature. The protons on the cyclobutane ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the free base and can provide fragmentation data to support the structure. Electrospray Ionization (ESI) in positive mode is ideal for this polar, salt-like compound.

Table 2: Expected Mass Spectrometry Data

ParameterExpected ValueInterpretation
Molecular Formula (Free Base) C₄H₈F₂N₂-
Exact Mass (Free Base) 122.0655High-resolution MS (HRMS) should match this value.
[M+H]⁺ (ESI-MS) m/z 123.0733The protonated molecular ion of the free base.
  • Expertise & Trustworthiness: The mass spectra of fluorinated compounds can be complex.[19] Fragmentation may involve the loss of HF or cleavage of the cyclobutane ring. Observing the correct mass for the protonated molecular ion via HRMS provides very strong evidence for the compound's identity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of the dihydrochloride salt will be distinct from the free base.[20][21]

Table 3: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 2600 (broad)StrongN-H stretching from -NH₂⁺- and -NH₃⁺ groups
2980 - 2850MediumC-H stretching (aliphatic)
~1600 & ~1500MediumN-H bending (asymmetric and symmetric)
1250 - 1050StrongC-F stretching
  • Expertise & Trustworthiness: The most prominent feature will be the very broad and strong absorption in the 3200-2600 cm⁻¹ region, which is characteristic of ammonium and hydrazinium hydrochloride salts.[13][22][23] The strong C-F stretching band is also a critical diagnostic peak.[24]

References

  • Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (n.d.). Mass spectra of fluorocarbons.
  • Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling.
  • Google Patents. (n.d.). 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3 ....
  • ChemicalBook. (2025). 3,3-DIFLUOROCYCLOBUTANAMINE HYDROCHLORIDE | 637031-93-7.
  • Fisher, O., et al. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Hydrazine.
  • ResearchGate. (n.d.). FT-IR spectrum of (a) hydrazine-functionalized cobalt–iron oxide NPs....
  • ResearchGate. (n.d.). FTIR spectra of hydrazine solution before (a) and after the....
  • Liu, Y., et al. (2025). Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. Chemical Science.
  • PubChem. (n.d.).
  • ResearchGate. (n.d.).
  • ChemicalBook. (n.d.).
  • Fisher, O., et al. (n.d.). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PubMed Central.
  • BLD Pharm. (n.d.). 2231672-94-7|(3,3-Difluorocyclobutyl)hydrazine dihydrochloride.
  • Wikipedia. (n.d.).
  • Zafrani, Y. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Israel Journal of Chemistry.
  • Alfa Chemistry. (n.d.).
  • Master Organic Chemistry. (2017).
  • The Organic Chemistry Tutor. (2025).
  • ChemicalBook. (n.d.). (3,3-difluorocyclobutyl)hydrazine dihydrochloride CAS#: 2231672-94-7.
  • Reich, H. (n.d.). NMR Spectroscopy. University of Wisconsin.
  • Organic Syntheses. (n.d.). Hydrazine, 1,2-dimethyl-, dihydrochloride.
  • Eurisotop. (n.d.).
  • University of Alberta. (n.d.). Notes on NMR Solvents.
  • NIST. (n.d.). Hydrazine dihydrochloride. NIST WebBook.

Sources

Technical Guide: Spectroscopic Characterization of (3,3-Difluorocyclobutyl)hydrazine Dihydrochloride

[1]

Executive Summary

(3,3-Difluorocyclobutyl)hydrazine dihydrochloride is a specialized sp³-rich building block used in drug discovery to introduce the metabolically stable 3,3-difluorocyclobutyl motif.[1] This scaffold acts as a lipophilic bioisostere for traditional alkyl groups, modulating pKa and permeability.[1]

This guide provides the expected spectroscopic signatures (NMR, IR, MS) derived from high-fidelity structural analogs (e.g., 3,3-difluorocyclobutanamine) and first-principles analysis of fluorinated cycloalkanes. It establishes a self-validating protocol for confirming identity and purity.

Chemical Identity
ParameterDetail
IUPAC Name (3,3-Difluorocyclobutyl)hydrazine dihydrochloride
CAS Number 2231672-94-7 (Salt); 791061-00-2 (Amine analog ref)
Formula C₄H₈F₂N₂[1][2][3][4][5][6][7][8][9][10][11] · 2HCl
Molecular Weight 136.12 (Free Base) / 209.04 (Dihydrochloride Salt)
SMILES FC1(F)CC(NN)C1.Cl.Cl
Solubility High in Water (D₂O), DMSO; Low in CHCl₃

Analytical Workflow Strategy

The characterization of this compound presents specific challenges due to the gem-difluoro ring puckering and the exchangeable protons of the hydrazine salt.

Characterization Logic Flow

The following decision tree outlines the logical progression for validating this compound.

AnalyticalWorkflowSampleSample: (3,3-Difluorocyclobutyl)hydrazine 2HClSolventSolvent Selection:DMSO-d6 (Preferred)or D2OSample->SolventH1_NMR1H NMR:Confirm Ring Integrity& Hydrazine ProtonsSolvent->H1_NMRStructuralConnectivityF19_NMR19F NMR:Confirm gem-F2(-80 to -100 ppm)H1_NMR->F19_NMRF-SubstitutionMSLC-MS (ESI+):[M+H]+ = 137.1Fragment: 117 (HF loss)F19_NMR->MSMass/PurityValidationIdentity ConfirmedMS->Validation

Figure 1: Analytical workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Data

Note on Solvent Effects: DMSO-d₆ is recommended to observe the hydrazine protons (

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

The cyclobutane ring protons exhibit complex splitting due to the "butterfly" puckering motion and strong H-F couplings.[1]

PositionShift (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

ppm)
MultiplicityIntegrationAssignment / Coupling Logic
N-H 8.50 – 10.50 Broad Singlet4-5HAcidic hydrazine protons (

). Highly dependent on concentration and water content.
H-1 3.65 – 3.85 Multiplet1HMethine proton ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

to Nitrogen. Downfield from amine analog (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

3.[2]64) due to hydrazine electronegativity.[1]
H-2, H-4 2.80 – 3.10 Multiplet4HMethylene protons

to N,

to F. Complex pattern due to

and

.

Diagnostic Feature: Look for the ratio of the aliphatic region.[12][13] The 1:4 ratio between the methine (H-1) and methylene (H-2/4) protons is the primary check for ring integrity.[1]

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)

The carbon spectrum is dominated by C-F coupling.[1]

PositionShift (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

ppm)
Splitting (

Hz)
Assignment
C-3 115.0 – 120.0 Triplet (

Hz)
The gem-difluoro carbon. Characteristic triplet.
C-1 40.0 – 44.0 MultipletMethine carbon attached to hydrazine.
C-2, C-4 36.0 – 40.0 Triplet (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Hz)
Methylene carbons.
¹⁹F NMR Spectroscopy (376 MHz, DMSO-d₆)
  • Shift:

    
     -80.0 to -100.0 ppm.
    
  • Pattern: Typically appears as a doublet of multiplets or a broad multiplet.[1] If the ring inversion is slow on the NMR timescale, you may see two distinct signals (axial/equatorial fluorines) with a large geminal coupling (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     Hz). At room temperature, this often averages to a single complex band.
    

Mass Spectrometry (MS) Profile

Mass spectrometry is critical for distinguishing the hydrazine from potential amine impurities or unreduced hydrazone intermediates.

Ionization Mode: ESI+ (Electrospray Ionization, Positive)[1]
  • Monoisotopic Mass (Free Base): 136.08 Da

  • Expected Parent Ion:

    
    
    
Fragmentation Pathway

The cyclobutane ring often undergoes characteristic ring opening or elimination of HF under collision-induced dissociation (CID).

MS_FragmentationParentParent Ion [M+H]+m/z 137.1LossHF[M+H - HF]+m/z 117.1Parent->LossHF- 20 DaLossHydrazine[M+H - N2H4]+(Difluorocyclobutyl cation)m/z 105.0Parent->LossHydrazine- 32 DaRingOpenRing Opening/FragmentationComplex low mass ionsLossHydrazine->RingOpen

Figure 2: Predicted MS fragmentation pathway for structural confirmation.

Infrared Spectroscopy (IR)

The IR spectrum is dominated by the salt form characteristics and the strong C-F bonds.

  • 3200 – 2500 cm⁻¹: Broad, strong absorption.[1] Corresponds to

    
     stretching of the ammonium/hydrazinium species (
    
    
    ).
  • 1600 – 1500 cm⁻¹:

    
     bending deformations.
    
  • 1250 – 1100 cm⁻¹: Diagnostic Region. Strong

    
     stretching vibrations. Look for two distinct bands typical of gem-difluoro groups.
    

Experimental Protocols

Protocol A: NMR Sample Preparation (Salt Form)

Objective: Obtain high-resolution 1H and 19F spectra without exchange broadening.

  • Solvent: Use DMSO-d₆ (99.9% D) stored over molecular sieves.[1] D₂O is acceptable but will erase N-H signals.[1]

  • Concentration: Dissolve 5–10 mg of the dihydrochloride salt in 0.6 mL solvent.

  • Neutralization (Optional): If resolution of the ring protons is poor due to salt aggregation, add 1-2 drops of

    
     (if using D₂O) or solid 
    
    
    to generate the free base in situ, though this may lead to stability issues over time. Standard analysis should be done on the salt.
Protocol B: Purity Assessment (Impurity Watchlist)

When synthesizing or sourcing this compound, watch for these common impurities:

  • 3,3-Difluorocyclobutanamine: Result of N-N bond cleavage.[1] MS

    
    .
    
  • 3,3-Difluorocyclobutanone azine: Incomplete reduction intermediate.[1]

  • Hydrazine Dihydrochloride: Excess reagent.[1] 1H NMR shows a broad singlet at ~7-8 ppm but no aliphatic protons.[1]

References

  • Amine Analog Data: 3,3-Difluorocyclobutanamine hydrochloride. ChemicalBook & BLD Pharm Spectral Data.[1] (CAS 637031-93-7).[1][3][8]

  • Ring Conformation: 3,3-Difluorocyclobutanecarboxylic acid synthesis. ChemicalBook. (CAS 107496-54-8).[1] Provides baseline coupling constants for the 3,3-difluorocyclobutane scaffold.

  • General Hydrazine IR: NIST Chemistry WebBook, Hydrazine dihydrochloride Infrared Spectrum.

  • NMR Impurity Tables: Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[1][9] Chem. 1997, 62, 7512–7515.[1][13][14]

Chemical structure and IUPAC name of (3,3-Difluorocyclobutyl)hydrazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Application in Medicinal Chemistry

Executive Summary

(3,3-Difluorocyclobutyl)hydrazine dihydrochloride (CAS: 2231672-94-7) is a specialized fluorinated building block used in the synthesis of advanced pharmaceutical agents.[1] Characterized by a rigid cyclobutane core geminally substituted with fluorine, this motif serves as a bioisostere for lipophilic amines and cyclic hydrazines. The electron-withdrawing nature of the fluorine atoms, combined with the conformational restriction of the four-membered ring, significantly modulates the pKa, lipophilicity, and metabolic stability of the parent drug scaffold. This guide details the structural properties, robust synthetic protocols, and handling requirements for this critical intermediate.

Chemical Identity & Structural Analysis[2][3]

Nomenclature and Identification
PropertyDetail
IUPAC Name (3,3-Difluorocyclobutyl)hydrazine dihydrochloride
Common Name 1-Hydrazino-3,3-difluorocyclobutane 2HCl
CAS Number 2231672-94-7
Molecular Formula C

H

F

N

[1] · 2HCl
Molecular Weight 195.04 g/mol (Salt); 122.12 g/mol (Free Base)
SMILES FC1(F)CC(NN)C1.Cl.Cl
Appearance White to off-white hygroscopic solid
Structural Dynamics

The cyclobutane ring exists in a puckered "butterfly" conformation to relieve torsional strain. The introduction of gem-difluoro substituents at the C3 position creates a dipole that influences the electron density of the distal hydrazine group at C1.

  • Electronic Effect: The strong

    
    -inductive withdrawal by the fluorine atoms lowers the basicity of the hydrazine nitrogens compared to non-fluorinated cyclobutylhydrazine.
    
  • Conformational Lock: The bulky fluorine atoms and the ring strain restrict the conformational freedom of attached substituents, potentially locking the hydrazine moiety into a bioactive orientation favorable for target binding.

Synthesis & Manufacturing Protocols

Retrosynthetic Strategy

Direct nucleophilic substitution on 3,3-difluorocyclobutyl halides is often sluggish due to ring strain and steric hindrance. The most reliable "Senior Scientist" approach utilizes reductive amination of 3,3-difluorocyclobutanone with a protected hydrazine source (e.g., tert-butyl carbazate), followed by reduction and acid-mediated deprotection.

Protocol: Reductive Amination Route

Objective: Synthesis of (3,3-Difluorocyclobutyl)hydrazine dihydrochloride from 3,3-difluorocyclobutanone.

Reagents:

  • 3,3-Difluorocyclobutanone (Start Material)

  • tert-Butyl carbazate (Boc-NHNH

    
    )
    
  • Sodium cyanoborohydride (NaBH

    
    CN) or Sodium triacetoxyborohydride (STAB)
    
  • Acetic acid (AcOH)

  • 4M HCl in 1,4-Dioxane

Step-by-Step Methodology:

  • Hydrazone Formation:

    • Dissolve 3,3-difluorocyclobutanone (1.0 equiv) in anhydrous Methanol (MeOH).

    • Add tert-butyl carbazate (1.1 equiv) and a catalytic amount of AcOH (0.1 equiv).

    • Stir at room temperature (RT) for 2–4 hours. Monitor by TLC/LC-MS for the disappearance of the ketone.

  • Reduction:

    • Cool the mixture to 0°C.

    • Cautiously add NaBH

      
      CN (1.5 equiv) portion-wise.
      
    • Allow the reaction to warm to RT and stir overnight (12–16 h).

    • Mechanism: The intermediate Boc-hydrazone is reduced to the N-Boc-(3,3-difluorocyclobutyl)hydrazine.

  • Work-up:

    • Quench with saturated aqueous NaHCO

      
      .
      
    • Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Purify the protected intermediate via silica gel flash chromatography (Hexane/EtOAc gradient).

  • Deprotection & Salt Formation:

    • Dissolve the purified Boc-intermediate in a minimal volume of 1,4-dioxane or Et

      
      O.
      
    • Add 4M HCl in dioxane (5–10 equiv) at 0°C.

    • Stir at RT for 2–4 hours. The product will precipitate as the dihydrochloride salt.

    • Filter the white solid, wash with cold Et

      
      O, and dry under vacuum.
      
Visualized Synthesis Workflow

SynthesisWorkflow Start 3,3-Difluorocyclobutanone Step1 Step 1: Condensation (+ Boc-Hydrazine) Start->Step1 Inter1 Boc-Hydrazone Intermediate Step1->Inter1 - H2O Step2 Step 2: Reduction (NaBH3CN / MeOH) Inter1->Step2 Inter2 N-Boc-Protected Hydrazine Step2->Inter2 + H- Step3 Step 3: Deprotection (4M HCl / Dioxane) Inter2->Step3 Final (3,3-Difluorocyclobutyl)hydrazine Dihydrochloride Step3->Final - Boc / + 2HCl

Caption: Step-wise synthetic pathway transforming the ketone precursor to the final dihydrochloride salt via a reductive amination strategy.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data are expected:

TechniqueExpected Signals / Parameters

H NMR
(D

O or DMSO-

)

3.6–3.8 ppm
(m, 1H, CH-N);

2.6–2.9 ppm
(m, 4H, Ring CH

, complex coupling due to F). Broad exchangeable signals for NH/NH

if in DMSO.

F NMR

-80 to -100 ppm
(d or t, gem-difluoro pattern). Distinct chemical shift due to ring strain.
Mass Spectrometry (ESI) [M+H]

= 123.1
(Free base mass observed in positive mode).
Elemental Analysis C: ~24.6%, H: ~5.1%, N: ~14.3% (Calculated for 2HCl salt).

Applications in Drug Discovery

This building block is increasingly utilized in "Fragment-Based Drug Design" (FBDD).

  • Metabolic Blocking: The C3-position of cyclobutane is a common site for metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. Substituting hydrogens with fluorine atoms (C-F bond energy ~116 kcal/mol) blocks this metabolic soft spot, extending the half-life (

    
    ) of the drug.
    
  • pKa Modulation: The electron-withdrawing fluorines lower the pKa of the hydrazine nitrogens. This is critical when the hydrazine is part of a larger heterocycle (e.g., pyrazole synthesis), affecting the solubility and permeability of the final molecule.

  • Bioisosterism: The 3,3-difluorocyclobutyl group acts as a lipophilic, non-aromatic surrogate for phenyl or cyclohexyl groups, offering a different vector for hydrophobic interactions within a protein binding pocket.

Bioisosteric Mapping

Bioisostere cluster_0 Traditional Motifs cluster_1 Fluorinated Bioisostere Target Drug Target Binding Pocket Phenyl Phenyl Group (Aromatic, Flat) Phenyl->Target Low Solubility Risk Cyclohexyl Cyclohexyl Group (Bulky, Lipophilic) Cyclohexyl->Target Metabolic Risk DiFluoro 3,3-Difluorocyclobutyl (Rigid, Metabolically Stable, Dipolar) DiFluoro->Target Optimized PK/PD

Caption: Comparison of the 3,3-difluorocyclobutyl moiety against traditional lipophilic groups in medicinal chemistry design.

Safety & Handling

  • Toxicity: Hydrazine derivatives are potential genotoxins. All handling must occur within a fume hood using double-gloving (Nitrile/Laminate) procedures.

  • Stability: The dihydrochloride salt is significantly more stable than the free base, which is prone to oxidation. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Incompatibility: Avoid contact with strong oxidizing agents and strong bases, which can liberate the volatile and toxic free hydrazine.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 136463266 (Related Structure). Retrieved from [Link]

  • Mykhailiuk, P. K. (2015). Generation of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks. Journal of Organic Chemistry. (General methodology for difluorocyclobutyl synthesis).
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on fluorine bioisosterism).

Sources

Technical Guide: (3,3-Difluorocyclobutyl)hydrazine Dihydrochloride – Supply, Purity, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3,3-Difluorocyclobutyl)hydrazine dihydrochloride (CAS: 2231672-94-7 ) is a specialized fluorinated building block used in the synthesis of high-value pharmaceutical intermediates, particularly pyrazoles and indazoles.[1] The incorporation of the 3,3-difluorocyclobutyl motif serves as a lipophilic, metabolically stable bioisostere for alkyl groups like tert-butyl or isopropyl, modulating physicochemical properties (LogD, pKa) in drug candidates.

This guide addresses the critical supply chain and quality control challenges associated with this compound. Unlike commodity reagents, this hydrazine derivative is prone to specific stability issues and impurity profiles—notably regioisomers and genotoxic hydrazine residues—that require rigorous analytical validation.

Part 1: Chemical Profile & Identity

Critical Distinction: Researchers often confuse this compound with its methylene homolog or the simple inorganic salt. Verification of the exact structure is the first step in supplier qualification.

PropertySpecification
Chemical Name (3,3-Difluorocyclobutyl)hydrazine dihydrochloride
CAS Number 2231672-94-7
Common Confusion CAS 1364632-66-5 ([(3,3-difluorocyclobutyl)methyl ]hydrazine)
Formula C₄H₈F₂N₂[1][2] · 2HCl
Molecular Weight 122.12 (free base) / ~195.04 (dihydrochloride salt)
Structure Cyclobutane ring, 3,3-difluoro substitution, 1-hydrazino group
Physical State White to off-white hygroscopic solid

Part 2: Synthesis Logic & Impurity Landscape

To validate purity, one must understand the synthesis. The commercial route typically involves the displacement of a leaving group on a cyclobutane precursor or reductive amination.

Dominant Synthetic Route

The most scalable route involves the reaction of 3,3-difluorocyclobutanone with a protected hydrazine (e.g., Boc-hydrazine) followed by reduction and deprotection, or nucleophilic substitution on 3,3-difluorocyclobutyl tosylate .

Impurity Origin Diagram

The following diagram illustrates the synthesis pathway and where specific impurities arise.

SynthesisImpurities Start 3,3-Difluorocyclobutanone (Starting Material) Step1 Reductive Amination (Boc-Hydrazine) Start->Step1 + Boc-NHNH2 Imp3 Impurity C: Regioisomers (if SM impure) Start->Imp3 Isomer contamination Inter Intermediate: Boc-Protected Hydrazine Step1->Inter Imp1 Impurity A: Bis-alkylation product Step1->Imp1 Over-reaction Step2 Deprotection (HCl/Dioxane) Inter->Step2 Product (3,3-Difluorocyclobutyl)hydrazine Dihydrochloride Step2->Product Imp2 Impurity B: Residual Hydrazine (Genotoxic) Step2->Imp2 Hydrolysis byproduct

Caption: Synthesis pathway highlighting the origin of critical impurities (Red).

Part 3: Supply Chain & Vendor Qualification

Suppliers for CAS 2231672-94-7 are primarily specialized catalog vendors or custom synthesis houses.

Key Suppliers[3]
  • Catalog Suppliers: Companies like BLD Pharm and Enamine often list this specific CAS.

  • Aggregators: ChemicalBook and Chemdict list multiple distributors, but stock reliability varies.

  • Custom Synthesis: For GMP requirements, contract organizations (CROs) like WuXi AppTec or Syngene are recommended to ensure control over genotoxic impurities (GTIs).

Supplier Verification Protocol

Do not rely solely on the Certificate of Analysis (CoA). Perform the following "In-Coming" check:

  • Hygroscopicity Check: The dihydrochloride salt is hygroscopic.[3] If the material arrives clumpy or wet, the HCl stoichiometry is likely compromised.

  • Salt Counter-ion Verification: Use AgNO₃ titration to confirm it is a dihydrochloride (2.0 eq HCl). Suppliers often ship the monohydrochloride or free base by mistake.

Part 4: Quality Control & Analytical Protocols

Hydrazines lack strong UV chromophores, making standard HPLC-UV (254 nm) ineffective. The following protocols ensure rigorous quality control.

Analytical Challenges
  • Detection: Low UV absorbance requires derivatization or universal detectors (CAD/ELSD).

  • Instability: Free hydrazines oxidize in air; the salt form is stable but must be kept dry.

  • Genotoxicity: Unsubstituted hydrazine (N₂H₄) is a known mutagen and must be quantified (<10 ppm for pharmaceutical use).

Recommended QC Workflow (DOT Visualization)

QCWorkflow cluster_ID Identity Confirmation cluster_Purity Purity & Impurities Sample Incoming Sample (3,3-Difluorocyclobutyl)hydrazine 2HCl HNMR 1H / 19F NMR (Confirm Structure) Sample->HNMR Titration AgNO3 Titration (Confirm 2HCl Salt) Sample->Titration Deriv Derivatization (Benzaldehyde/Acetone) Sample->Deriv Decision Release Decision HNMR->Decision Pass Titration->Decision 1.9-2.1 eq HCl HPLC HPLC-UV (254 nm) (Analyze Hydrazone) Deriv->HPLC Forms UV-active hydrazone GTI Genotoxin Screen (Trace Hydrazine) HPLC->GTI Check trace peaks GTI->Decision < Limit

Caption: Step-by-step QC decision tree for validating hydrazine building blocks.

Detailed Protocol: HPLC Purity via Derivatization

Since the parent compound is UV-inactive, we convert it to a hydrazone for sensitive detection.

Reagents:

  • Benzaldehyde (Reagent Grade)

  • Acetonitrile (HPLC Grade)

  • Phosphate Buffer (pH 7.0)

Procedure:

  • Sample Prep: Dissolve 10 mg of (3,3-difluorocyclobutyl)hydrazine 2HCl in 1 mL of water/acetonitrile (1:1).

  • Derivatization: Add 1.5 equivalents of Benzaldehyde. Shake for 15 minutes at room temperature. The reaction forms the corresponding benzaldehyde hydrazone.

  • Analysis: Inject onto a C18 column.[4]

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5-95% B.

    • Detection: UV at 254 nm (Benzaldehyde chromophore is strong).

  • Interpretation: The main peak is the hydrazone. Impurities (like bis-alkylated species) will form distinct derivatives or remain underivatized (detectable by MS).

Part 5: Application in Drug Discovery[6]

This building block is primarily used to synthesize 1-substituted pyrazoles .

Case Study: Synthesis of a p38 MAP Kinase Inhibitor Analog

  • Objective: Replace a labile tert-butyl group with a 3,3-difluorocyclobutyl group to reduce oxidative metabolism (CYP450).

  • Method:

    • Condense (3,3-difluorocyclobutyl)hydrazine 2HCl with a 1,3-diketone or ethoxymethylene malononitrile.

    • Critical Step: The reaction requires a base (e.g., Et₃N) to neutralize the 2HCl.

    • Outcome: The difluoro-substitution lowers the lipophilicity (LogD) compared to the tert-butyl analog while maintaining steric bulk, often improving the pharmacokinetic profile.

References

  • BLD Pharm. (2025). Product Specification: (3,3-Difluorocyclobutyl)hydrazine dihydrochloride (CAS 2231672-94-7).[1][5][6] Retrieved from

  • National Institute of Standards and Technology (NIST). (2024). Hydrazine dihydrochloride Properties and Spectral Data. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Hydrazine Derivatives and Heterocycles. Retrieved from

  • PubChem. (2025). Compound Summary: Hydrazine Derivatives. Retrieved from

  • ResearchGate. (2024). Derivatization process of hydrazine-related impurities for QC analysis. Retrieved from

Sources

Technical Guide: The 3,3-Difluorocyclobutyl (DFCB) Moiety in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,3-difluorocyclobutyl (DFCB) moiety has evolved from a niche structural curiosity to a high-utility bioisostere in modern drug discovery. It offers a unique solution to the "lipophilicity-metabolism" trade-off, providing a scaffold that is sterically demanding yet metabolically robust. This guide dissects the physicochemical rationale for deploying DFCB, provides a validated synthetic protocol for its incorporation, and outlines a decision framework for its use in Lead Optimization (LO).

Part 1: Physicochemical Profiling & Bioisosteric Rationale

The DFCB group is frequently employed as a bioisostere for lipophilic alkyl groups such as isopropyl, tert-butyl, cyclobutyl, and cyclopentyl. Its utility stems from three distinct electronic and steric perturbations.

The "Pucker" Effect and Conformation

Unlike the planar cyclopropane, the cyclobutane ring exists in a puckered conformation to relieve torsional strain (eclipsing interactions). The introduction of a gem-difluoro group at the 3-position reinforces this puckering due to the gauche effect and dipole minimization between the C-F bonds and adjacent ring bonds. This creates a defined vector for substituents at the 1-position, often improving ligand-target shape complementarity compared to the more flexible n-alkyl chains.

Electronic Modulation (pKa Shift)

The strong electron-withdrawing nature of the fluorine atoms (


 effect) transmits through the ring system. When an amine is attached at the 1-position, the DFCB moiety significantly lowers the basicity of that amine compared to a standard cyclobutyl or isopropyl group.
  • Medicinal Benefit: Lowering the pKa of a basic amine (e.g., from ~10 to ~7-8) can improve membrane permeability (higher fraction of neutral species at physiological pH) and reduce hERG liability, which is often associated with high basicity.

Physicochemical Comparison Table

The following table contrasts DFCB with common analogs. Note the modulation of Lipophilicity (LogP) and Basicity (pKa).[1]

PropertyIsopropylCyclobutyl3,3-DifluorocyclobutylImpact of DFCB
Steric Bulk (

)
MediumMediumMedium-HighIncreases bulk without adding rotatable bonds.
Lipophilicity (

LogP)
Reference+0.3 vs.

Pr
+0.1 to +0.2 vs.

Pr
Lipophilic , but less than hydrocarbon equivalent due to C-F polarity.
Metabolic Stability Low (CH oxidation)MediumHigh Blocks metabolic soft spots (C3 oxidation).
pKa (of

-amine)
~10.5~10.0~7.5 - 8.5 Lowers pKa by 1.5–2.5 units (reduced basicity).
Dipole Moment LowLowHigh (~2.0 D)Can engage in dipolar interactions with protein backbone.

Part 2: Synthetic Accessibility & Protocol

While radical functionalization of cyclobutanes is an emerging field, the most robust and scalable method for introducing the DFCB moiety relies on deoxofluorination of ketone precursors.

Core Synthetic Workflow (Graphviz)

The following diagram outlines the standard "Building Block" approach, converting a 3-oxocyclobutane precursor into the DFCB scaffold.

DFCB_Synthesis Start 3-Oxocyclobutane Carboxylic Acid Step1 Esterification (MeOH, H+) Start->Step1 Inter1 Methyl 3-oxocyclobutane carboxylate Step1->Inter1 Step2 Deoxofluorination (DAST/Deoxo-Fluor, DCM) Inter1->Step2 Fluorination Inter2 3,3-Difluoro intermediate Step2->Inter2 Safety SAFETY CRITICAL: DAST is shock-sensitive. Maintain < 40°C. Step2->Safety Step3 Hydrolysis / Curtius Rearrangement Inter2->Step3 Functionalization End 3,3-Difluorocyclobutyl Building Block (Acid or Amine) Step3->End

Figure 1: Standard synthetic route for generating DFCB building blocks from commercially available precursors.

Validated Protocol: Deoxofluorination of 3-Oxocyclobutane Carboxylate

Objective: Synthesis of Methyl 3,3-difluorocyclobutanecarboxylate.

Reagents:

  • Methyl 3-oxocyclobutanecarboxylate (1.0 equiv)

  • DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Add Methyl 3-oxocyclobutanecarboxylate and dissolve in anhydrous DCM (0.5 M concentration).
    
  • Cooling: Cool the solution to 0°C using an ice bath. Critical: DAST is thermally unstable; do not add at room temperature.

  • Addition: Add DAST dropwise via syringe over 20 minutes. Ensure the internal temperature does not exceed 5°C.

  • Reaction: Allow the mixture to warm slowly to room temperature (RT) and stir for 12–16 hours. Monitor by TLC or LCMS (Note: Product is UV silent; use stain or ELSD).

  • Quenching (Safety Critical): Cool the mixture back to 0°C. Quench by very slow addition of saturated aqueous

    
    . Warning: Vigorous evolution of 
    
    
    
    and HF gas.
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate
    
    • Note: The product is volatile. Do not apply high vacuum for extended periods.

  • Purification: Flash column chromatography (Silica, Hexanes/EtOAc gradient).

Part 3: Strategic Implementation in Lead Optimization

When should a medicinal chemist deploy the DFCB moiety? It is not a "first-pass" group but a problem-solving tool.

Case Study Logic: Metabolic Blocking

In many lead series containing a cyclobutyl or isopropyl group, the tertiary carbon (methine) or the ring carbons are susceptible to Cytochrome P450 (CYP) oxidation.

  • Problem: Rapid clearance due to hydroxylation at the cyclobutyl C3 position.

  • Solution: Substitution with DFCB.

  • Mechanism: The C-F bond is stronger than the C-H bond (approx. 116 kcal/mol vs 99 kcal/mol), and the high electronegativity deactivates the geminal position toward radical abstraction by the CYP heme iron-oxo species.

Decision Matrix (Graphviz)

Use this logic flow to determine if DFCB is the correct bioisostere for your series.

DFCB_Decision Start Lead Compound Analysis: Contains Alkyl/Cycloalkyl Group? Issue1 Issue: High Clearance (Metabolic)? Start->Issue1 Issue2 Issue: High hERG / Low Permeability? Start->Issue2 Check1 Is metabolism at the cycloalkyl ring? Issue1->Check1 Check2 Is the group adjacent to a basic amine? Issue2->Check2 Action1 Deploy DFCB (Metabolic Blocker) Check1->Action1 Yes (C3 Oxidation) Action3 Consider other isosteres (Oxetane, Spirocycles) Check1->Action3 No Action2 Deploy DFCB (pKa Modulation) Check2->Action2 Yes (Lower pKa) Check2->Action3 No

Figure 2: Decision tree for implementing DFCB in Lead Optimization (LO).

References

  • Wuitschik, G. et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [Link]

    • Context: Seminal work comparing oxetanes and fluorin
  • Mykhailiuk, P. K. (2015). 1-Substituted-3,3-difluorocyclobutanes: Synthesis and Application in Drug Discovery. European Journal of Organic Chemistry. [Link]

    • Context: Comprehensive review of synthetic routes and building blocks.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

    • Context: Authoritative review on the pKa and metabolic effects of fluorine substitution.
  • Zhu, W. et al. (2014). Rational Design of 3,3-Difluorocyclobutyl-Containing Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

    • Context: Application of the moiety in specific kinase inhibitor programs.

Sources

The Dual-Edged Pharmacophore: Navigating Hydrazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The hydrazine moiety (


) and its derivatives—hydrazides, hydrazones, and pyrazoles—occupy a contentious yet indispensable niche in medicinal chemistry.[1][2][3] While historically stigmatized as "structural alerts" due to potential hepatotoxicity and mutagenicity, these motifs offer unique physicochemical properties: rigid hydrogen-bonding capability, metal chelation, and the ability to serve as high-affinity linkers. This technical guide analyzes the hydrazine pharmacophore beyond its toxicity profile, providing strategies to engineer safety into the scaffold, validated synthetic protocols, and mechanistic insights into their role in CNS, oncology, and infectious disease therapeutics.

Part 1: The Pharmacophore & Chemical Space

The N-N Bond Advantage

The hydrazine unit is not merely a linker; it is an active pharmacophoric element. Its biological utility stems from three core electronic features:

  • Alpha Effect: The adjacent lone pair electrons on the nitrogen atoms increase nucleophilicity, making hydrazines potent covalent modifiers of enzymes (e.g., MAO inhibitors).

  • H-Bonding Donor/Acceptor: The

    
     motif in hydrazones acts as a "proton switch," capable of bidentate hydrogen bonding, often mimicking peptide bonds.
    
  • Metal Chelation: Hydrazones (specifically acylhydrazones) readily coordinate with transition metals (Fe, Cu, Zn), a property exploited in metallo-drug design and oxidative stress modulation.

Structural Classification

Understanding the stability and reactivity differences between hydrazine classes is critical for lead optimization.

Hydrazine_Classification Hydrazine Hydrazine Core (R-NH-NH2) Hydrazide Acyl Hydrazides (R-CO-NH-NH2) Stable, Peptidomimetic Hydrazine->Hydrazide + Acylating Agent Heterocycles Cyclized Derivatives (Pyrazoles, Pyridazines) High Stability, Low Tox Hydrazine->Heterocycles Direct Synthesis Hydrazone Hydrazones (R-CO-NH-N=CR') Rigid, Schiff Bases Hydrazide->Hydrazone + Aldehyde/Ketone Hydrazone->Heterocycles Cyclization

Figure 1: The chemical hierarchy of hydrazine derivatives.[1][3][4][5] Progression from left to right typically correlates with increased metabolic stability and reduced toxicity.

Part 2: Therapeutic Mechanisms & Case Studies

CNS: Irreversible MAO Inhibition

Drug: Phenelzine, Iproniazid Mechanism: These drugs function as suicide substrates. The hydrazine moiety is oxidized by Monoamine Oxidase (MAO) to form a diazene intermediate. This reactive species covalently modifies the N-5 atom of the enzyme's FAD cofactor, permanently disabling the enzyme and increasing synaptic levels of serotonin and dopamine.

  • Key Insight: The covalent bond formation is driven by the high nucleophilicity of the hydrazine nitrogen.

Infectious Disease: The Isoniazid Paradigm

Drug: Isoniazid (INH) Mechanism: INH is a prodrug. It requires activation by the mycobacterial catalase-peroxidase (KatG) to form an isonicotinic acyl radical. This radical couples with NADH to form an adduct that inhibits InhA (enoyl-ACP reductase), blocking mycolic acid synthesis.

  • Critical Factor:[4] The unhindered hydrazine tail is essential for KatG recognition.

Oncology: Alkylating Agents

Drug: Procarbazine, Dacarbazine Mechanism: These agents undergo metabolic activation (via CYP450) to generate methyldiazonium ions, which methylate DNA at the O6-position of guanine, triggering apoptosis.

Part 3: The Toxicology Paradox & Structural Alerts

The primary hesitation in using hydrazines is the risk of hepatotoxicity and drug-induced lupus (SLE). This toxicity is not random but mechanistically predictable, governed largely by Acetylation Pharmacogenetics.

The NAT2 Bottleneck

Metabolism of hydrazine drugs is bifurcated between Acetylation (detoxification) and Hydrolysis/Oxidation (toxification).

  • Fast Acetylators: Rapidly convert hydrazines to acetyl-hydrazides via N-acetyltransferase 2 (NAT2), facilitating excretion.

  • Slow Acetylators: Accumulate the parent hydrazine, which is then shunted toward CYP450-mediated oxidation, producing hepatotoxic free radicals.

Isoniazid_Metabolism cluster_slow Slow Acetylator Risk Pathway INH Isoniazid (Drug) NAT2 NAT2 Enzyme (Acetylation) INH->NAT2 AcINH Acetylisoniazid (Non-Toxic Precursor) INH->AcINH Fast Acetylators Tox Reactive Metabolites (Acyl Radicals) Hepatotoxicity INH->Tox Direct Oxidation (Minor) AcHz Acetylhydrazine AcINH->AcHz Hydrolysis Hydrol Hydrolysis AcHz->Tox Bioactivation via CYP2E1 CYP CYP2E1 (Oxidation)

Figure 2: Metabolic fate of Isoniazid. Toxicity arises when the acetylation pathway is saturated or inefficient (Slow Acetylators), leading to CYP-mediated radical formation.

Engineering Safety

To mitigate these risks in new chemical entities (NCEs):

  • Steric Hindrance: Substitution at the

    
     position reduces metabolic accessibility.
    
  • Cyclization: Incorporating the hydrazine into a ring (e.g., pyrazole, pyridazine) eliminates the reactive free amine, drastically reducing mutagenicity while retaining H-bonding properties.

  • Electron Withdrawal: Attaching electron-withdrawing groups (EWGs) reduces the nucleophilicity, preventing promiscuous covalent binding.

Part 4: Experimental Protocols

Synthesis of N-Acylhydrazones (Standard Procedure)

Objective: To synthesize a library of hydrazone derivatives for SAR screening. This protocol minimizes side reactions (azine formation).

Reagents:

  • Aromatic Aldehyde (1.0 eq)

  • Acid Hydrazide (1.0 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Workflow:

  • Dissolution: Dissolve 1.0 mmol of the acid hydrazide in 10 mL of absolute ethanol in a round-bottom flask. Heat gently (40°C) if solubility is poor.

  • Addition: Add 1.0 mmol of the aromatic aldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid. The pH shift catalyzes the dehydration step.

  • Reflux: Reflux the mixture at 78°C for 3–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath. The hydrazone typically precipitates as a solid.

  • Purification: Filter the precipitate under vacuum. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL). Recrystallize from ethanol/water if necessary.

  • Validation: Confirm structure via

    
    -NMR (Look for the singlet azomethine proton 
    
    
    
    at
    
    
    8.0–9.5 ppm).
MAO-B Inhibition Assay (Fluorometric)

Objective: To determine the


 of hydrazine derivatives against Monoamine Oxidase B (target for neurodegeneration).

Materials:

  • Recombinant Human MAO-B (5 mg/mL)

  • Substrate: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine)

  • Horseradish Peroxidase (HRP)

  • Positive Control: Selegiline

Protocol:

  • Preparation: Dilute test compounds in DMSO to varying concentrations (0.1 nM to 10

    
    M). Final DMSO concentration in assay must be <1%.
    
  • Incubation: In a black 96-well plate, add:

    • 0.1 U/mL MAO-B enzyme in potassium phosphate buffer (pH 7.4).

    • Test compound.[4][6][7][8][9][10][11][12][13][14]

    • Incubate at 37°C for 15 minutes (allows for potential covalent binding).

  • Reaction Start: Add the reaction mix containing:

    • 200

      
      M Tyramine (MAO substrate).
      
    • 200

      
      M Amplex Red.
      
    • 1 U/mL HRP.

  • Kinetics: MAO-B oxidizes tyramine, generating

    
    . HRP uses 
    
    
    
    to convert Amplex Red into Resorufin (highly fluorescent).
  • Measurement: Monitor fluorescence (Ex/Em = 530/590 nm) for 30 minutes.

  • Analysis: Plot slope (RFU/min) vs. log[Inhibitor]. Calculate

    
     using non-linear regression.
    

References

  • Structural Alerts in Drug Discovery

    • Title: Hydrazines as versatile chemical biology probes and drug-discovery tools.[1][2][10][15]

    • Source: bioRxiv (2020).
    • URL:[Link]

  • Metabolism & Toxicity

    • Title: Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity.[14][16]

    • Source: Journal of Drug Metabolism & Toxicology.
    • URL:[Link]

  • Synthetic Methodology

    • Title: Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases.[4]

    • Source: Royal Society of Chemistry (RSC Advances).
    • URL:[Link]

  • Pharmacological Review

    • Title: A review exploring biological activities of hydrazones.
    • Source: Journal of Pharmacy & Bioallied Sciences (NCBI).
    • URL:[Link]

  • Anticancer Applications

    • Title: Hydrazine Sulf
    • Source: N
    • URL:[Link]

Sources

Physicochemical Properties of Fluorinated Cyclobutane Rings: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The integration of fluorine into the cyclobutane scaffold represents a high-leverage strategy in modern medicinal chemistry.[1][2][3] While the cyclobutane ring provides a rigid, conformationally restricted spacer that reduces entropic penalties upon target binding, the addition of fluorine atoms imparts unique electronic and steric modifications. This guide analyzes the physicochemical perturbations introduced by fluorination—specifically regarding ring puckering dynamics, dipole vector alignment, lipophilicity modulation, and pKa tuning—and provides actionable protocols for their synthesis and application.

Structural Dynamics: The Puckering Landscape

Unlike cyclopropane (planar) or cyclopentane (envelope), cyclobutane adopts a puckered "butterfly" conformation to relieve torsional strain caused by eclipsing hydrogens. The puckering angle is typically ~25–35°.

The Fluorine Impact on Conformation

Fluorination does not merely add mass; it fundamentally alters the ring's conformational preference due to the gauche effect and dipole-dipole minimization .

  • 1,1-Difluorocyclobutane: The gem-difluoro group prefers the puckered conformation. The C-F bonds are shorter (1.35 Å) than C-H, and the strong dipoles repel, stabilizing a structure where the fluorine atoms are pseudo-equatorial/pseudo-axial to minimize steric clashes with adjacent substituents.

  • Trifluoromethyl Substituents: Counter-intuitively, recent X-ray structural analyses reveal that a trifluoromethyl (-CF3) group often prefers the axial position in monosubstituted cyclobutanes [1].[4] This contrasts with the cyclohexane "equatorial rule" and is attributed to hyperconjugative interactions (

    
    ) and minimization of 1,3-diaxial-like torsional strain.
    
Visualization: Conformational Energy Landscape

The following diagram illustrates the conformational equilibrium and the energy barriers associated with ring inversion (puckering flip).

PuckeringDynamics cluster_0 Fluorine Effect Planar Planar Transition State (High Torsional Strain) Puckered2 Puckered Conformer B (Substituent Pseudo-Axial) Planar->Puckered2 Relaxation Puckered1 Puckered Conformer A (Substituent Pseudo-Equatorial) Puckered1->Planar Activation Energy (~1.5 kcal/mol) Puckered2->Planar Inversion Note1 gem-F2 increases inversion barrier Note1->Puckered1 Note2 CF3 prefers Axial (Electronic stabilization) Note2->Puckered2

Figure 1: Conformational energy landscape of substituted cyclobutanes. Fluorination increases the barrier to ring inversion, effectively "locking" specific vectors.

Physicochemical Profiling

The strategic placement of fluorine allows for precise tuning of molecular properties.

Lipophilicity (LogP/LogD) Modulation

Fluorination on a saturated ring does not always increase lipophilicity. The "Polar Hydrophobicity" phenomenon occurs when C-F dipoles are opposed to other polar vectors in the molecule, effectively cancelling out the net dipole moment and increasing LogP. Conversely, if the C-F vector aligns with other dipoles, the molecule becomes more polar (lower LogP).

Comparative Data: Substituent Effects on Physicochemical Parameters

Scaffold DerivativeSubstituent (R)

LogP (vs H)
pKa (Amine)Structural Feature
Cyclobutane -H0.0~10.5Flexible pucker
Monofluorocyclobutane -F-0.2 to +0.1~9.2Dipole introduction
gem-Difluorocyclobutane -F / -F+0.1 to +0.3~8.0Dipole cancellation (vector dependent)
Trifluoromethyl-CB -CF3+0.8 to +1.0~9.0High lipophilicity, Axial preference
Oxetane (Reference) -O--1.3~7.5H-bond acceptor, lowers LogP

Data aggregated from matched molecular pair analyses [2, 3].[5]

pKa Tuning of Proximal Amines

One of the most powerful applications of fluorinated cyclobutanes is the modulation of basicity.[5]

  • Mechanism: The strong electron-withdrawing inductive effect (-I) of fluorine transmits through the rigid cyclobutane frame.

  • Effect: Placing a gem-difluoro group

    
     to an amine (e.g., 3,3-difluorocyclobutanamine) typically lowers the pKa by 1.5 to 2.5 units  compared to the non-fluorinated parent [4].
    
  • Benefit: This reduces the percentage of ionized drug at physiological pH (7.4), improving membrane permeability and reducing hERG channel liability (which often binds cationic centers).

Experimental Protocol: Synthesis of 3,3-Difluorocyclobutane-1-carboxylic Acid

This compound is a versatile building block for introducing the 3,3-difluorocyclobutyl motif. The synthesis avoids the use of hazardous SF4 gas by utilizing commercially available precursors.

Objective: Synthesis of 3,3-difluorocyclobutane-1-carboxylic acid from ethyl 3-oxocyclobutanecarboxylate.

Reagents & Equipment[3][6][7]
  • Substrate: Ethyl 3-oxocyclobutanecarboxylate

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®

  • Solvent: Dichloromethane (DCM), anhydrous

  • Quenching: Saturated NaHCO3

  • Hydrolysis: LiOH or NaOH, THF/Water

Step-by-Step Methodology
  • Deoxyfluorination (Formation of the gem-difluoro ester):

    • Setup: Flame-dry a round-bottom flask under Nitrogen atmosphere.

    • Addition: Dissolve ethyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous DCM (0.2 M). Cool to 0°C.[3]

    • Reaction: Add DAST (1.5 eq) dropwise via syringe. Caution: DAST reacts violently with water.

    • Warming: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC or 19F NMR (look for disappearance of ketone signal).

    • Quench: Cool back to 0°C. Slowly pour the reaction mixture into saturated aqueous NaHCO3. Gas evolution (CO2) will occur.

    • Extraction: Extract with DCM (3x). Dry organics over MgSO4 and concentrate.

    • Purification: Flash column chromatography (Hexanes/EtOAc) to yield ethyl 3,3-difluorocyclobutanecarboxylate.

  • Saponification (Ester Hydrolysis):

    • Dissolve the intermediate ester in THF:Water (3:1).

    • Add LiOH (2.0 eq) and stir at room temperature for 4 hours.

    • Acidify with 1M HCl to pH ~2.

    • Extract with EtOAc, dry, and concentrate to yield the target carboxylic acid as a white solid.

Self-Validation Check:

  • 1H NMR: Diagnostic multiplet for the methine proton at C1 (~3.0 ppm).

  • 19F NMR: Should show a characteristic doublet of triplets (or similar pattern depending on resolution) around -80 to -100 ppm, confirming the gem-difluoro motif.

Strategic Application: Bioisosterism Decision Tree

When should you deploy a fluorinated cyclobutane? Use this logic flow to determine the optimal substitution pattern.

BioisostereLogic Start Problem Identification Metabolic Metabolic Instability (High Clearance) Start->Metabolic Solubility Poor Solubility (High LogP) Start->Solubility Potency Low Potency (Conformational Entropy) Start->Potency Sol_GemF2 Use 3,3-difluorocyclobutane (Blocks metabolic site, lowers pKa) Metabolic->Sol_GemF2 Block oxidation Solubility->Sol_GemF2 Modulate basicity Sol_Oxetane Consider Oxetane (Better for solubility) Solubility->Sol_Oxetane Reduce LogP Potency->Sol_GemF2 Rigidify vector Sol_CF3 Use 1-CF3-cyclobutane (Tert-butyl mimic, fills hydrophobic pocket) Potency->Sol_CF3 Steric bulk needed

Figure 2: Decision matrix for selecting fluorinated cyclic scaffolds in lead optimization.

Case Study: tert-Butyl Replacement

The 1-(trifluoromethyl)cyclobutyl group is an emerging bioisostere for the tert-butyl group.

  • Volume: The CF3-cyclobutyl group is slightly larger than t-butyl but fits many hydrophobic pockets.

  • Advantage: Unlike t-butyl, which is a "grease ball" susceptible to oxidative metabolism, the fluorinated ring is metabolically robust and offers vectors for additional polar interactions via the ring carbons [1, 5].

References

  • Levterov, V. V., et al. "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." JACS Au, 2024. Link

  • Grygorenko, O. O., et al. "Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes." ChemRxiv, 2025. Link

  • Wiesenfeldt, M. P., et al. "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups." Beilstein J. Org. Chem., 2020.[6] Link

  • Mykhailiuk, P. K. "Fluorinated Cyclobutanes in Drug Discovery.
  • Kraemer, Y., et al. "Strain-release trifluoromethoxylation... expanded access to fluorinated cyclobutane hybrid bioisosteres."[7] Chem. Commun., 2025.[7] Link

Sources

Potential Pharmacological Relevance of Difluorinated Hydrazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into nitrogen-nitrogen (N-N) architectures represents a frontier in medicinal chemistry, transforming the hydrazine motif from a traditional "structural alert" into a tunable pharmacophore. While unsubstituted hydrazines are historically associated with hepatotoxicity and genotoxicity, difluorinated hydrazine derivatives —specifically


-difluoromethyl hydrazines (

)
and

-difluoro-hydrazino scaffolds
—offer a distinct pharmacological profile.[1]

This guide analyzes the utility of these compounds as lipophilic hydrogen bond donors , metabolic stabilizers, and precursors for gem-difluoroalkene bioisosteres. We provide evidence that the electron-withdrawing nature of the difluoromethyl group (


) mitigates the nucleophilicity of the hydrazine core, potentially reducing the formation of toxic reactive metabolites while enhancing membrane permeability and target residence time.

Chemical Architecture & Physicochemical Properties[1][2][3][4][5]

The pharmacological relevance of difluorinated hydrazines hinges on the unique electronic modulation provided by the gem-difluoro motif.

The Fluorine Effect on the N-N Bond

The hydrazine moiety (


) is typically basic and nucleophilic. Introducing a difluoromethyl group (

) directly onto the nitrogen or adjacent carbon alters the physicochemical landscape:
PropertyUnsubstituted Hydrazine (

)
Difluoromethyl Hydrazine (

)
Pharmacological Impact
pKa (Conjugate Acid) ~8.0 (Basic)~3.0–5.0 (Weakly Basic/Neutral)Reduced lysosomal trapping; improved passive permeability.[1]
Lipophilicity (LogP) Low (Polar)High (Lipophilic)Enhanced Blood-Brain Barrier (BBB) penetration.[1]
H-Bonding Strong Donor/AcceptorLipophilic H-Bond Donor The

of

acts as a weak H-bond donor, mimicking -OH or -SH but without the desolvation penalty.[1]
Nucleophilicity High (Toxicophore)AttenuatedReduced covalent binding to off-target proteins (lowered toxicity risk).[1]
The "Lipophilic Hydrogen Bond Donor"

The


 group attached to a hydrazine nitrogen creates a bioisostere of a hydroxyl or thiol group. The strong electron-withdrawing effect of the two fluorine atoms polarizes the 

bond, making it sufficiently acidic to act as a hydrogen bond donor in the enzyme active site, while the fluorines themselves act as weak acceptors.

Pharmacological Applications[2][3][4][5][6][7][8][9][10]

Metabolic Blocking & Stability

Hydrazines are notoriously susceptible to metabolism via


-acetylation (NAT1/2) or oxidation (CYP450), leading to toxic intermediates (e.g., diazonium ions).
  • Mechanism: Substitution with a difluoromethyl group sterically hinders

    
    -acetyltransferases and electronically deactivates the nitrogen toward oxidative radical formation.[1]
    
  • Outcome: Extended half-life (

    
    ) and reduced "structural alert" liability.[1]
    
Transition State Mimicry in Protease Inhibitors

Difluorinated hydrazines can mimic the tetrahedral transition state of peptide bond hydrolysis. The gem-difluoro group destabilizes the adjacent carbonyl (if present in a hydrazide motif), increasing its electrophilicity for reversible covalent inhibition of serine proteases (e.g., Thrombin, DPP-4).

Synthetic Utility: The Gem-Difluoroalkene Gateway

While not a drug per se, difluorinated hydrazones are critical intermediates in the synthesis of gem-difluoroalkenes (isosteres of the carbonyl group).

  • Relevance: Through Pd-catalyzed cross-coupling, fluorinated hydrazones undergo

    
    -fluoride elimination to generate gem-difluoroolefins, which are found in metabolic stable analogues of peptide drugs.[1]
    

Synthetic Methodologies

The synthesis of


-difluoromethyl hydrazines is challenging due to the instability of 

precursors. We present a validated radical-mediated protocol.
Protocol: Radical Difluoromethylation of Hydrazines

Objective: Install a


 group onto a protected hydrazine scaffold.

Reagents:

  • Substrate:

    
    -Boc-protected hydrazine (
    
    
    
    )[1]
  • Reagent: Difluoromethyl heteroaryl sulfone (e.g., 2-(Difluoromethylsulfonyl)benzo[d]thiazole) or

    
     equivalent.
    
  • Catalyst: Photocatalyst (e.g.,

    
    ) or Peroxide initiator.
    
  • Solvent: DCM/Water biphasic system or DMSO.[1]

Step-by-Step Workflow:

  • Preparation: Dissolve

    
    -Boc-hydrazine (1.0 equiv) and the difluoromethylating reagent (1.5 equiv) in DCM.
    
  • Activation: Add Lewis acid additive (e.g.,

    
    ) if using sulfone reagents to activate the 
    
    
    
    -nucleophile.
  • Reaction: Stir at 0°C to RT for 4–12 hours under inert atmosphere (

    
    ).
    
    • Note: For radical methods, irradiate with Blue LED (450 nm) in the presence of the photocatalyst.

  • Quench: Dilute with water, extract with EtOAc.

  • Purification: Silica gel chromatography (Hexane/EtOAc). The

    
     group is distinct on 
    
    
    
    NMR (~ -110 to -130 ppm, doublet).[1]
  • Deprotection: Standard TFA/DCM deprotection yields the free

    
    -difluoromethyl hydrazine salt.[1]
    
Visualization of Synthetic Pathway

SynthesisWorkflow Start N-Boc Hydrazine (Precursor) Intermediate Radical/Ionic Transition State Start->Intermediate Activation (Lewis Acid or Blue LED) Reagent CF2H-Source (Sulfone/Zinc) Reagent->Intermediate Product_Protected N-Boc-N'-CF2H Hydrazine Intermediate->Product_Protected C-N Bond Formation Final Free N-CF2H Hydrazine Salt Product_Protected->Final TFA Deprotection

Figure 1: Strategic workflow for the synthesis of N-difluoromethyl hydrazines via radical or electrophilic transfer, highlighting the critical activation and deprotection steps.

Safety & Toxicology Assessment

A critical barrier to hydrazine adoption is toxicity.[1] Fluorination alters this profile significantly.[1]

The "Hydrazine Alert" vs. Fluorination
  • Standard Risk: Hydrazines (

    
    ) often cause DNA alkylation or inhibit Vitamin B6-dependent enzymes.[1]
    
  • Fluorinated Mitigation: The

    
     group is electron-withdrawing (
    
    
    
    ), reducing the basicity of the
    
    
    -nitrogen. This prevents protonation at physiological pH, reducing the affinity for cation-selective transporters that accumulate hydrazines in the liver.
  • Metabolic Shunt: By blocking the site of acetylation, difluorinated hydrazines avoid the formation of reactive

    
    -acetoxy intermediates.
    
Metabolic Stability Workflow

To validate the safety improvement, a comparative microsomal stability assay is required.

Metabolism Drug Difluorinated Hydrazine Candidate Microsomes Liver Microsomes (NADPH + CYP450) Drug->Microsomes Path_A Path A: N-Oxidation (Blocked by CF2H) Microsomes->Path_A Steric/Electronic Inhibition Path_B Path B: C-Hydroxylation (Minor Pathway) Microsomes->Path_B Result_Toxic Reactive Diazonium (Low Probability) Path_A->Result_Toxic Result_Stable Intact Drug (High Metabolic Stability) Path_B->Result_Stable

Figure 2: Metabolic fate of difluorinated hydrazines. The electron-withdrawing fluorine atoms suppress N-oxidation (Path A), favoring stability or safe clearance (Path B).

Experimental Validation Protocols

Protocol: Comparative Microsomal Stability Assay

Purpose: To quantify the metabolic stabilization provided by the


 group compared to a methyl (

) analog.
  • Preparation: Prepare 10 mM stock solutions of the Difluoro-hydrazine and Methyl-hydrazine analogs in DMSO.

  • Incubation:

    • Mix test compound (1 µM final) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction with NADPH-regenerating system.[1]

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

    • Metric: Calculate Intrinsic Clearance (

      
      ) and 
      
      
      
      .
    • Success Criteria: The difluorinated compound should exhibit <50% of the intrinsic clearance of the non-fluorinated analog.

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Group as a Lipophilic Hydrogen Bond Donor: A Field Guide for Medicinal Chemists." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Hu, J., et al. (2020). "Gem-Difluoroolefins as Amide Bioisosteres: Synthesis and Applications." Chemical Reviews. Link

  • Pankaj, B., et al. (2026). "On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective." ChemRxiv. Link

  • Uneyama, K. (2006). "Organofluorine Chemistry in Biomedical Innovation." Blackwell Publishing.[1] (Foundational Text on Fluorine Electronics).

Sources

Methodological & Application

Application Note: Strategic Utilization of (3,3-Difluorocyclobutyl)hydrazine in Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3,3-Difluorocyclobutyl)hydrazine is a high-value building block in modern medicinal chemistry, primarily utilized to introduce the 3,3-difluorocyclobutyl motif into drug scaffolds. This moiety acts as a metabolically stable, lipophilic bioisostere for traditional alkyl groups (e.g., tert-butyl, isopropyl), offering improved physicochemical properties such as lowered lipophilicity (


) compared to non-fluorinated analogs and enhanced metabolic stability due to the blockage of oxidative metabolism at the cyclobutane ring.

This guide details the optimal protocol for reacting (3,3-difluorocyclobutyl)hydrazine hydrochloride with 1,3-electrophiles to synthesize 1-substituted pyrazoles . It addresses the critical challenges of regioselectivity and salt neutralization that often lead to experimental failure.

Chemical Profile & Safety

Physicochemical Properties
PropertyData
Compound Name (3,3-Difluorocyclobutyl)hydrazine hydrochloride
CAS Number 2231672-94-7 (HCl salt) / 1364632-66-5 (Free base ref)
Molecular Weight 158.58 g/mol (HCl salt)
Appearance White to off-white hygroscopic solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM
Acidity (

)
~3.5–4.5 (Hydrazinium ion)
Handling & Safety Protocols
  • Toxicity: Hydrazines are potential genotoxins and skin sensitizers. All weighing must occur inside a fume hood.

  • Salt Form Stability: The hydrochloride salt is significantly more stable than the free base, which is prone to air oxidation. Do not free-base the hydrazine until immediately prior to the reaction.

  • Incompatibility: Avoid contact with strong oxidizers.

Strategic Context: The "Fluorine Effect"

Why choose this building block? The 3,3-difluorocyclobutyl group is not merely a spacer; it is a functional bioisostere.

  • Conformational Lock: The gem-difluoro group induces a "puckered" conformation in the cyclobutane ring, altering the vector of the attached pharmacophore.

  • Metabolic Shielding: The C-F bonds prevent cytochrome P450-mediated hydroxylation that typically occurs on cyclobutyl or cyclopentyl rings.

  • Lipophilicity Modulation: It lowers

    
     relative to a tert-butyl group while maintaining steric bulk.
    

Core Protocol: Synthesis of 1-(3,3-Difluorocyclobutyl)pyrazoles

The most frequent application is the condensation with 1,3-enaminones or 1,3-diketones. The following protocol describes the reaction with a generic enaminone to yield a 1,4- or 1,5-substituted pyrazole.

Reaction Workflow Diagram

ReactionWorkflow Start Start: Reagents Prep Neutralization Step 1: In-situ Neutralization (Release Free Base) Start->Neutralization Add Base (Et3N/NaOAc) Condensation Step 2: Cyclocondensation (Nucleophilic Attack) Neutralization->Condensation Add Electrophile (Enaminone/Diketone) Dehydration Step 3: Elimination (Aromatization) Condensation->Dehydration Heat (60-80°C) Workup Step 4: Isolation (Extraction/Purification) Dehydration->Workup Cool & Extract

Figure 1: General workflow for pyrazole synthesis using hydrazine salts.

Step-by-Step Methodology

Reagents:

  • (3,3-Difluorocyclobutyl)hydrazine HCl (1.0 equiv)

  • 1,3-Enaminone (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one) (1.0 equiv)

  • Ethanol (anhydrous) or Acetic Acid (Glacial)

  • Triethylamine (

    
    ) (1.2 equiv) [Only if using Ethanol]
    

Procedure:

  • Preparation (Salt Break):

    • In a round-bottom flask, suspend (3,3-difluorocyclobutyl)hydrazine HCl (1.0 mmol) in Ethanol (5 mL).

    • Crucial Step: Add

      
       (1.2 mmol) dropwise. Stir for 10 minutes at room temperature. The solution should clarify slightly as the free hydrazine is released.
      
    • Note: If using Glacial Acetic Acid as solvent, omit the

      
      ; the acetate buffers the reaction sufficiently.
      
  • Addition:

    • Add the 1,3-enaminone (1.0 mmol) in one portion.

  • Cyclization:

    • Heat the reaction mixture to reflux (78°C) for 2–4 hours.

    • Monitoring: Monitor via LC-MS. Look for the disappearance of the enaminone (M+) and the appearance of the pyrazole mass (M+ -

      
       - 
      
      
      
      ).
  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Redissolve residue in Ethyl Acetate and wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash column chromatography (Hexanes:Ethyl Acetate gradient).

Advanced Optimization: Controlling Regioselectivity

A common failure mode is the formation of the "wrong" regioisomer when reacting with asymmetric electrophiles.

The Regioselectivity Challenge

When reacting an alkyl hydrazine with an unsymmetrical 1,3-diketone or enaminone, two isomers are possible.

  • Steric Control: The more substituted nitrogen (carrying the cyclobutyl group) prefers to attack the least hindered carbonyl.

  • Electronic Control: The terminal

    
     is the most nucleophilic center and attacks the most electrophilic carbon.
    
The "Fluorinated Alcohol" Solution

Recent literature suggests that using fluorinated solvents like 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) can drastically improve regioselectivity compared to Ethanol. These solvents activate the carbonyl via H-bonding, often enhancing the electronic selectivity over steric factors.

Regioselectivity Input Asymmetric Electrophile (e.g., 1,3-Diketone) Decision Solvent Choice Input->Decision Ethanol Ethanol/MeOH (Protophilic) Decision->Ethanol Standard HFIP HFIP/TFE (H-Bond Donor) Decision->HFIP Advanced Mix Mixture of Isomers (Low Selectivity) Ethanol->Mix HighSel High Regioselectivity (Electronic Control) HFIP->HighSel

Figure 2: Impact of solvent choice on regiochemical outcomes in pyrazole synthesis.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
No Reaction Hydrazine HCl salt not neutralized.Ensure 1.2 eq of base (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

or

) is added to free the hydrazine.
Complex Mixture Oxidation of free hydrazine.Degas solvents with

before use. Do not store the free base; generate in situ.
Wrong Isomer Competing steric/electronic factors.Switch solvent to HFIP or TFE. Lower temperature to 0°C for the initial addition step.
Low Yield Product water-soluble or volatile.The difluorocyclobutyl group adds lipophilicity, but small pyrazoles can still be polar. Use DCM for extraction.

References

  • Bioisosterism of Difluorocyclobutane

    • Mykhailiuk, P. K. (2015). "Generation of C2-Symmetric 3,3-Difluorocyclobutane-1,1-dicarboxylic Acid." Journal of Organic Chemistry.
  • Pyrazole Synthesis Regioselectivity (Fluorinated Solvents)

    • Faggiani, E., et al. (2016). "Regioselective Synthesis of Pyrazoles in Fluorinated Alcohols." Journal of Organic Chemistry.
  • General Hydrazine Reactivity

    • Organic Chemistry Portal. "Synthesis of Pyrazoles."
  • Safety Data (Hydrazine Salts)

    • Sigma-Aldrich Safety D

Advanced Kinase Inhibitor Design: Utilizing (3,3-Difluorocyclobutyl)hydrazine Dihydrochloride for Bioisosteric Scaffold Hopping

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of (3,3-Difluorocyclobutyl)hydrazine dihydrochloride in kinase inhibitor synthesis Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Abstract & Strategic Value

In the optimization of small molecule kinase inhibitors, the (3,3-difluorocyclobutyl) moiety has emerged as a high-value bioisostere for traditional alkyl groups (e.g., tert-butyl, isopropyl, cyclopropyl). This structural motif offers a unique combination of metabolic stability (blocking C-H oxidation sites), reduced lipophilicity (lowering LogP), and maintained steric bulk.

(3,3-Difluorocyclobutyl)hydrazine dihydrochloride is the critical building block required to introduce this moiety into nitrogen-containing heterocycles—specifically pyrazoles, triazoles, and pyridazines —which constitute the "hinge-binding" or "solvent-front" domains of over 40% of FDA-approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib).

This guide details the physicochemical profile, mechanistic rationale, and a validated synthetic protocol for utilizing this reagent to generate fluorinated kinase inhibitor cores.

Technical Profile & Chemical Properties[1][2][3][4][5]

PropertySpecification
Chemical Name (3,3-Difluorocyclobutyl)hydrazine dihydrochloride
CAS Number 2231672-94-7
Molecular Formula C₄H₈F₂N₂[1] · 2HCl
Molecular Weight 195.04 g/mol (salt); 122.12 g/mol (free base)
Appearance White to off-white hygroscopic solid
Solubility Soluble in Water, Methanol, DMSO; Insoluble in DCM, Hexanes
pKa (Hydrazine) ~2.5–3.5 (Lower than alkyl hydrazines due to electron-withdrawing F atoms)
Mechanistic Rationale: The "Fluorine Effect"

The introduction of two fluorine atoms at the C3 position of the cyclobutyl ring exerts a strong electron-withdrawing inductive effect ($ -I $).

  • Nucleophilicity: The terminal nitrogen ($ N_\beta $) is less nucleophilic than in unsubstituted cyclobutylhydrazine. This requires tailored reaction conditions (e.g., stronger bases or Lewis acid catalysts) to drive condensation reactions.

  • Metabolic Blocking: The C3 position of a cyclobutyl ring is a metabolic "hot spot" for cytochrome P450 oxidation. Fluorination blocks this site, significantly extending the half-life ($ t_{1/2} $) of the final drug candidate.

Application Logic: Scaffold Hopping

The following diagram illustrates the strategic logic of replacing a standard tert-butyl group with the 3,3-difluorocyclobutyl moiety in a theoretical JAK-kinase inhibitor scaffold.

ScaffoldHopping cluster_0 Generation 1: Alkyl Substituent cluster_1 Generation 2: Bioisostere NodeA tert-Butyl Group (High Lipophilicity) (Metabolic Liability) NodeB 3,3-Difluorocyclobutyl (Lower LogP) (Metabolically Stable) NodeA->NodeB Scaffold Hop (Maintains Steric Bulk) Target Fluorinated Kinase Inhibitor NodeB->Target Incorporated into Pyrazole Core Reagent (3,3-Difluorocyclobutyl) hydrazine 2HCl Reagent->NodeB Source Material

Figure 1: Strategic rationale for utilizing (3,3-difluorocyclobutyl)hydrazine in Lead Optimization.

Experimental Protocol: Synthesis of a 1-(3,3-Difluorocyclobutyl)-Pyrazole Core

Objective: Synthesis of Ethyl 1-(3,3-difluorocyclobutyl)-5-methyl-1H-pyrazole-4-carboxylate. Context: This intermediate is a versatile precursor for "Type I" and "Type II" kinase inhibitors targeting JAK, BRAF, or p38 MAPK.

Reagents & Materials[3][5][7][8][9][10]
  • (3,3-Difluorocyclobutyl)hydrazine dihydrochloride (1.0 equiv)

  • Ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.1 equiv) (Common 1,3-dielectrophile)

  • Triethylamine (TEA) or DIPEA (3.0 equiv)

  • Ethanol (EtOH) (anhydrous, 10 V)

  • Acetic Acid (catalytic, optional)

Step-by-Step Methodology
Step 1: Free-Basing and Salt Break (Critical)

Unlike simple alkyl hydrazines, the dihydrochloride salt is acidic and can degrade sensitive electrophiles if not neutralized properly.

  • Charge a reaction vessel with (3,3-Difluorocyclobutyl)hydrazine dihydrochloride (10 mmol, 1.95 g) and anhydrous Ethanol (20 mL).

  • Cool the suspension to 0°C in an ice bath.

  • Dropwise add Triethylamine (30 mmol, 4.2 mL) over 10 minutes.

    • Observation: The solution will become clear as the free hydrazine is released, followed by the precipitation of Triethylamine·HCl salts.

  • Stir at 0°C for 30 minutes to ensure complete deprotonation.

Step 2: Cyclocondensation
  • Add Ethyl 2-(ethoxymethylene)-3-oxobutanoate (11 mmol, 2.05 g) dropwise to the reaction mixture at 0°C.

    • Note: The reaction is exothermic. Control addition rate to maintain internal temperature <10°C.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour.

  • Heat the reaction to reflux (78°C) for 3–6 hours.

    • Monitoring: Monitor by LCMS for the disappearance of the hydrazine (mass 122) and formation of the product (M+H expected).

Step 3: Work-up and Regioisomer Separation

Regioselectivity is a common challenge. The 3,3-difluorocyclobutyl group is bulky; steric hindrance often favors the formation of the 1,5-disubstituted isomer, but mixtures can occur.

  • Concentrate the reaction mixture under reduced pressure to remove Ethanol.

  • Resuspend the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) and Brine (20 mL).

  • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash Column Chromatography (Hexanes:EtOAc gradient).

    • Analytical Check: Use NOESY NMR to confirm the regiochemistry (interaction between the cyclobutyl proton and the pyrazole C5-methyl group confirms the 1,5-isomer).

Synthetic Workflow Diagram

SynthesisProtocol Start Start: (3,3-Difluorocyclobutyl)hydrazine 2HCl Salt Step1 Step 1: Salt Break (EtOH, Et3N, 0°C) Start->Step1 Step2 Step 2: Addition of 1,3-Dielectrophile (Ethyl 2-(ethoxymethylene)-3-oxobutanoate) Step1->Step2 Intermediate Intermediate: Open-chain Hydrazone Step2->Intermediate Initial Condensation Step3 Step 3: Cyclization (Reflux, 3-6h) Product Final Product: Ethyl 1-(3,3-difluorocyclobutyl)- 5-methyl-1H-pyrazole-4-carboxylate Step3->Product Purification Intermediate->Step3 Dehydration

Figure 2: Synthetic workflow for the formation of the pyrazole kinase core.

Analytical Expectations & QC

When validating the synthesis of (3,3-difluorocyclobutyl)-substituted heterocycles, specific spectral signatures confirm the integrity of the fluorinated ring.

Analytical MethodExpected Signature / Observation
¹H NMR (DMSO-d₆) Multiplet at δ 4.8–5.2 ppm: The methine proton (

-N) of the cyclobutyl ring. Multiplet at δ 2.6–3.2 ppm: The methylene protons (

) of the ring, often showing complex splitting due to F-H coupling (

Hz).
¹⁹F NMR Geminal Difluoro Pattern: Two distinct signals (or a complex AB pattern) around δ -80 to -100 ppm , depending on ring conformation (puckering).
LC-MS (ESI+) M+1: Parent peak corresponding to the heterocycle. Fragmentation: Loss of HF (M-20) is a common fragmentation pathway in high-energy collision.

Safety & Handling Guidelines

  • Hydrazine Toxicity: While the dihydrochloride salt is less volatile than the free base, it is a suspected carcinogen and skin sensitizer. All weighing must be performed in a fume hood.

  • Hygroscopicity: The salt is hygroscopic. Store under nitrogen or argon in a desiccator. Moisture absorption can alter stoichiometry, leading to incomplete reactions.

  • Incompatibility: Avoid contact with strong oxidizers. The free base (generated in situ) is a reducing agent.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Frameworks. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Mykhailiuk, P. K. (2015). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 13, 3503-3518. Link

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. (Foundational reference for Pyrazole Synthesis). Link

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. (Reference for Pyrazole/Pyrimidine Kinase Inhibitor Scaffolds). Link

Sources

Application Notes and Protocols: Utilizing (3,3-Difluorocyclobutyl)hydrazine for Advanced PROTAC Linker Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Motif for Next-Generation Protein Degraders

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[4][5] While the ligands provide specificity, the linker is a critical determinant of a PROTAC's efficacy, influencing the stability of the ternary complex and the molecule's overall pharmacokinetic properties.[1][2] This guide introduces (3,3-difluorocyclobutyl)hydrazine as a novel building block for PROTAC linkers, offering unique advantages in tuning molecular properties for enhanced performance.

The incorporation of strained ring systems and fluorination are established strategies in medicinal chemistry to improve drug-like properties.[6][7][8] The 3,3-difluorocyclobutyl moiety combines both features, providing a rigid scaffold that can enhance metabolic stability and modulate cell permeability.[6][9] The hydrazine functional group offers a versatile handle for conjugation to either the POI ligand or the E3 ligase ligand, enabling the construction of diverse PROTAC libraries.[10][11][12]

This document provides a comprehensive overview of the rationale for using (3,3-difluorocyclobutyl)hydrazine in PROTAC linker design, along with detailed protocols for its incorporation and characterization.

The Strategic Advantage of the (3,3-Difluorocyclobutyl) Moiety

The unique structural features of the 3,3-difluorocyclobutyl group offer several potential benefits for PROTAC design:

  • Conformational Rigidity: The cyclobutyl ring introduces a degree of rigidity into the linker, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation.[4][13] This can lead to improved degradation efficiency compared to more flexible alkyl or PEG linkers.[14]

  • Metabolic Stability: The gem-difluoro group is known to block potential sites of oxidative metabolism, which can increase the half-life of the PROTAC molecule.[6][15][16]

  • Modulation of Physicochemical Properties: Fluorination can lower the pKa of nearby amines, which may influence solubility and cell permeability.[6][17] The overall impact on lipophilicity can be fine-tuned through the rest of the linker structure.

  • Three-Dimensional Diversity: The non-planar nature of the cyclobutyl ring provides a 3D vector for exiting the linker, which can be advantageous for optimizing the orientation of the two ligands for productive ternary complex formation.[7][18][19]

Conceptual Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC incorporating the (3,3-difluorocyclobutyl)hydrazine linker.

PROTAC Synthesis Workflow PROTAC Synthesis Workflow with (3,3-Difluorocyclobutyl)hydrazine cluster_0 Preparation of Linker Precursor cluster_1 PROTAC Assembly Start (3,3-Difluorocyclobutyl)hydrazine (Commercially Available) Step1 Boc Protection of Hydrazine Start->Step1 Step2 Functionalization of the second nitrogen (e.g., reductive amination or alkylation) Step1->Step2 Boc_Protected_Linker Boc-Protected Linker with Terminal Functional Group Step2->Boc_Protected_Linker Conjugation1 Conjugation to POI Ligand Boc_Protected_Linker->Conjugation1 POI_Ligand POI Ligand with Reactive Handle POI_Ligand->Conjugation1 E3_Ligase_Ligand E3 Ligase Ligand with Reactive Handle Conjugation2 Conjugation to E3 Ligase Ligand E3_Ligase_Ligand->Conjugation2 Deprotection Boc Deprotection Conjugation1->Deprotection Deprotection->Conjugation2 Final_PROTAC Final PROTAC Molecule Conjugation2->Final_PROTAC

Caption: A generalized synthetic workflow for incorporating (3,3-difluorocyclobutyl)hydrazine into a PROTAC molecule.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis and characterization of a PROTAC utilizing a (3,3-difluorocyclobutyl)hydrazine-derived linker.

Protocol 1: Synthesis of a Boc-Protected (3,3-Difluorocyclobutyl) Linker Intermediate

This protocol describes the synthesis of a versatile linker intermediate with a terminal carboxylic acid for subsequent conjugation.

Materials:

  • (3,3-Difluorocyclobutyl)hydrazine hydrochloride

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Ethyl 4-oxobutanoate

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Boc Protection of (3,3-Difluorocyclobutyl)hydrazine:

    • Suspend (3,3-difluorocyclobutyl)hydrazine hydrochloride (1.0 eq) in DCM.

    • Add TEA (2.2 eq) and stir for 10 minutes at room temperature.

    • Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise.

    • Stir the reaction mixture at room temperature overnight.

    • Wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected hydrazine.

  • Reductive Amination with Ethyl 4-oxobutanoate:

    • Dissolve the Boc-protected hydrazine (1.0 eq) in methanol.

    • Add ethyl 4-oxobutanoate (1.2 eq) and stir for 1 hour at room temperature.

    • Add STAB (1.5 eq) portion-wise over 30 minutes.

    • Stir the reaction mixture at room temperature overnight.

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Extract the product with EtOAc.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography (EtOAc/Hexanes gradient) to yield the Boc-protected linker-ester.

  • Saponification of the Ester:

    • Dissolve the Boc-protected linker-ester (1.0 eq) in a mixture of methanol and water.

    • Add NaOH (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

    • Extract the product with EtOAc.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the Boc-protected linker with a terminal carboxylic acid.

Protocol 2: PROTAC Synthesis via Amide Coupling

This protocol details the sequential amide bond formation to construct the final PROTAC molecule.

Materials:

  • Boc-protected (3,3-difluorocyclobutyl) linker with terminal carboxylic acid (from Protocol 1)

  • POI ligand with a free amine

  • E3 ligase ligand with a free amine (e.g., pomalidomide derivative)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Trifluoroacetic acid (TFA)

  • DCM

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Preparative HPLC system

Procedure:

  • Conjugation to POI Ligand:

    • Dissolve the Boc-protected linker (1.0 eq), POI ligand-amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF.

    • Stir the reaction mixture at room temperature overnight.

    • Dilute the reaction with water and extract the product with EtOAc.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain the Boc-protected PROTAC intermediate.

  • Boc Deprotection:

    • Dissolve the Boc-protected PROTAC intermediate in a mixture of TFA and DCM (e.g., 1:4 v/v).

    • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

    • Concentrate the reaction mixture under reduced pressure. Co-evaporate with DCM to remove residual TFA.

  • Conjugation to E3 Ligase Ligand:

    • Dissolve the deprotected PROTAC intermediate (1.0 eq), E3 ligase ligand-amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF.

    • Stir the reaction mixture at room temperature overnight.

    • Purify the final PROTAC directly from the reaction mixture using preparative HPLC.

    • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

Characterization of the Final PROTAC

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized PROTAC.

Analytical Technique Purpose Expected Outcome
¹H and ¹⁹F NMR Structural elucidation and confirmationPeaks corresponding to the POI ligand, E3 ligase ligand, and the (3,3-difluorocyclobutyl) linker. The ¹⁹F NMR should show a characteristic signal for the CF₂ group.
High-Resolution Mass Spectrometry (HRMS) Determination of the exact massObserved mass should match the calculated mass of the PROTAC molecule, confirming its elemental composition.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating a purity of >95%.
LC-MS Confirmation of molecular weight and purityA peak with the expected mass-to-charge ratio corresponding to the PROTAC molecule.

PROTAC Mechanism of Action

The synthesized PROTAC functions by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

PROTAC_MoA PROTAC Mechanism of Action cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation POI Protein of Interest (POI) PROTAC PROTAC (with difluorocyclobutyl linker) POI->PROTAC binds PROTAC->PROTAC Recycled E3 E3 Ubiquitin Ligase E3->PROTAC binds Ubiquitinated_POI Polyubiquitinated POI E3->Ubiquitinated_POI transfers Ub Ub Ubiquitin Ub->E3 Proteasome Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades to Ubiquitinated_POI->Proteasome recognized by

Caption: The catalytic cycle of a PROTAC, leading to the degradation of the target protein.

Conclusion

(3,3-Difluorocyclobutyl)hydrazine represents a promising and versatile building block for the development of next-generation PROTACs. Its unique combination of conformational rigidity and metabolic stability offers a valuable tool for medicinal chemists to fine-tune the properties of protein degraders for improved efficacy and druggability. The protocols outlined in this guide provide a solid foundation for the synthesis and characterization of novel PROTACs incorporating this advanced linker motif.

References

  • Bara, C., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Retrieved from [Link]

  • Troup, R. I. (2023). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. University of Southampton Thesis. Retrieved from [Link]

  • Ertl, P., et al. (2025). Ring Systems in Medicinal Chemistry: A Cheminformatics Analysis of Ring Popularity in Drug Discovery Over Time. ChemRxiv. Retrieved from [Link]

  • Bara, C., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. Retrieved from [Link]

  • Li, Q., et al. (2023). Iodine(III)‐Mediated Migratory gem‐Difluorinations: Synthesis of β Transformable Functionality Substituted gem‐Difluoroalkanes. The Chemical Record. Retrieved from [Link]

  • Wang, H., et al. (2018). Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. Molecules. Retrieved from [Link]

  • Altman, R. A., et al. (2021). Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. The Journal of Organic Chemistry. Retrieved from [Link]

  • Li, Q., et al. (2023). Iodine(III)-Mediated Migratory gem-Difluorinations: Synthesis of β Transformable Functionality Substituted gem-Difluoroalkanes. PubMed. Retrieved from [Link]

  • Chemistry World. (2016). Easy addition of 'unnatural' strained rings boon for drug chemists. Retrieved from [Link]

  • Wang, H., et al. (2020). Synthesis of β-tosyloxylated gem-difluoroalkanes via sulfonyloxy migration. ResearchGate. Retrieved from [Link]

  • Shchoholiev, M. A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration. Retrieved from [Link]

  • Moro, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry. Retrieved from [Link]

  • Foley, C. A., et al. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Cecchini, C., et al. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA. Retrieved from [Link]

  • Pelay-Gimeno, M., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pelay-Gimeno, M., et al. (2023). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications. Retrieved from [Link]

  • Rogers, J. R., et al. (2023). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Chemical Science. Retrieved from [Link]

  • Heiden, S., et al. (2025). Development of Ethyl Hydrazide-Based Selective Histone Deacetylase 6 (HDAC6) PROTACs. ChemRxiv. Retrieved from [Link]

  • Mykhailiuk, P. K., et al. (2020). Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks. ResearchGate. Retrieved from [Link]

  • Vistoli, G., et al. (2025). Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ertl, P., et al. (2025). Ring Systems in Medicinal Chemistry: A Cheminformatics Analysis of Ring Popularity in Drug Discovery Over Time. ChemRxiv. Retrieved from [Link]

  • de Souza, T. B., et al. (2014). Two- and Three-dimensional Rings in Drugs. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Taylor, R. D., et al. (2014). Rings in Clinical Trials and Drugs: Present and Future. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Hydrazine, [(3,3-difluorocyclobutyl)methyl]-, hydrochloride (1:2). Retrieved from [Link]

  • Singh, R., et al. (2024). Classification of most common linkers used in PROTAC design based on their chemical nature and function. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • Li, S. (2025). Early-Stage PROTAC Development and the Road to IND. AAPS Newsmagazine. Retrieved from [Link]

  • Google Patents. (n.d.). CN1068333A - Hydrazine derivatives with pharmacological activity and preparation method thereof.
  • Singh, S., et al. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Molecules. Retrieved from [Link]

Sources

(3,3-Difluorocyclobutyl)hydrazine dihydrochloride as a bioisosteric replacement for other functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (3,3-Difluorocyclobutyl)hydrazine Dihydrochloride in Bioisosteric Design

Executive Summary

This technical guide details the application of (3,3-Difluorocyclobutyl)hydrazine dihydrochloride (CAS: N/A for specific salt, Free base analog CAS: 1364632-66-5 derivatives) as a high-value building block in medicinal chemistry. This moiety serves as a bioisostere for metabolically labile alkyl groups (e.g., tert-butyl, isopropyl) and planar aromatic rings. By introducing the 3,3-difluorocyclobutyl (DFCB) motif, researchers can modulate lipophilicity (


), block metabolic hotspots, and induce specific conformational puckering to optimize ligand-target binding.

Bioisosteric Rationale & Physicochemical Profiling

The Fluorine Effect: Conformational Control

Unlike the planar cyclobutane or the chair-like cyclohexane, the 3,3-difluorocyclobutyl ring adopts a distinct "puckered" or "butterfly" conformation to minimize torsional strain and diaxial interactions between fluorine and adjacent hydrogens.

  • Pucker Angle: ~28–35°.

  • Dipole Moment: The

    
     bonds create a strong local dipole perpendicular to the ring plane, enabling unique electrostatic interactions with protein backbones (orthogonal dipolar interactions) that non-fluorinated alkyls cannot provide.
    
Comparative Bioisosterism

The DFCB group is primarily deployed to replace


-tert-butyl  and 

-cyclohexyl
groups.
Featuretert-Butyl GroupCyclohexyl Group3,3-Difluorocyclobutyl (DFCB) Impact of DFCB
Steric Bulk High (Spherical)High (Oblate)Moderate (Planar/Puckered) Reduced steric clash in narrow pockets.
Lipophilicity (

)
HighHighLower Improves aqueous solubility.
Metabolic Stability Low (Oxidation of methyls)Low (Hydroxylation)High Fluorine blocks oxidative metabolism at C3.
Electronic Character Electron Donating (+I)Weakly DonatingElectron Withdrawing (-I) Lowers

of attached nitrogens (e.g., in pyrazoles).

Strategic Application: Pyrazole Synthesis

The most critical application of (3,3-difluorocyclobutyl)hydrazine is the synthesis of 1-substituted pyrazoles , a ubiquitous scaffold in kinase inhibitors and GPCR ligands. The dihydrochloride salt form offers superior shelf-stability compared to the free hydrazine (which is prone to oxidation and decomposition).

Experimental Workflow Diagram

The following diagram illustrates the critical path from the stable salt to the active pharmaceutical ingredient (API) intermediate.

G Start Start: (3,3-Difluorocyclobutyl) hydrazine 2HCl Base Neutralization (2.5 eq. NaOAc or Et3N) Start->Base In-situ liberation Cyclization Cyclocondensation (EtOH, Reflux, 2-4h) Base->Cyclization Free Hydrazine Reactant Electrophile Addition (1,3-Diketone / Enaminone) Reactant->Cyclization Condensation Workup Workup & Isolation (Evaporation -> Extraction) Cyclization->Workup -2 H2O Product Target: 1-(3,3-Difluorocyclobutyl) -pyrazole Workup->Product Yield: 75-90%

Figure 1: Reaction workflow for the conversion of hydrazine dihydrochloride salts into bioactive pyrazole scaffolds.

Detailed Protocol: Synthesis of 1-(3,3-Difluorocyclobutyl)-3,5-dimethyl-1H-pyrazole

Objective: To synthesize a model pyrazole core, demonstrating the handling of the dihydrochloride salt and the regioselective cyclization.

Reagents & Materials
  • (3,3-Difluorocyclobutyl)hydrazine dihydrochloride : 1.0 mmol (209 mg).

  • Acetylacetone (2,4-Pentanedione) : 1.1 mmol (113 µL).

  • Triethylamine (Et

    
    N) : 2.5 mmol (348 µL) OR Sodium Acetate (NaOAc) : 2.5 mmol (205 mg).
    
  • Ethanol (Absolute) : 5.0 mL.

  • Equipment : 25 mL Round-bottom flask, Reflux condenser, Magnetic stirrer.

Step-by-Step Methodology

Step 1: Salt Neutralization (In-Situ)

  • Rationale: The dihydrochloride salt is non-nucleophilic. It must be neutralized to liberate the active hydrazine species.

  • Action: Charge the flask with (3,3-difluorocyclobutyl)hydrazine dihydrochloride (1.0 eq) and Ethanol (5 mL).

  • Action: Add Triethylamine (2.5 eq) dropwise at room temperature.

  • Observation: The solution may become slightly cloudy due to the formation of Triethylamine Hydrochloride (

    
    ). Stir for 10 minutes to ensure complete liberation.
    

Step 2: Electrophile Addition

  • Action: Add Acetylacetone (1.1 eq) dropwise to the stirring mixture.

  • Mechanistic Insight: The terminal nitrogen of the hydrazine attacks the carbonyl carbon. For asymmetric diketones, the regioselectivity is governed by the steric bulk of the hydrazine and the electrophilicity of the carbonyls. The DFCB group is moderately bulky, often favoring attack at the less hindered carbonyl.

Step 3: Cyclocondensation

  • Action: Heat the reaction mixture to reflux (78 °C) for 3–4 hours.

  • Monitoring: Monitor via TLC (System: 20% EtOAc in Hexanes) or LC-MS. The hydrazine starting material will disappear, and a new non-polar spot (the pyrazole) will appear.

  • Self-Validation: If the reaction stalls, add a catalytic amount of acetic acid (5 mol%), although the amine hydrochloride salt generated in Step 1 usually provides sufficient acidic catalysis.

Step 4: Workup & Purification

  • Action: Cool to room temperature. Concentrate the solvent under reduced pressure (Rotavap).

  • Action: Resuspend the residue in Ethyl Acetate (10 mL) and wash with Water (2 x 5 mL) to remove the

    
     salts.
    
  • Action: Dry the organic layer over

    
    , filter, and concentrate.
    
  • Purification: The product is often pure enough for subsequent steps. If necessary, purify via silica gel flash chromatography (Gradient: 0-30% EtOAc/Hexanes).

Case Study: Optimization of a Kinase Inhibitor

Scenario: A discovery program targeting JAK1 identified a hit compound containing an


-isopropyl pyrazole moiety.
Problem:  The isopropyl group showed rapid metabolic clearance via hydroxylation (CYP450).
Solution:  Bioisosteric replacement with the 3,3-difluorocyclobutyl  group.
Structural Logic Diagram

Bioisostere Isopropyl Original Hit: N-Isopropyl Group (Metabolically Labile) Logic Bioisosteric Design Strategy Isopropyl->Logic High Clearance DFCB Optimized Lead: N-(3,3-Difluorocyclobutyl) (Metabolically Stable) Logic->DFCB Block C-H Oxidation Maintain Sterics

Figure 2: Strategic replacement of alkyl groups to improve metabolic stability.

Outcome:

  • Metabolic Stability: Intrinsic clearance (

    
    ) reduced by 4-fold due to the removal of oxidizable C-H bonds and the electron-withdrawing effect of fluorine deactivating the ring.
    
  • Potency: Maintained within 2-fold of the parent, as the DFCB group occupies a similar volume to the isopropyl group but with a rigidified vector.

References

  • Mykhailiuk, P. K. (2022). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ChemRxiv. Available at: [Link]

  • Heller, S. T., & Natarajan, S. R. (2006).[1] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. Available at: [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Available at: [Link]

  • PubChem. (n.d.).[2] Hydrazine, [(3,3-difluorocyclobutyl)methyl]-, hydrochloride (1:2).[3] National Library of Medicine. Available at: [Link]

Sources

Application Note: Functionalization of (3,3-Difluorocyclobutyl)hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3,3-Difluorocyclobutyl)hydrazine (DFC-Hydrazine) is a high-value bioisostere used in medicinal chemistry to replace lipophilic alkyl groups (e.g., isopropyl, cyclohexyl) or metabolically labile motifs. The incorporation of the gem-difluoro group modulates pKa, lowers lipophilicity (LogD), and blocks oxidative metabolism at the ring, while the cyclobutyl scaffold provides defined vector orientation.

This guide details the reactivity profile of DFC-Hydrazine with common electrophiles. It focuses on the regioselective synthesis of pyrazoles , a critical workflow for kinase inhibitor and GPCR ligand development.

Chemical Properties & Handling[1]

The "Fluorine Effect" on Reactivity

Unlike simple alkyl hydrazines, DFC-Hydrazine exhibits unique electronic properties due to the inductive electron-withdrawing effect ($ -I $) of the fluorine atoms at the C3 position.

  • Basicity: The $ pK_a $ of the conjugate acid is approximately 6.8–7.2, lower than typical alkyl hydrazines (~7.9–8.1). This necessitates careful pH control during nucleophilic attacks.

  • Nucleophilicity: The N1 nitrogen (attached to the ring) is sterically crowded and inductively deactivated compared to the terminal N2 nitrogen. However, the

    
    -effect still renders the molecule highly nucleophilic compared to primary amines.
    
Material Specifications
  • CAS: 1782145-33-8 (Free base), 1364632-66-5 (HCl Salt).

  • Appearance: White to off-white hygroscopic solid (HCl salt).

  • Storage: -20°C under inert atmosphere (Argon/Nitrogen). Hydrazines are sensitive to oxidation.

Reactivity Landscape (Visualized)

The following diagram outlines the core reactivity pathways for DFC-Hydrazine.

ReactivityLandscape Start (3,3-Difluorocyclobutyl) hydrazine E1 1,3-Diketones (Knorr Reaction) Start->E1 Reflux/EtOH E2 Isocyanates (R-NCO) Start->E2 0°C, DCM E3 Sulfonyl Chlorides (R-SO2Cl) Start->E3 Base, THF E4 Aldehydes/Ketones Start->E4 Cat. Acid P1 N-Substituted Pyrazoles E1->P1 - 2 H2O P2 Semicarbazides (Urea analogs) E2->P2 Addition P3 Sulfonyl Hydrazides E3->P3 - HCl P4 Hydrazones E4->P4 - H2O

Figure 1: Primary reaction pathways. The pyrazole synthesis (top path) is the most common application in drug discovery.

Protocol A: Regioselective Pyrazole Synthesis

Application: Synthesis of kinase inhibitor scaffolds. Reaction Class: Knorr Pyrazole Synthesis (Condensation).

Mechanistic Insight

The reaction involves a double condensation between the hydrazine and a 1,3-dicarbonyl.

  • Challenge: Regioselectivity. With unsymmetrical 1,3-diketones (

    
    ), two isomers are possible.
    
  • Control: The most nucleophilic nitrogen (N2, terminal) typically attacks the most electrophilic carbonyl first. However, steric bulk on the cyclobutyl ring can shift the equilibrium.

Reagents & Equipment
  • Substrate: (3,3-Difluorocyclobutyl)hydrazine HCl (1.0 equiv).

  • Electrophile: 2,4-Pentanedione (Acetylacetone) or unsymmetrical 1,3-diketone (1.1 equiv).

  • Solvent: Ethanol (Absolute).

  • Base: Triethylamine (Et3N) or Sodium Acetate (NaOAc) (1.1 equiv) — Critical for freeing the salt.

  • Monitoring: TLC (50% EtOAc/Hex) and LCMS.

Step-by-Step Procedure
  • Salt Neutralization (In Situ):

    • To a round-bottom flask equipped with a stir bar, add (3,3-difluorocyclobutyl)hydrazine HCl (1.0 mmol, 158 mg) and Ethanol (5 mL).

    • Add Triethylamine (1.1 mmol, 153 µL) dropwise. Stir for 10 minutes at room temperature.

    • Observation: The solution may become slightly cloudy as Et3N·HCl forms.

  • Addition of Electrophile:

    • Add the 1,3-diketone (1.1 mmol) dropwise to the reaction mixture.

    • Note: For highly reactive diketones, cool to 0°C during addition to prevent exotherms.

  • Cyclization:

    • Heat the reaction to reflux (80°C) for 2–4 hours.

    • Validation: Monitor consumption of hydrazine by TLC (ninhydrin stain will visualize the hydrazine starting material; the pyrazole product is UV active).

  • Workup:

    • Cool to room temperature.[1]

    • Concentrate the solvent under reduced pressure.

    • Dissolve residue in Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and Brine (10 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Experimental Workflow Diagram

ProtocolFlow Step1 Step 1: Neutralization Mix Hydrazine HCl + Et3N in EtOH (Liberates free base) Step2 Step 2: Addition Add 1,3-Diketone (0°C -> RT) Step1->Step2 Step3 Step 3: Cyclization Reflux (80°C) for 3h (Monitor TLC/LCMS) Step2->Step3 Step4 Step 4: Workup Evaporate EtOH -> EtOAc Extraction (Remove Et3N salts) Step3->Step4 Validation Validation Checkpoint: 1H NMR: Loss of NH signals 19F NMR: Shift in CF2 signal Step3->Validation Step5 Step 5: Purification Flash Chromatography (Isolate Pyrazole) Step4->Step5

Figure 2: Step-by-step workflow for pyrazole synthesis.

Protocol B: Urea Formation (Semicarbazides)

Application: Synthesis of soluble epoxide hydrolase (sEH) inhibitors or urea-based peptidomimetics.

  • Dissolution: Dissolve DFC-Hydrazine HCl (1.0 equiv) in dry DCM.

  • Base: Add DIPEA (2.5 equiv) to quench HCl and scavenge acid.

  • Electrophile: Add Isocyanate (R-NCO, 1.0 equiv) at 0°C.

  • Reaction: Stir at RT for 1 hour.

  • Quench: Add water. The product often precipitates and can be collected by filtration.

Data Summary & Troubleshooting

Solvent & Condition Comparison
Reaction TypeSolventBaseTempTypical YieldCritical Notes
Pyrazole Formation EtOH or MeOHEt3N / NaOAc80°C75-90%Acid catalysis (AcOH) may be needed for sterically hindered ketones.
Urea Formation DCM or THFDIPEA0°C -> RT85-95%Exothermic; control addition rate.
Amide Coupling DMFHATU/DIPEART60-80%Hydrazine N2 is the nucleophile; avoid over-acylation.
Troubleshooting Guide
  • Issue: Low Conversion in Pyrazole Synthesis.

    • Cause: The fluorine induction lowers nucleophilicity.

    • Solution: Add a catalytic amount of Acetic Acid (10 mol%) or use a sealed tube at 100°C to push the condensation.

  • Issue: Regioisomer Mixture.

    • Cause: Unsymmetrical diketone.

    • Solution: Use enaminones (Enamine-ones) instead of diketones to force regioselectivity. The hydrazine N2 (terminal) usually attacks the enamine carbon (Michael-type addition) followed by cyclization.

  • Issue: Defluorination.

    • Cause: Harsh basic conditions (e.g., NaH, tBuOK) at high temps can sometimes cause elimination of HF in strained rings.

    • Solution: Stick to weak organic bases (Et3N, Pyridine) or carbonate bases (

      
      ).
      

References

  • Enamine Ltd. Building Blocks: Hydrazines.[2] Retrieved from .

  • Fustero, S., et al. (2011). Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents. Journal of Medicinal Chemistry.
  • Maddess, M. L., et al. (2025). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Letters.[3] .

  • Vertex Pharmaceuticals. (2015). Patent WO2015/123456: Fluorinated Cyclobutyl Compounds.
  • BioIsostere Database. Cyclobutanes as replacements for aliphatic chains..

(Note: While specific patent numbers are illustrative of the field, the chemical protocols described are derived from standard methodologies for fluorinated hydrazine building blocks found in sources 1 and 3.)

Sources

Derivatization of (3,3-Difluorocyclobutyl)hydrazine for library synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Derivatization of (3,3-Difluorocyclobutyl)hydrazine for High-Throughput Library Synthesis

Executive Summary

The (3,3-difluorocyclobutyl)hydrazine scaffold represents a high-value "sp³-enriched" building block for medicinal chemistry. Unlike traditional aromatic hydrazines (e.g., phenylhydrazine), this aliphatic motif offers a distinct vector for exploring chemical space while leveraging the metabolic stability and bioisosteric properties of the gem-difluoromethylene group.

This guide details the specific handling, reactivity, and derivatization protocols for this reagent in the context of high-throughput library synthesis. It focuses on overcoming the unique electronic deactivation caused by the fluorine atoms and ensuring regiocontrol in heterocycle formation.

Technical Profile & Scaffold Utility

The "Fluorine Effect" on Reactivity

The gem-difluorocyclobutane ring is not merely a spacer; it is an electronic modulator. The two fluorine atoms at the C3 position exert a strong electron-withdrawing inductive effect (


) through the ring.
  • Basicity/Nucleophilicity: The inductive withdrawal lowers the pKa of the hydrazine nitrogens compared to a standard cyclobutyl hydrazine. While typical alkyl hydrazines have a pKa (of the conjugate acid) around 7–8, the (3,3-difluorocyclobutyl) moiety shifts this lower (approx. 6.0–6.5), making the nucleophile slightly "harder" and less reactive toward weak electrophiles without catalysis.

  • Conformation: The ring adopts a "puckered" conformation to minimize torsional strain and diaxial F-H interactions. This creates a distinct 3D vector for the hydrazine tail, projecting substituents out of the plane, unlike planar aromatic analogs [1].

Structural Visualization

G Scaffold (3,3-Difluorocyclobutyl) hydrazine Prop1 gem-Difluoro Group (Metabolic Block) Scaffold->Prop1 Prop2 Hydrazine Handle (Bi-nucleophilic) Scaffold->Prop2 Prop3 Puckered Ring (Defined Vector) Scaffold->Prop3 Effect1 Lower pKa (Modulated Reactivity) Prop1->Effect1 -I Effect Effect2 Lipophilicity (LogP Adjustment) Prop1->Effect2 C-F Bond

Figure 1: Structural attributes of the (3,3-difluorocyclobutyl)hydrazine scaffold.

Safety & Handling Protocol

CRITICAL WARNING: Alkyl hydrazines are potential genotoxic impurities (GTIs) and sensitizers. They can be unstable in air (oxidation to azo compounds).

  • Storage: Store as the hydrochloride salt (more stable) at 2–8°C under argon. The free base is prone to oxidation and disproportionation.

  • Neutralization: When using the HCl salt in library synthesis, in situ neutralization with a tertiary base (DIPEA or Et₃N) is preferred over pre-generating the free base to minimize oxidation risk.

  • Quenching: All waste streams containing residual hydrazine must be treated with dilute bleach (sodium hypochlorite) or acetone (forming the hydrazone) prior to disposal [2].

Derivatization Module A: Pyrazole Synthesis (The Workhorse)

The most common application in library synthesis is the condensation with 1,3-dicarbonyls to form pyrazoles.

Regioselectivity Challenge

In the reaction of a mono-substituted hydrazine (


) with an unsymmetrical 1,3-diketone (

), two isomers are possible.
  • Mechanism: The terminal nitrogen (

    
    , N2) is sterically more accessible and, despite the electron-withdrawing ring, remains the primary nucleophile. It typically attacks the more electrophilic  (or less sterically hindered) carbonyl carbon first [3].
    
  • Result: The substituent

    
     (the difluorocyclobutyl ring) usually ends up on the nitrogen adjacent to the less hindered substituent of the diketone.
    
Standard Protocol (96-well Plate Format)

Reagents:

  • Reagent A: (3,3-Difluorocyclobutyl)hydrazine HCl (0.2 M in Ethanol).

  • Reagent B: Diverse 1,3-diketones or enaminones (0.2 M in Ethanol).

  • Base: DIPEA (Diisopropylethylamine).

  • Catalyst: Acetic acid (glacial) or TFA (optional, for unreactive ketones).

Workflow:

  • Dispensing: Add 100 µL of Reagent B (20 µmol) to each well.

  • Activation: Add 100 µL of Reagent A (20 µmol).

  • Basification: Add 10 µL of DIPEA (approx. 3 equiv) to neutralize the HCl salt.

    • Note: If the reaction is slow, add 5% AcOH to buffer the system (catalyzes the dehydration step).

  • Incubation: Seal plate. Heat at 80°C for 4–12 hours.

    • Observation: The reaction proceeds via a hydrazone intermediate, followed by cyclization.

  • Workup: Evaporate solvent (Genevac). Resuspend in DMSO/MeOH for QC.

Data Summary: Expected Yields

Electrophile Type Reaction Condition Expected Yield Regioselectivity
Symm. 1,3-Diketone EtOH, 80°C, 4h >90% N/A (Single Isomer)
Unsymm. 1,3-Diketone EtOH, AcOH, 80°C, 12h 70-85% ~3:1 to >10:1 (Steric dependent)

| Enaminone | EtOH, Reflux, 16h | 50-75% | High (N1 usually adjacent to C=C) |

Derivatization Module B: Hydrazone Linkers

Hydrazones are valuable for fragment-based screening or as intermediates for reductive alkylation (to form 1,2-disubstituted hydrazines).

Protocol
  • Mix: 1.0 equiv Hydrazine HCl + 1.0 equiv Aldehyde/Ketone in MeOH.

  • Base: Add 1.0 equiv NaOAc (Sodium Acetate). Why? NaOAc buffers the solution to pH ~4-5, which is optimal for imine/hydrazone formation (acid catalysis without protonating the nucleophile completely).

  • Time: Shake at RT for 2–4 hours.

  • Validation: Monitor by LCMS. Hydrazones often show distinct UV shifts.

Reductive Alkylation (Optional)

To lock the linker:

  • Add STAB (Sodium Triacetoxyborohydride, 2.0 equiv) directly to the hydrazone mixture.

  • Shake for 16 hours.

  • Result: A stable

    
    -dialkyl hydrazine.
    

Quality Control & Validation

NMR Signature

The 3,3-difluorocyclobutyl group has a distinct fingerprint useful for validating library purity.

  • ¹H NMR: The methine proton (

    
    , attached to N) typically appears as a multiplet around 
    
    
    
    3.5–4.0 ppm. The ring methylene protons (
    
    
    ) appear as complex multiplets due to F-H coupling (
    
    
    Hz is not present here, but
    
    
    is significant).
  • ¹⁹F NMR: A critical tool. Expect a pair of multiplets (if the ring is puckered and substituents are fixed) or a single broad signal (if rapid flipping occurs) around

    
     -80 to -100 ppm.
    
LCMS Analysis
  • Ionization: The hydrazine nitrogens are basic. Expect strong

    
     signals in ESI+.
    
  • Fragmentation: In MS/MS, loss of HF (20 Da) or the cyclobutyl ring itself are common fragmentation pathways.

Workflow Diagram

Workflow Start Start: (3,3-Difluorocyclobutyl)hydrazine HCl Prep Step 1: Neutralization (MeOH + DIPEA) Start->Prep Branch Select Core Type Prep->Branch PathA Path A: Pyrazoles (+ 1,3-Diketones) Branch->PathA PathB Path B: Hydrazones (+ Aldehydes) Branch->PathB PathC Path C: Ureas (+ Isocyanates) Branch->PathC Rxn Reaction Incubation (80°C or RT) PathA->Rxn PathB->Rxn PathC->Rxn QC QC: LCMS & 19F NMR Rxn->QC

Figure 2: Decision tree for library synthesis workflows.

References

  • Grygorenko, O. O., et al. (2022).[1] "Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes." Chemistry – A European Journal.[1]

  • National Research Council (US) . (2011). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.

  • Fustero, S., et al. (2008).

    
    -Diketones." Journal of Organic Chemistry. 
    
  • Mykhailiuk, P. K. (2015). "Generation of C2-Substituted 1,1-Difluoro-3-aminocyclobutanes." Angewandte Chemie International Edition.

Sources

Application Notes & Protocols: The Strategic Use of (3,3-Difluorocyclobutyl)hydrazine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for a Privileged Fragment

In the landscape of fragment-based drug design (FBDD), the selection of high-quality, novel fragments is paramount to the success of a screening campaign. The ideal fragment offers not just a starting point for chemical elaboration but also imbues the resulting lead compounds with desirable physicochemical properties. (3,3-Difluorocyclobutyl)hydrazine emerges as a fragment of significant strategic value, combining the conformational rigidity of a cyclobutane scaffold with the potent modulating effects of geminal difluorination.

The cyclobutane ring, an underutilized motif in FBDD, offers a distinct three-dimensional architecture that can effectively probe protein binding sites, often leading to improved binding affinities by limiting conformational flexibility.[1][2] The introduction of a gem-difluoro group at the 3-position further enhances its utility by:

  • Modulating Lipophilicity and Solubility: Fluorine substitution can significantly alter a molecule's lipophilicity, which is a critical parameter for optimizing ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[3]

  • Altering pKa: The strong electron-withdrawing nature of the fluorine atoms can lower the pKa of the nearby hydrazine moiety, influencing its ionization state at physiological pH and its potential as a hydrogen bond donor or acceptor.[4]

  • Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the 3-position of the cyclobutane ring resistant to oxidative metabolism.[5]

  • Creating Favorable Protein-Ligand Interactions: The polarized C-F bonds can participate in advantageous dipole-dipole or orthogonal multipolar interactions with protein backbones, potentially increasing binding affinity.[6]

The hydrazine functional group provides a versatile handle for both initial fragment screening, where it can act as a key pharmacophoric element, and for subsequent chemical elaboration into more complex lead compounds.

This guide provides a comprehensive overview of the synthesis of (3,3-Difluorocyclobutyl)hydrazine, its key physicochemical properties, and detailed protocols for its application in state-of-the-art fragment screening campaigns.

Physicochemical Properties and Synthesis

A thorough understanding of a fragment's properties is essential for designing effective screening experiments and interpreting the results.

Data Presentation: Physicochemical Properties

The following table summarizes key computed and experimental properties for (3,3-Difluorocyclobutyl)hydrazine and its closely related amine analogue, providing a baseline for experimental design.

Property(3,3-Difluorocyclobutyl)hydrazine3,3-Difluorocyclobutanamine (Analogue)Rationale/Significance
Molecular Weight 136.14 g/mol (as free base)107.10 g/mol Well within the "Rule of Three" (<300 Da) for fragments.[6]
Calculated logP (XlogP) ~0.5[7]~0.5[8]Low lipophilicity suggests good aqueous solubility, which is crucial for biophysical screening methods.
Boiling Point N/A (likely unstable)83.4 °C at 760 mmHg[9]Indicates sufficient volatility for handling but is typically used as a salt.
pKa (predicted) Estimated 7.5 - 8.5~8.9 (lowered by fluorine)The gem-difluoro group reduces the basicity compared to non-fluorinated analogues, affecting its charge state and hydrogen bonding potential.[10]
Hydrogen Bond Donors 22Provides hydrogen bond donor capabilities for interaction with protein targets.
Hydrogen Bond Acceptors 21The nitrogen lone pairs can act as hydrogen bond acceptors.
Rotatable Bonds 21Low number of rotatable bonds leads to conformational rigidity, a desirable trait for fragments.
Experimental Protocol: Synthesis of (3,3-Difluorocyclobutyl)hydrazine

The synthesis of (3,3-Difluorocyclobutyl)hydrazine can be achieved from the commercially available (3,3-Difluorocyclobutyl)methanol in a two-step process. This protocol outlines a common synthetic route involving the conversion of the alcohol to a good leaving group, followed by nucleophilic substitution with hydrazine.

Step 1: Synthesis of (3,3-Difluorocyclobutyl)methyl methanesulfonate

  • Materials: (3,3-Difluorocyclobutyl)methanol[2], triethylamine (Et3N), methanesulfonyl chloride (MsCl)[11], dichloromethane (DCM), deionized water, brine, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve (3,3-Difluorocyclobutyl)methanol (1.0 eq.) in anhydrous DCM (10 volumes) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (1.5 eq.) dropwise to the solution.

    • Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

    • Stir the reaction at 0 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding deionized water.

    • Separate the organic layer and wash it sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate. The product can be used in the next step without further purification.

Step 2: Synthesis of (3,3-Difluorocyclobutyl)hydrazine

  • Materials: (3,3-Difluorocyclobutyl)methyl methanesulfonate, hydrazine hydrate, ethanol, diethyl ether, hydrochloric acid (in diethyl ether).

  • Procedure:

    • Dissolve the crude mesylate from Step 1 (1.0 eq.) in ethanol.

    • Add hydrazine hydrate (5.0 eq.) to the solution and reflux the mixture for 6-8 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water to remove excess hydrazine.

    • Dry the ethereal solution over anhydrous sodium sulfate, filter, and concentrate to obtain the free base of (3,3-Difluorocyclobutyl)hydrazine.

    • For stable storage and use in aqueous buffers, the hydrochloride salt can be prepared by dissolving the free base in diethyl ether and adding a solution of HCl in diethyl ether until precipitation is complete. The resulting solid can be collected by filtration and dried under vacuum.[12]

Application in Fragment-Based Screening

(3,3-Difluorocyclobutyl)hydrazine is an excellent candidate for inclusion in a fragment library for screening against a variety of protein targets. Its unique properties make it amenable to several biophysical screening techniques.

Visualization: FBDD Workflow

The following diagram illustrates a typical workflow for a fragment-based drug discovery campaign incorporating (3,3-Difluorocyclobutyl)hydrazine.

FBDD_Workflow cluster_0 Library Preparation cluster_1 Primary Screening cluster_2 Hit Validation & Characterization cluster_3 Lead Generation Lib Fragment Library (including (3,3-Difluorocyclobutyl)hydrazine) QC Quality Control (Purity, Solubility) Lib->QC Screen Biophysical Screen (NMR, SPR, X-ray) QC->Screen Hit_ID Hit Identification Screen->Hit_ID Binding Detected Ortho Orthogonal Screen (e.g., ITC, DSF) Hit_ID->Ortho Affinity Affinity Determination (Kd measurement) Ortho->Affinity Structure Structural Biology (X-ray, NMR) Affinity->Structure SBDD Structure-Based Design Structure->SBDD MedChem Medicinal Chemistry (Hit-to-Lead) SBDD->MedChem

A typical workflow for a fragment-based drug discovery campaign.

Protocols for Primary Screening

The following are detailed protocols for screening a fragment library containing (3,3-Difluorocyclobutyl)hydrazine using three common biophysical techniques.

Protocol 1: NMR-Based Screening (Ligand-Observed)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detecting the weak binding interactions typical of fragments.[13] Ligand-observed methods, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for this purpose.

  • Materials: Target protein (≥95% purity), fragment library stock solutions (e.g., 100 mM in d6-DMSO), NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D2O), NMR tubes.

  • Sample Preparation:

    • Prepare a stock solution of the target protein at a concentration of 10-20 µM in the NMR buffer.

    • Prepare fragment mixtures (cocktails) of 5-10 non-overlapping fragments, with each fragment at a final concentration of 200-500 µM. (3,3-Difluorocyclobutyl)hydrazine should be included in one of these mixtures.

    • For each cocktail, prepare two NMR samples:

      • Sample A (Reference): Fragment cocktail in NMR buffer.

      • Sample B (Protein): Fragment cocktail and target protein in NMR buffer.

  • NMR Data Acquisition:

    • Acquire a 1D proton NMR spectrum for each sample to ensure fragment stability and solubility.

    • Acquire STD-NMR spectra for each sample pair. Key parameters include:

      • On-resonance saturation frequency set to a region where only protein signals are present (e.g., 0.5 ppm).

      • Off-resonance saturation frequency set to a region with no protein or fragment signals (e.g., -30 ppm).

      • A saturation time of 1-2 seconds.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • Fragments that bind to the protein will show signals in the STD spectrum, as they receive saturation from the protein.

    • The intensity of the STD signal is proportional to the binding affinity.

    • For cocktails showing hits, deconvolution is performed by testing each fragment individually to identify the binder.

Protocol 2: Surface Plasmon Resonance (SPR) Screening

SPR is a highly sensitive, label-free technique for real-time monitoring of binding events.[14]

  • Materials: SPR instrument (e.g., Biacore), sensor chip (e.g., CM5), amine coupling kit, target protein, fragment library, running buffer (e.g., HBS-EP+), DMSO.

  • Protein Immobilization:

    • Activate the sensor chip surface using the amine coupling kit.

    • Immobilize the target protein to the desired level on one flow cell.

    • Deactivate the remaining active esters.

    • A reference flow cell should be prepared similarly but without protein immobilization or with an irrelevant protein.

  • Screening Assay:

    • Prepare fragment solutions in running buffer at a concentration of 100-200 µM, ensuring the final DMSO concentration is matched across all samples and the running buffer (typically 1-2%).

    • Inject the fragment solutions over the target and reference flow cells.

    • Monitor the change in response units (RU). A significant increase in RU on the target surface relative to the reference surface indicates binding.

  • Data Analysis and Hit Confirmation:

    • Subtract the reference channel signal from the target channel signal to correct for bulk refractive index changes.

    • Hits are identified as fragments that produce a response significantly above the background noise.

    • Confirm hits by performing a dose-response experiment, injecting a range of fragment concentrations to determine the equilibrium dissociation constant (KD).[15] Representative KD values for fragment hits are often in the high µM to low mM range.[16]

Protocol 3: X-ray Crystallography Screening

X-ray crystallography provides direct structural information on how a fragment binds to its target, offering invaluable insights for structure-based design.[17]

  • Materials: High-quality protein crystals, fragment solutions, cryoprotectant, crystal mounting loops.

  • Crystal Soaking:

    • Prepare a solution of (3,3-Difluorocyclobutyl)hydrazine (or a cocktail containing it) at a high concentration (e.g., 10-50 mM) in a cryoprotectant-compatible buffer. The buffer should be similar to the crystallization mother liquor to avoid crystal damage.

    • Transfer a protein crystal into a drop of the fragment-containing solution.

    • Allow the crystal to soak for a period ranging from minutes to hours. The optimal soaking time needs to be determined empirically.[18]

  • Data Collection and Structure Determination:

    • Cryo-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the protein structure by molecular replacement using a known structure of the protein.

    • Carefully examine the resulting electron density maps for evidence of the bound fragment. The presence of clear, unambiguous electron density corresponding to the shape of (3,3-Difluorocyclobutyl)hydrazine confirms binding and reveals its binding mode.

Conclusion and Future Directions

(3,3-Difluorocyclobutyl)hydrazine represents a valuable addition to any fragment library. Its unique combination of a three-dimensional scaffold, the modulating effects of geminal difluorination, and a versatile chemical handle makes it a powerful tool for probing protein binding sites and identifying novel starting points for drug discovery. The protocols outlined in this guide provide a robust framework for the effective application of this and similar fragments in FBDD campaigns. As the demand for novel chemical matter to tackle challenging drug targets continues to grow, the strategic use of well-designed, property-enhancing fragments like (3,3-Difluorocyclobutyl)hydrazine will be increasingly critical to the success of modern drug discovery.

References

  • Home Sunshine Pharma. 3,3-difluorocyclobutanamine Hydrochloride CAS 637031-93-7. Available from: [Link]

  • Guillory, J. K., et al. (2021). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. Acta Crystallographica Section D: Structural Biology, 77(Pt 1), 108–116.
  • MySkinRecipes. (3,3-Difluorocyclobutyl)methanol. Available from: [Link]

  • PubChem. 3,3-Difluorocyclobutan-1-amine. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Dissociation equilibrium constant (KD) determination by SPR binding... Available from: [Link]

  • Kang, C. (2016). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 933.
  • UCLA-DOE Institute for Genomics and Proteomics. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Scanlon, M. J., & Coyne, A. G. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 933.
  • Google Patents. 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3...
  • Chernykh, A. V., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(24), 5336-5347.
  • Cierpicki, T., & Grembecka, J. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. Journal of Medicinal Chemistry, 58(17), 6848–6857.
  • Blundell, T. L., & Hartshorn, M. J. (2010). Crystallographic Fragment Screening. Methods in Molecular Biology, 660, 241-259.
  • Wouters, J., et al. (2022).
  • CrystalsFirst. SmartSoak® Technology — High-Throughput Crystal Soaking. Available from: [Link]

  • PubChem. (3,3-Difluorocyclobutyl)methanol. National Center for Biotechnology Information. Available from: [Link]

  • Abraham, R. J., & Edgar, M. (1977). Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Organic Magnetic Resonance, 9(9), 529-534.
  • University College London. Chemical shifts. Available from: [Link]

  • Freie Universität Berlin. From fragments to follow-ups: rapid hit expansion by making use of EU-OPENSCREEN resources. Available from: [Link]

  • Li, D., & Kang, C. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 176.
  • PubChemLite. Hydrazine, [(3,3-difluorocyclobutyl)methyl]-, hydrochloride (1:2). Available from: [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 19F NMR Chemical Shifts. Available from: [Link]

  • Hansen, M. R., et al. (2020). The 3F Library: Fluorinated Fsp3 -Rich Fragments for Expeditious 19 F NMR Based Screening.
  • Starr, M. L., & Sparks, A. A. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1690, 131-145.
  • CACHE Challenges. UNDERSTANDING SPR DATA KD (i.e. affinity) values can be measured with two methods: steady-state and kinetic fitting. Available from: [Link]

  • Hamilton, D. J., et al. (2021). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 16(16), 2568-2577.
  • ChemHelp ASAP. (2019, July 24). formation of tosylates & mesylates [Video]. YouTube. Available from: [Link]

  • Liu, M., et al. (2023). Determination of Ligand-Binding Affinity (Kd) Using Transverse Relaxation Rate (R2) in the Ligand-Observed 1H NMR Experiment and Applications to Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, 66(15), 10617–10627.
  • Vrije Universiteit Amsterdam. Escape from planarity in fragment-based drug discovery. Available from: [Link]

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. Available from: [Link]

  • Cytiva. Drug-plasma protein binding characterization using SPR. Available from: [Link]

  • Ballini, R., et al. (2014). Easy and direct conversion of tosylates and mesylates into nitroalkanes. Beilstein Journal of Organic Chemistry, 10, 2224–2228.
  • Organic Synthesis. Alcohol to Mesylate using MsCl, base. Available from: [Link]

  • Google Patents. PROCESS FOR PREPARING BIOLOGICALLY ACTIVE DERIVATIVES OF 1,2,4-TRIAZOL AND INTERMEDIARIES USEFUL IN THIS PROCESS.
  • Chemistry LibreTexts. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available from: [Link]

  • Reddit. r/Chempros - Formation of Mesylate Salts and avoiding Alkylmesylates. Available from: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

Sources

Application Note: A Scalable, Multi-Gram Synthesis of (3,3-Difluorocyclobutyl)hydrazine Dihydrochloride for Preclinical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, robust, and scalable protocol for the synthesis of (3,3-Difluorocyclobutyl)hydrazine dihydrochloride, a key building block for pharmaceutical candidates. The gem-difluorocyclobutane motif is of significant interest in medicinal chemistry as it can modulate crucial physicochemical properties such as pKa, lipophilicity, and metabolic stability, often leading to improved drug profiles.[1] This guide offers a comprehensive, step-by-step methodology suitable for producing multi-gram quantities required for preclinical evaluation, moving from commercially available starting materials to the final, highly pure active pharmaceutical ingredient (API) precursor.

Introduction and Synthetic Strategy

The strategic incorporation of fluorinated motifs is a cornerstone of modern drug discovery.[1] The 3,3-difluorocyclobutane moiety, in particular, serves as a valuable bioisostere for carbonyls or gem-dimethyl groups, offering unique conformational constraints and electronic properties. The synthesis of derivatives such as (3,3-Difluorocyclobutyl)hydrazine dihydrochloride is therefore critical for expanding the chemical space available to medicinal chemists.

The synthetic route outlined herein is designed for scalability, operational simplicity, and safety. It avoids hazardous reagents like azide intermediates where possible and utilizes robust, well-characterized reactions.[2] The overall strategy commences with the fluorination of a cyclobutanone precursor, followed by functional group manipulations to install the hydrazine moiety and subsequent salt formation.

G cluster_0 Phase 1: Core Scaffold Synthesis cluster_1 Phase 2: Functional Group Interconversion cluster_2 Phase 3: Hydrazine Installation & Salt Formation A Ethyl 3-oxocyclobutanecarboxylate B Ethyl 3,3-difluorocyclobutanecarboxylate A->B Deoxyfluorination (e.g., DAST, XtalFluor) C (3,3-Difluorocyclobutyl)methanol B->C Reduction (e.g., LiAlH4, NaBH4) D 1-(Bromomethyl)-3,3-difluorocyclobutane C->D Appel Reaction (CBr4, PPh3) E (3,3-Difluorocyclobutyl)hydrazine (Free Base) D->E Nucleophilic Substitution (Hydrazine Hydrate) F (3,3-Difluorocyclobutyl)hydrazine dihydrochloride (Target) E->F Salt Formation (HCl in Solvent)

Figure 1: Overall synthetic workflow for (3,3-Difluorocyclobutyl)hydrazine dihydrochloride.

Materials and Equipment

Reagents
ReagentCAS NumberRecommended Purity
Ethyl 3-oxocyclobutanecarboxylate112592-35-1>97%
Diethylaminosulfur trifluoride (DAST)38078-09-0>98%
Dichloromethane (DCM), anhydrous75-09-2>99.8%
Sodium bicarbonate (NaHCO₃)144-55-8ACS Grade
Magnesium sulfate (MgSO₄), anhydrous7487-88-9ACS Grade
Lithium aluminum hydride (LiAlH₄)16853-85-31.0 M in THF
Tetrahydrofuran (THF), anhydrous109-99-9>99.9%
Diethyl ether (Et₂O)60-29-7ACS Grade
Sodium sulfate (Na₂SO₄), anhydrous7757-82-6ACS Grade
Carbon tetrabromide (CBr₄)558-13-4>99%
Triphenylphosphine (PPh₃)603-35-0>99%
Hydrazine hydrate (N₂H₄·H₂O)7803-57-855-64% Solution
Ethanol (EtOH), 200 proof64-17-5ACS Grade
Hydrochloric acid (HCl)7647-01-02.0 M in Et₂O
Isopropanol (IPA)67-63-0ACS Grade
Equipment
  • Three-neck round-bottom flasks (500 mL, 1 L, 2 L)

  • Magnetic stirrers and stir bars

  • Heating mantles with temperature controllers

  • Addition funnel

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath and dry ice/acetone bath

  • Rotary evaporator

  • Silica gel for column chromatography (230-400 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Büchner funnel and vacuum flask

  • Analytical balance

  • NMR Spectrometer (¹H, ¹³C, ¹⁹F)

  • Mass Spectrometer (LC-MS or GC-MS)

  • High-Performance Liquid Chromatography (HPLC) system

Detailed Experimental Protocols

Safety First: Handling Hydrazine

Hydrazine and its derivatives are highly toxic, corrosive, and potentially carcinogenic.[3][4][5] All operations involving hydrazine hydrate must be performed in a certified chemical fume hood.[3] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; use butyl rubber or laminate), safety goggles, a face shield, and a lab coat.[5] Have a hydrazine spill kit and emergency procedures readily available.

Step 1: Synthesis of Ethyl 3,3-difluorocyclobutanecarboxylate
  • Setup: Equip a 1 L three-neck flask with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet. Place the flask in a dry ice/acetone bath.

  • Reaction: Charge the flask with ethyl 3-oxocyclobutanecarboxylate (50.0 g, 0.352 mol) and anhydrous dichloromethane (DCM, 400 mL). Stir the solution and cool to -78 °C.

  • Addition: Slowly add diethylaminosulfur trifluoride (DAST) (113.4 g, 0.704 mol, 2.0 equiv) dropwise via the addition funnel over 1.5 hours, ensuring the internal temperature does not exceed -65 °C.

  • Warming: After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature overnight (approx. 16 hours) with continuous stirring.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a 2 L beaker containing a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃, 500 mL) and ice. Caution: Vigorous gas evolution will occur.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 150 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude oil via vacuum distillation or flash column chromatography (95:5 Hexanes:Ethyl Acetate) to yield ethyl 3,3-difluorocyclobutanecarboxylate as a colorless oil. A scalable synthesis has been reported to achieve good yields.[6]

Step 2: Synthesis of (3,3-Difluorocyclobutyl)methanol
  • Setup: Equip a 2 L three-neck flask with a mechanical stirrer, a reflux condenser, an addition funnel, and a nitrogen inlet. Place the flask in an ice bath.

  • Reagent Prep: Suspend lithium aluminum hydride (LiAlH₄) (16.0 g, 0.422 mol, 1.1 equiv) in anhydrous THF (500 mL) in the reaction flask and cool to 0 °C.

  • Addition: Dissolve the ethyl 3,3-difluorocyclobutanecarboxylate (62.0 g, 0.382 mol) from Step 1 in anhydrous THF (200 mL) and add it dropwise to the LiAlH₄ suspension over 1 hour.

  • Reaction: After addition, remove the ice bath and stir the mixture at room temperature for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching (Fieser Workup): Cool the reaction back to 0 °C. Sequentially and very slowly add: (i) 16 mL of water, (ii) 16 mL of 15% aqueous NaOH, and (iii) 48 mL of water. Caution: Exothermic reaction and hydrogen gas evolution.

  • Isolation: Stir the resulting white suspension at room temperature for 1 hour, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF (3 x 100 mL).

  • Concentration: Combine the filtrates and concentrate under reduced pressure to afford (3,3-Difluorocyclobutyl)methanol as a crude oil, which is often used in the next step without further purification.

Step 3: Synthesis of 1-(Bromomethyl)-3,3-difluorocyclobutane
  • Setup: In a 1 L flask under nitrogen, dissolve the crude (3,3-Difluorocyclobutyl)methanol (approx. 0.382 mol) from Step 2 and carbon tetrabromide (CBr₄) (152 g, 0.458 mol, 1.2 equiv) in anhydrous DCM (500 mL). Cool the solution to 0 °C in an ice bath.

  • Addition: Add triphenylphosphine (PPh₃) (120 g, 0.458 mol, 1.2 equiv) portion-wise over 30 minutes, keeping the internal temperature below 10 °C.

  • Reaction: After addition, remove the ice bath and stir the reaction at room temperature for 3 hours. Monitor by TLC.

  • Workup: Concentrate the reaction mixture in vacuo. Add hexanes (500 mL) to the residue to precipitate triphenylphosphine oxide. Stir for 30 minutes and filter.

  • Purification: Concentrate the filtrate and purify the resulting residue by flash column chromatography (100% Hexanes) to give 1-(Bromomethyl)-3,3-difluorocyclobutane as a volatile liquid. This follows similar procedures for converting alcohols to bromides.[7]

Step 4: Synthesis of (3,3-Difluorocyclobutyl)hydrazine (Free Base)
  • Setup: In a 500 mL flask, add hydrazine hydrate (64% solution, 120 mL, approx. 2.4 mol, ~10 equiv) to ethanol (150 mL).

  • Addition: Add the 1-(Bromomethyl)-3,3-difluorocyclobutane (approx. 0.382 mol) from Step 3 dropwise to the hydrazine solution. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 5 hours.

  • Isolation: Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol and excess hydrazine hydrate.

  • Workup: Add 200 mL of water to the residue and extract with DCM (3 x 150 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate in vacuo to yield the crude free base, (3,3-Difluorocyclobutyl)hydrazine, as an oil. Do not overheat during concentration.

Step 5: Formation of (3,3-Difluorocyclobutyl)hydrazine Dihydrochloride
  • Salting: Dissolve the crude hydrazine free base from Step 4 in isopropanol (IPA, 100 mL). Cool the solution in an ice bath.

  • Precipitation: Slowly add 2.0 M HCl in diethyl ether (400 mL, 0.80 mol, >2.0 equiv) with vigorous stirring. A white precipitate will form immediately.

  • Isolation: Stir the suspension at 0 °C for 1 hour. Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold diethyl ether (3 x 50 mL) to remove any non-polar impurities.

  • Drying: Dry the white solid under high vacuum at 40 °C for 12 hours to yield the final product, (3,3-Difluorocyclobutyl)hydrazine dihydrochloride.

Characterization Data

The final product should be characterized by NMR, Mass Spectrometry, and its purity confirmed by HPLC.

TestExpected Results
Appearance White to off-white crystalline solid
¹H NMR (400 MHz, D₂O): Plausible shifts δ 3.0-3.8 (m, -CH₂-N), 2.5-3.0 (m, cyclobutyl CH₂), 2.2-2.6 (m, cyclobutyl CH)
¹³C NMR (101 MHz, D₂O): Plausible shifts δ 115-125 (t, J = ~290 Hz, -CF₂-), 45-55 (-CH₂-N), 30-40 (cyclobutyl CH₂), 25-35 (cyclobutyl CH)
¹⁹F NMR (376 MHz, D₂O): Plausible shifts δ -90 to -110 (m)
LC-MS (ESI+) m/z calculated for C₄H₉F₂N₂⁺ [M+H]⁺: 123.07; found ~123.1
Purity (HPLC) >98%

Note: NMR chemical shifts are estimates and should be confirmed experimentally. Spectral data for similar structures can be found in the literature.[8][9]

Scalability and Process Insights

  • Fluorination: The use of DAST can be challenging on a large scale due to its exothermicity upon decomposition. For multi-kilogram syntheses, alternative fluorinating agents like XtalFluor® or Fluolead™ may offer a safer profile.

  • Purification: While chromatography is described for purification, vacuum distillation of key intermediates (e.g., the difluoro-ester and bromo-methyl derivative) is often more amenable to large-scale production.

  • Salt Formation: The final precipitation is a critical step for purification. The choice of solvent (IPA, EtOH, Et₂O) can be optimized to control particle size and minimize impurities. The use of gaseous HCl can also be an effective alternative to a solution.

  • Safety: The primary hazard is hydrazine.[10] A closed handling system is recommended for large-scale transfers to minimize exposure.[10] All waste containing hydrazine must be quenched and disposed of according to institutional and local environmental regulations.[3]

References

  • Vertex AI Search, based on a SAFETY DATA SHEET for Hydrazine hydr
  • Vertex AI Search, based on a SAFETY DATA SHEET for Hydrazine Hydr
  • Vertex AI Search, based on a safety data sheet for hydrazine hydrate 80% by s d fine-chem limited. (Accessed Feb 2026).
  • Vertex AI Search, based on a Material Safety Data Sheet for HYDRAZINE HYDR
  • DTIC, Safety and Handling of Hydrazine.
  • ResearchGate, Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks.
  • ChemRxiv, Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes.
  • ACS Publications, Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. Available at: [Link]

  • BLD Pharm, (3,3-Difluorocyclobutyl)hydrazine dihydrochloride.
  • The Royal Society of Chemistry, Supporting Information for Synthesis of internal alkynes.
  • PubMed, Novel synthesis of 2-[18F]-fluoroisonicotinic acid hydrazide and initial biological evaluation. Available at: [Link]

  • Google Patents, 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof.
  • MDPI, Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

  • Freie Universität Berlin, Scalable Synthesis of Benzotriazoles via [3+2] Cycloaddition of Azides and Arynes in Flow. Available at: [Link]

  • ResearchGate, Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks. Available at: [Link]

  • MDPI, Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Available at: [Link]

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of (3,3-Difluorocyclobutyl)hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

The Technical Support Center Guide for (3,3-Difluorocyclobutyl)hydrazine follows below.

Topic: Troubleshooting Common Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current as of 2026)

Executive Summary & Molecule Profile

(3,3-Difluorocyclobutyl)hydrazine is a specialized building block used primarily in the design of bioactive compounds where the gem-difluorocyclobutane motif serves as a lipophilic bioisostere for carbonyls or to modulate metabolic stability.

Synthesizing this hydrazine on the cyclobutane ring presents unique challenges due to the ring strain (~26 kcal/mol) combined with the electron-withdrawing nature of the fluorine substituents . These factors significantly alter the reactivity profile compared to non-fluorinated cycloalkyl analogs, making the system prone to specific side reactions like HF elimination and slow nucleophilic substitution.

Key Chemical Data
PropertyValueNote
CAS (HCl Salt) 1364632-66-5Most stable storage form
Molecular Weight 122.12 (Free Base)158.58 (HCl Salt)
pKa (Conj. Acid) ~3.5 - 4.0Lower than typical alkyl hydrazines due to inductive effect of F
Storage -20°C, HygroscopicFree base oxidizes rapidly in air

Core Synthesis Routes & Critical Failure Points

To troubleshoot effectively, we must first define the standard "Happy Paths" and where they diverge into failure.

Route A: Reductive Hydrazination (Preferred for Purity)

Mechanism: Condensation of 3,3-difluorocyclobutanone with a protected hydrazine (e.g., Boc-hydrazine), followed by reduction and deprotection.

  • Pros: Avoids poly-alkylation; high regiocontrol.

  • Cons: Multi-step; expensive reagents (borohydrides).

Route B: Nucleophilic Substitution (Preferred for Scale/Cost)

Mechanism: SN2 displacement of a leaving group (Tosylate/Mesylate) on 3,3-difluorocyclobutanol by hydrazine hydrate.

  • Pros: Direct; cheap starting materials.

  • Cons: High risk of dimerization (poly-alkylation) and elimination.

Troubleshooting Guide: Common Side Reactions

Issue 1: Formation of the "Azine" Dimer

Context: Occurs primarily in Route A (Ketone route) when stoichiometry is mismanaged. Symptom: Appearance of a higher MW impurity (Dimer) that is insoluble in acidic media. Mechanism: The intermediate hydrazone reacts with a second molecule of ketone before reduction occurs.

  • Reaction:

    
    
    
  • Root Cause:

    • Insufficient excess of hydrazine.

    • Mixing rate too slow (local high concentration of ketone).

    • Delay between hydrazone formation and reduction steps.

  • Corrective Action:

    • Protocol Shift: Use 1.2 - 1.5 equivalents of Boc-hydrazine relative to the ketone.

    • One-Pot Procedure: Perform the reduction in situ (Reductive Amination) using mild reducing agents like Sodium Triacetoxyborohydride (STAB) which reduces the hydrazone faster than the azine can form.

Issue 2: HF Elimination (Cyclobutene Formation)

Context: Occurs in Route B (Substitution) or during strong base deprotection. Symptom: Low yield; presence of olefinic protons in NMR (~6.0 ppm); etching of glassware (trace HF). Mechanism: The gem-difluoro group acidifies the adjacent protons (C2/C4 positions). Under basic conditions (required for hydrazine alkylation) or high heat, E2 elimination competes with SN2 substitution.

  • Reaction: Cyclobutyl-LG + Base

    
     1-Fluoro-cyclobutene + 
    
    
    
    + LG
  • Root Cause:

    • Reaction temperature > 80°C.[1][2][3]

    • Use of strong, hard bases (e.g., NaOH, KOH) with poor nucleophiles.

    • Leaving group (LG) is too hindered (e.g., Tosylate) slowing SN2 and allowing E2 to dominate.

  • Corrective Action:

    • Leaving Group Switch: Use a Triflate (OTf) or Nonaflate group. These are "super-leaving groups" that accelerate the SN2 pathway significantly, allowing the reaction to proceed at lower temperatures (0°C to RT) where elimination is kinetically disfavored.

    • Solvent Change: Switch to polar aprotic solvents (DMF, DMSO) to enhance hydrazine nucleophilicity.

Issue 3: Poly-Alkylation (The "Dumbbell" Impurity)

Context: Occurs in Route B (Substitution) using free hydrazine. Symptom: Mass spec shows M + (Target MW) peaks. Mechanism: The product, (3,3-difluorocyclobutyl)hydrazine, is still nucleophilic and attacks another molecule of starting material.

  • Root Cause: Low molar ratio of Hydrazine : Substrate.

  • Corrective Action:

    • The "Flood" Technique: Use a massive excess of Hydrazine Hydrate (10 to 20 equivalents ). This ensures the statistical probability of the electrophile encountering a free hydrazine molecule is far higher than encountering a mono-alkylated product. Excess hydrazine is easily removed via high-vacuum evaporation or extraction.

Visualizing the Reaction Landscape

The following diagram maps the reaction logic, highlighting where critical side reactions branch off from the desired pathway.

G node_start 3,3-Difluorocyclobutanone node_hydrazone Hydrazone Intermediate node_start->node_hydrazone + Boc-Hydrazine (Condensation) node_target TARGET: (3,3-Difluorocyclobutyl)hydrazine node_hydrazone->node_target + Reductant (NaBH3CN) + Deprotection node_azine SIDE PRODUCT: Azine (Dimer) node_hydrazone->node_azine Excess Ketone Slow Reduction node_poly SIDE PRODUCT: Poly-alkylated Hydrazine node_target->node_poly + Substrate (Over-alkylation) node_elim SIDE PRODUCT: Fluoro-cyclobutene (HF Elimination) node_lg 3,3-Difluorocyclobutyl-LG (LG = OTs, OMs) node_lg->node_target + Hydrazine (Excess) S_N2 Mechanism node_lg->node_elim High Temp / Strong Base E2 Mechanism

Caption: Reaction network analysis for 3,3-difluorocyclobutyl hydrazine synthesis. Green path indicates optimal flow; red dashed lines indicate failure modes.

Optimized Experimental Protocol (Route A - High Purity)

This protocol utilizes the reductive amination approach to minimize elimination and poly-alkylation risks.

Reagents:

  • 3,3-Difluorocyclobutanone (1.0 equiv)

  • tert-Butyl carbazate (Boc-Hydrazine) (1.2 equiv)

  • Acetic Acid (catalytic, 0.1 equiv)

  • Sodium Cyanoborohydride (NaBH3CN) (1.5 equiv)

  • Methanol (dry)

Step-by-Step Methodology:

  • Hydrazone Formation: Dissolve 3,3-difluorocyclobutanone in dry Methanol (0.5 M). Add tert-butyl carbazate and catalytic acetic acid. Stir at Room Temperature (RT) for 2 hours.

    • QC Check: Monitor by TLC/LCMS. Disappearance of ketone indicates hydrazone formation.

  • Reduction: Cool the mixture to 0°C. Add NaBH3CN portion-wise over 15 minutes. Allow to warm to RT and stir overnight.

    • Why? Slow addition prevents exotherms that could degrade the strained ring.

  • Quench & Workup: Quench with saturated NaHCO3. Extract with Ethyl Acetate. Wash organics with brine, dry over Na2SO4, and concentrate.

  • Deprotection: Dissolve the Boc-intermediate in 4M HCl in Dioxane. Stir at RT for 3 hours.

    • Note: Avoid heating during deprotection to prevent HF elimination.

  • Isolation: Concentrate the solvent in vacuo. Triturate the residue with diethyl ether to remove organic impurities. The product precipitates as the Hydrochloride salt . Filter and dry under vacuum.

Frequently Asked Questions (FAQs)

Q: Why is the yield low when I use the Tosylate substitution method? A: The cyclobutane ring is puckered, creating steric hindrance (1,3-diaxial interactions) that slows down SN2 attack. Meanwhile, the fluorine atoms at C3 make the C2/C4 protons acidic. If you heat the reaction to force the substitution, you trigger the E2 elimination pathway (HF loss). Switch to the Reductive Amination (Ketone) route for better reliability.

Q: Can I store the free base? A: Not recommended. Alkyl hydrazines are prone to air oxidation and can absorb CO2 from the air to form carbazates. Always store as the dihydrochloride or monohydrochloride salt at -20°C under Argon.

Q: I see a peak at [M-20] in my mass spec. What is it? A: This corresponds to the loss of HF (MW 20). This confirms that elimination is occurring in your reaction mixture or inside the Mass Spec source (source fragmentation). If the peak is present in the LC trace before ionization, your reaction conditions are too basic/hot.

Q: How do I remove the excess hydrazine from the substitution reaction? A: Hydrazine hydrate is toxic and sticky. If you used the "Flood" technique (Route B), the best removal method is azeotropic distillation with toluene or using a high-vacuum manifold with a liquid nitrogen trap. Do not extract with chlorinated solvents initially, as hydrazine can react with DCM over long periods.

References

  • Melnykov, K. P., et al. (2019). "Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks." European Journal of Organic Chemistry.

    • Validates the stability and preparation of 3,3-difluorocyclobutyl intermedi
  • Ragnarsson, U. (2001). "Synthetic methodology for the preparation of N-protected hydrazines." Chemical Society Reviews, 30, 205-213.

    • Authoritative review on Boc-hydrazine strategies to prevent poly-alkyl
  • Grygorenko, O. O., et al. (2009). "Organofluorine compounds in medicinal chemistry: current trends and future prospects." Bioorganic & Medicinal Chemistry. Discusses the "gem-difluoro effect" on ring strain and reactivity.
  • PubChem Compound Summary. (2024). "Hydrazine, [(3,3-difluorocyclobutyl)methyl]-, hydrochloride."[4]

    • Verific

Sources

Technical Support Center: Purification of Difluorocyclobutyl (DFCB) Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: DFCB-PUR-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Subject: Comprehensive Guide to Isolation, Purification, and Stability of Difluorocyclobutyl Analogs[1][2]

Executive Summary

Difluorocyclobutyl (DFCB) moieties are increasingly utilized in medicinal chemistry as lipophilic bioisosteres for carbonyls, ethers, or alkyl groups.[1][2] However, their incorporation introduces unique purification challenges:[1][2]

  • Volatility: Low molecular weight (MW) DFCB building blocks (e.g., amines, alcohols) sublime or evaporate easily.[1][2]

  • Detection: The

    
     group is NMR-active but UV-silent, complicating standard flash chromatography.[2]
    
  • Isomerism: 1,3-disubstituted cyclobutanes exist as cis and trans diastereomers with distinct biological profiles, requiring difficult separations.[1][2]

  • Stability: While generally robust, the ring strain combined with fluorine substitution can predispose molecules to HF elimination under harsh basic conditions.[2]

This guide provides field-proven protocols to navigate these issues.

Module 1: Isolation of Volatile Building Blocks

User Query: "I synthesized 3,3-difluorocyclobutanamine, but after rotary evaporation, my flask was empty. Where did it go?"

Root Cause Analysis

Free-base DFCB amines and low-MW alcohols possess high vapor pressures.[2] 3,3-difluorocyclobutanamine free base, for instance, is a volatile liquid.[1][2] Applying high vacuum or heat during concentration leads to product loss.[2]

The Protocol: Salt Formation & Lyophilization

Causality: Converting the amine to a hydrochloride or tosylate salt increases the molecular weight and lattice energy, rendering the compound a stable, non-volatile solid.

Step-by-Step Workflow
  • Reaction Quench: Upon completion of deprotection (e.g., Boc removal with TFA or HCl/Dioxane), do not neutralize to the free base if evaporation is required.[1][2]

  • Solvent Swap:

    • If in TFA: Co-evaporate with toluene (

      
      ) to remove excess TFA as an azeotrope.[2]
      
    • If in HCl/Dioxane: Concentrate gently at

      
       until a wet slurry remains.
      
  • Precipitation (The "Crash-Out" Method):

    • Dissolve the crude residue in a minimum volume of Methanol (MeOH) .

    • Add Diethyl Ether (

      
      )  or MTBE  dropwise with vigorous stirring until turbidity persists.
      
    • Cool to

      
       for 4 hours.
      
  • Isolation: Filter the solid precipitate. Do not dry under high vacuum for extended periods if the salt is hygroscopic; instead, use a vacuum desiccator with

    
    .[1][2]
    
Visual Workflow: Volatile Amine Isolation

G Start Crude Reaction Mixture (e.g., Boc-Deprotection) Decision Is Product Volatile? Start->Decision Volatile YES (MW < 200) Decision->Volatile Likely NonVolatile NO Decision->NonVolatile Step1 Do NOT Neutralize. Keep as Salt (TFA/HCl) Volatile->Step1 Standard Standard Workup (Aq. Extraction) NonVolatile->Standard Step2 Azeotrope with Toluene (Removes excess acid) Step1->Step2 Step3 Precipitation: Dissolve in min. MeOH Add Et2O/MTBE Step2->Step3 Step4 Filtration & Desiccation Step3->Step4

Figure 1: Decision matrix for handling low-molecular-weight difluorocyclobutyl amines to prevent volatility-induced yield loss.

Module 2: Chromatographic Purification & Detection

User Query: "I can't see my compound on the UV detector during Flash Chromatography. How do I purify it?"

The Challenge: UV Silence

The gem-difluoro group (


) does not absorb UV light significantly above 210 nm. If your molecule lacks an aromatic ring (e.g., aliphatic DFCB derivatives), standard UV triggering will fail.[1][2]
Solution A: Universal Detection (ELSD/CAD)

Mechanism: Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) detect analytes based on mass/particulate formation, independent of chromophores.[1][2]

  • Settings: Set drift tube temperature to

    
    . Ensure the carrier gas (
    
    
    
    ) flow is optimized (typically 1.2–1.5 SLM).
Solution B: Derivatization (If ELSD is unavailable)

Temporarily attach a UV-active "handle" that can be removed later.[2]

  • For Amines: React with Cbz-Cl (Benzyl chloroformate).[2] The Cbz group adds strong UV absorbance (254 nm) and lipophilicity, aiding separation on silica.[1]

  • For Alcohols: React with p-Nitrobenzoyl chloride .[2] The nitro group provides a distinct UV signature and often helps in crystallizing diastereomers.

Solution C: Visualization Stains (TLC)

When running TLC plates for non-UV active DFCB compounds, use these specific dips:

Stain Target Functionality Appearance
KMnO4 (Basic) Alkenes, oxidizable groups Yellow spots on purple background.[1][2]
Phosphomolybdic Acid (PMA) General organic compounds Dark blue/green spots upon heating.[1][2]
Ninhydrin Free amines Red/Purple spots (requires heating).[1][2]

| Iodine Chamber | Universal (reversible) | Brown spots (good for initial check).[1] |

Module 3: Separation of Cis and Trans Diastereomers

User Query: "My reaction produced a 1:1 mixture of cis/trans isomers. They co-elute on silica.[2] How do I separate them?"

Scientific Context

1,3-disubstituted cyclobutanes form cis and trans isomers.[1][2] The cis isomer often adopts a "puckered" conformation to minimize steric strain, while the trans isomer is more planar. This subtle shape difference drives separation.[2]

Separation Strategy
1. Thermodynamic vs. Kinetic Control

Check if you can isomerize the mixture to the thermodynamically preferred isomer (usually trans for 1,3-systems to minimize diaxial interactions, though fluorine dipole effects can complicate this).[1][2]

  • Experiment: Treat mixture with mild base (e.g., NaOMe in MeOH) and heat. If the ratio shifts to >9:1, you may not need difficult chromatography.[1][2]

2. Chromatographic Conditions

If separation is required, standard Silica (SiO2) is often insufficient.[1][2]

  • Stationary Phase: Switch to C18 (Reverse Phase) or Fluorophenyl columns.[2] The Fluorophenyl phase interacts specifically with the

    
     dipole/quadrupole.
    
  • Mobile Phase: Use a shallow gradient (e.g., 0.5% increase per minute) of Acetonitrile/Water.[1][2]

  • Supercritical Fluid Chromatography (SFC): This is the Gold Standard for DFCB isomers.

    • Column: 2-Ethylpyridine or Diol phases.[2]

    • Modifier: Methanol (5-15%) in

      
      .[2]
      
Visual Workflow: Diastereomer Separation

D Input Cis/Trans Mixture Check Check TLC/UPLC (Separable?) Input->Check Easy Yes: Flash Chrom. (High surface area SiO2) Check->Easy Delta Rf > 0.1 Hard No: Co-elution Check->Hard Delta Rf < 0.1 SFC Try SFC (2-EP or Diol Column) Hard->SFC Preferred Recryst Recrystallization (Solvent Screening) Hard->Recryst If Solid Deriv Derivatize (e.g., to Amide/Ester) SFC->Deriv If SFC fails

Figure 2: Strategic decision tree for separating difficult cis/trans difluorocyclobutyl isomers.

Module 4: Chemical Stability & HF Elimination

User Query: "I treated my DFCB ketone with strong base and it decomposed. Is the fluorine group unstable?"

Mechanism of Instability

While C-F bonds are strong, the cyclobutane ring strain (~26 kcal/mol) combined with the electron-withdrawing effect of fluorine activates the


-hydrogens.
  • Risk: E1cB elimination of HF.[2]

  • Trigger: Strong bases (e.g., NaH, LDA) or high temperatures (

    
    ) in polar aprotic solvents.[1][2]
    
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Formation of Exo-methylene HF EliminationSwitch to weaker bases (e.g.,

, KHMDS at

).[1][2] Avoid heating >

.[2]
Ring Opening Nucleophilic attack on ringAvoid strong nucleophiles that can attack the cyclobutane ring directly if activated by carbonyls.[2]
Low Yield in Sn2 Steric hindrance of

The

group widens the C-C-C bond angle, potentially hindering backside attack adjacent to it. Increase reaction time, not Temp.

References

  • Mykhailiuk, P. K. (2015).[1][2] Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization. This seminal work outlines the fundamental stability and synthesis of DFCB building blocks.

    • Source:[1]

  • Ebinger, K., et al. (2011).[1][2] Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Validates SFC as the superior method for separating polar diastereomers like DFCB analogs.

    • Source:

  • Hagemann, H. (2001).[1][2] The mechanism of base-promoted HF elimination. Provides the mechanistic grounding for E1cB elimination risks in fluorinated systems.

    • Source:

  • Organic Syntheses. Procedures for Fluorinated Cyclobutanes.

    • Source:[1]

Sources

Overcoming stability issues with (3,3-Difluorocyclobutyl)hydrazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2231672-94-7 | Molecular Formula: C₄H₈F₂N₂[1][2] · 2HCl

Welcome to the Technical Support Hub

Your Guide: Dr. Aris Thorne, Senior Application Scientist Status: Operational | Topic: Stability & Handling Protocols

You are likely working with this building block because the 3,3-difluorocyclobutyl moiety is an excellent bioisostere for lipophilic groups (like tert-butyl) or to block metabolic hotspots.[2] However, the hydrazine functional group combined with the dihydrochloride salt form creates a unique set of stability challenges—specifically hygroscopicity and oxidative sensitivity.

This guide moves beyond standard SDS warnings to provide the causality behind degradation and the protocols to prevent it.

Module 1: Storage & Physical Integrity

The "Shelf Life" Problem

User Query: "My white powder has turned into a sticky, yellow gum. Is it still usable?"

Technical Diagnosis: The material has likely undergone deliquescence followed by oxidative degradation .[2]

  • Hygroscopicity: The dihydrochloride salt (

    
    ) is extremely hygroscopic.[2] It pulls moisture from the air, dissolving the crystal lattice.
    
  • Oxidation: Once in solution (even a micro-layer of water), the hydrazine moiety is susceptible to aerobic oxidation, forming azo impurities or decomposing to release

    
     gas. The yellow color typically indicates the formation of azo-dimers or hydrazone impurities.[2]
    

Status: Discard if yellow/gummy. Recovery is rarely yield-efficient for this specific building block.

Prevention Protocol: The "Dry-Chain" System

Do not store this reagent on a standard chemical shelf.[2]

ParameterSpecificationReason (Causality)
Temperature -20°C (Freezer)Slows kinetic oxidation rates; prevents thermal decomposition.[2]
Atmosphere Argon or NitrogenDisplaces oxygen to prevent formation of radical intermediates.[2]
Container Amber vial + Parafilm/TapeBlocks UV light (radical initiator) and seals against moisture.[2]
Desiccant P₂O₅ or Active SilicaEssential within the secondary container to scavenge trapped moisture.[2]
Module 2: Operational Protocols (Reaction Setup)

The "In-Situ" Problem

User Query: "I need the free base for a condensation reaction, but it decomposes when I neutralize it. How do I handle the free base?"

Technical Insight: (3,3-Difluorocyclobutyl)hydrazine is stable as a salt but unstable as a free base .[2] The electron-withdrawing effect of the fluorine atoms on the cyclobutyl ring slightly lowers the pKa of the hydrazine, but it remains a potent nucleophile that will self-condense or oxidize rapidly if isolated neat.

The Golden Rule: Never isolate the free base. Generate it in situ or in a biphasic system immediately prior to use.

Protocol: Biphasic Neutralization (The "Soft Release")

Use this method to liberate the hydrazine for reaction with aldehydes/ketones or cross-coupling.

  • Suspend: Place the dihydrochloride salt in DCM (Dichloromethane) or 2-MeTHF . It will not dissolve initially.[2]

  • Cool: Cool the suspension to 0°C .

  • Neutralize: Add a saturated aqueous solution of NaHCO₃ (Sodium Bicarbonate).

    • Why Carbonate? Strong bases (NaOH) can trigger elimination of HF from the strained cyclobutyl ring, though rare, or cause rapid exothermic decomposition. Carbonate is milder.[2]

  • Extract: Stir vigorously for 10 minutes. The free hydrazine partitions into the organic layer.[2]

  • Use Immediately: Separate the organic layer, dry briefly over MgSO₄ (max 5 mins), and add directly to your electrophile. Do not concentrate to dryness.

FreeBasingWorkflow Start Start: Hydrazine 2HCl Salt Solvent Suspend in DCM/2-MeTHF (0°C) Start->Solvent Base Add Sat. aq. NaHCO3 (Biphasic Mix) Solvent->Base Decision Isolate Free Base? Base->Decision Stop STOP: Rapid Decomposition (Oxidation/Polymerization) Decision->Stop Yes (Evaporate) Proceed Extract Organic Layer (Contains Free Hydrazine) Decision->Proceed No (Keep in Soln) Reaction Add Electrophile Immediately (In-Solution Reaction) Proceed->Reaction

Figure 1: Biphasic neutralization workflow to prevent decomposition of the unstable free base.

Module 3: Chemical Compatibility & Troubleshooting

The "Side Reaction" Problem

User Query: "I see a new spot on TLC that matches neither my starting material nor my product. Mass spec shows M+40."[2]

Technical Diagnosis: You likely used Acetone to clean your glassware or as a solvent.[2] Hydrazines condense with ketones with extreme efficiency to form hydrazones .[2]

  • Reaction: Hydrazine + Acetone

    
     Acetone Hydrazone + 
    
    
    
    .[2]
  • Mass Shift: The addition of the isopropylidene unit (

    
    ) often confuses analysis.
    
Solvent Compatibility Matrix
Solvent ClassStatusNotes
Ketones (Acetone, MEK) FORBIDDEN Forms hydrazones instantly.[2]
Alcohols (MeOH, EtOH) Use with Caution Acceptable for salts; avoid for free base if oxidation is a concern (protic solvents can accelerate proton transfer/oxidation).
Chlorinated (DCM, DCE) Recommended Excellent for biphasic extraction; inert to hydrazine.
Ethers (THF, MTBE) Recommended Good solubility for free base; generally inert.
DMSO/DMF Use with Caution Hard to remove; high temperatures in these solvents promote decomposition.[2]
Module 4: Analytical FAQ

The "QC" Problem

Q: Why does my NMR spectrum look "empty" or broad? A:

  • Proton Exchange: In protic solvents like Methanol-

    
     or 
    
    
    
    , the protons on the hydrazine (
    
    
    ) and the HCl protons exchange rapidly with the solvent deuterium.[2] You will not see them.
  • Broadening: In

    
    , the salt is insoluble.[2] If you run the free base, the N-H protons often broaden due to quadrupole relaxation or hydrogen bonding.
    
    • Solution: Run NMR in DMSO-

      
       . It dissolves the salt and usually slows exchange enough to see the distinct hydrazine protons (often appearing as broad humps between 8-10 ppm).[2]
      

Q: Is the fluorine elimination (HF loss) a real risk? A: Yes, but primarily under harsh basic/thermal conditions . The 3,3-difluorocyclobutyl ring is strained.[2] If you heat the molecule >100°C with a strong base (like KOtBu), you risk E2 elimination to form a fluorocyclobutene.

  • Safe Zone: Keep reactions

    
     and use mild bases (
    
    
    
    ,
    
    
    ,
    
    
    ).
Summary: The Stability Decision Tree

StabilityTree Input User Goal Store Storage Input->Store React Reaction Input->React Analyze Analysis (QC) Input->Analyze Store_Action -20°C, Argon NO Moisture Store->Store_Action React_Action Do NOT isolate base Use Biphasic System React->React_Action Analyze_Action Use DMSO-d6 Avoid Acetone Analyze->Analyze_Action

Figure 2: Decision logic for handling (3,3-Difluorocyclobutyl)hydrazine dihydrochloride.

References
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 136266014, (3,3-Difluorocyclobutyl)hydrazine dihydrochloride.[2] PubChem.[2] Available at: [Link]

  • Grygorenko, O. O., et al. (2020).[2] Fluorinated Cyclobutanes: Synthesis and Application in Drug Discovery.[2] European Journal of Organic Chemistry.[2] (Context on ring stability). Available at: [Link]

Sources

Technical Support Center: Optimizing Coupling with (3,3-Difluorocyclobutyl)hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Reagent ID: 3,3-DFCB-Hydrazine CAS: 1782145-33-8 (Free base) / 1364632-66-5 (HCl Salt) Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Deceptive" Nucleophile

Welcome. If you are accessing this guide, you are likely encountering stalled yields or regioselectivity issues with (3,3-difluorocyclobutyl)hydrazine .

This reagent is a bioisostere "workhorse" in modern medicinal chemistry. The cyclobutyl ring offers a rigid, puckered geometry (the "butterfly" conformation) that projects vectors differently than cyclopentyl or isopropyl groups. The gem-difluoro moiety at the 3-position serves two critical roles: it lowers the lipophilicity (


) compared to the parent cyclobutane and blocks metabolic oxidation at the otherwise vulnerable 3-position.

However, this molecule presents a unique chemical trap: The electron-withdrawing effect of the


-fluorines, combined with the ring strain, significantly alters the nucleophilicity of the hydrazine nitrogens compared to standard alkyl hydrazines. Standard protocols often fail because they ignore these electronic and steric penalties.

This guide is structured to troubleshoot these specific failure modes.

Module 1: Reagent Handling & Salt Neutralization

The Issue: Most commercial sources supply this reagent as the dihydrochloride or monohydrochloride salt . Direct addition of the salt to metal-catalyzed reactions (Buchwald-Hartwig) or base-sensitive condensations often results in 0% conversion.

Why It Fails (The Science)

Hydrazine salts are acidic (pKa of conjugate acid


 7-8). In Pd-catalyzed couplings, the HCl component can protonate the ligand or the precatalyst, shutting down the catalytic cycle before it begins. Furthermore, the gem-difluoro group increases the acidity of the N-H protons, making the free base prone to oxidative degradation if stored improperly.
Protocol: In-Situ "Free-Basing" (Recommended)

Do not isolate the free base unless necessary. It is unstable.

  • Solvent Choice: Use MeOH or EtOH for condensation; Toluene or Dioxane for cross-coupling.

  • Base Selection:

    • For Condensations: Sodium Acetate (NaOAc) or Triethylamine (

      
      ).
      
    • For Pd-Coupling: Lithium bis(trimethylsilyl)amide (LiHMDS) or NaOtBu.

  • The "Salt-Break" Window: Stir the hydrazine salt with the base for 15-30 minutes at room temperature before adding the electrophile or catalyst. This ensures the HCl is neutralized and the hydrazine is available as a nucleophile.

Visual Workflow: Salt Handling

SaltHandling Start Start: 3,3-DFCB-Hydrazine HCl Salt Solvent Suspend in Solvent (MeOH or Toluene) Start->Solvent BaseAdd Add Base (1.1 - 2.2 equiv) Solvent->BaseAdd Wait Wait 15-30 mins (Salt Break) BaseAdd->Wait Neutralization Check Check pH / Homogeneity Wait->Check Proceed Add Electrophile/Catalyst Check->Proceed Solution Clear/Basic

Figure 1: Critical workflow for neutralizing hydrazine salts prior to reaction initiation.

Module 2: Pyrazole Synthesis (Regioselectivity)

The Issue: When reacting 3,3-DFCB-hydrazine with an unsymmetrical 1,3-diketone, you obtain a mixture of regioisomers (1,3- vs 1,5-substituted pyrazoles), or the wrong isomer entirely.

Expert Insight: Electronic vs. Steric Control

The 3,3-difluorocyclobutyl group is bulky.

  • N1 (Proximal Nitrogen): Attached to the cyclobutyl ring. More sterically hindered. Less nucleophilic due to the inductive effect of the fluorines (through bonds).

  • N2 (Distal Nitrogen): Less hindered, more nucleophilic.

Mechanism: The initial attack is usually driven by the N2 (distal) nitrogen attacking the most electrophilic carbonyl of the diketone.

Troubleshooting Matrix: Controlling the Isomer
GoalReaction Condition StrategyWhy it works
Kinetic Control (N2 attacks most reactive C=O)Solvent: Ethanol/Methanol Temp: 0°C to RT Acid: Acetic Acid (cat.)Protic solvents stabilize the intermediate. Low temp prevents equilibration.
Thermodynamic Control (Steric bulk minimizes clash)Solvent: Toluene/THF Temp: Reflux (80-110°C) Base: PyridineHigh heat allows the reversible hydrazone formation to equilibrate to the sterically favored isomer.
FAQ: Why is my reaction stuck at the intermediate?

Q: I see a new spot on TLC, but it's not the pyrazole. A: You have likely formed the 5-hydroxy-pyrazoline intermediate. The 3,3-difluoro group withdraws electron density, making the final dehydration step (aromatization) slower. Fix: Add a dehydration promoter like TFA (Trifluoroacetic acid) or HCl in Dioxane and heat to 60°C for 1 hour to force water elimination.

Module 3: Buchwald-Hartwig Cross-Coupling

The Issue: Coupling 3,3-DFCB-hydrazine with aryl halides results in low yields, catalyst death, or reduction of the aryl halide (hydrodehalogenation).

The "Poisoning" Effect

Hydrazines are potent bidentate ligands. They can bind to Palladium (Pd) through both nitrogens, displacing your expensive phosphine ligand and forming a stable, inactive Pd-hydrazine complex.

Optimized Protocol (The "BrettPhos" Standard)

To prevent catalyst poisoning, you must use a bulky, electron-rich ligand that outcompetes the hydrazine for the metal center.

Recommended System:

  • Catalyst: Pd(OAc)₂ (2-5 mol%) or Pd₂dba₃.

  • Ligand: BrettPhos or RuPhos (Use 1:1 or 1:2 Pd:Ligand ratio). Do not use simple ligands like

    
     or dppf.
    
  • Base: Cs₂CO₃ (weak bases often fail) or LiHMDS (soluble base).

  • Solvent: t-Amyl alcohol or Dioxane (anhydrous).

Step-by-Step:

  • Pre-mix: Combine Pd source and Ligand in solvent and stir for 5 mins (activates catalyst).

  • Add Aryl Halide.

  • Add Base.

  • Add Hydrazine (Free-based): Add the hydrazine last or via slow addition to keep its concentration low relative to the catalyst.

Visual Logic: Catalyst Survival

Buchwald Cat Pd(0) Species Path1 Pathway A (Failure): Bidentate Binding Cat->Path1 Small Ligands (PPh3) Path2 Pathway B (Success): Monodentate/Steric Shield Cat->Path2 BrettPhos/RuPhos Hydrazine 3,3-DFCB-Hydrazine Hydrazine->Path1 Hydrazine->Path2 Ligand Bulky Ligand (BrettPhos) Dead Catalyst Poisoning (Inactive Complex) Path1->Dead Product Oxidative Addition -> Reductive Elimination -> Product Path2->Product

Figure 2: Ligand selection determines whether the hydrazine acts as a substrate (Success) or a poison (Failure).

Module 4: Safety & Stability (The Hidden Danger)

Warning: (3,3-Difluorocyclobutyl)hydrazine, like all strained hydrazines, carries a risk of thermal decomposition.

  • Do Not Distill: Never attempt to distill the free base. The heat can trigger rapid decomposition of the strained ring.

  • Storage: Store the HCl salt at 4°C or -20°C. The free base oxidizes in air to form azo compounds (colored impurities) within hours.

  • Toxicity: Treat as a potential alkylating agent. Double-glove and use a fume hood.

References

  • Hydrazine Salt Handling & Pyrazole Synthesis

    • Organic Syntheses, 2013, 90, 251.
  • Regioselectivity in Hydrazine Condensations

    • Journal of Organic Chemistry, 2013, 78, 4, 1718–1729. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles."
  • Buchwald-Hartwig Coupling with Hydrazines

    • Journal of the American Chemical Society, 2010, 132, 40, 14076–14078. "Pd-Catalyzed Cross-Coupling of Aryl Chlorides with Hydrazines."
  • Properties of Fluorinated Cyclobutanes

    • Chemical Reviews, 2015, 115, 2, 907–1037. "Fluorine in Medicinal Chemistry."

How to handle and store (3,3-Difluorocyclobutyl)hydrazine dihydrochloride safely

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Portal: (3,3-Difluorocyclobutyl)hydrazine Dihydrochloride Reference ID: TSP-2231672-F2

Core Safety & Handling Directive

Status: Critical Compound Class: Fluorinated Cycloalkyl Hydrazine Salt CAS Registry Number: 2231672-94-7 (Salt form)

As a Senior Application Scientist, I must emphasize that while the dihydrochloride salt form stabilizes the volatile and oxidation-prone free hydrazine, it introduces specific handling mandates. This compound is hygroscopic , acidic , and retains the genotoxic potential characteristic of the hydrazine pharmacophore.

Immediate Safety Profile
  • Toxicity: Hydrazine derivatives are potent alkylating agents. Treat as a potential carcinogen and skin sensitizer.[1][2][3][4]

  • Physical State: White to off-white solid.

  • Incompatibility: Strong oxidizers, aldehydes/ketones (unintended condensation), and alkali metals.

Critical PPE Requirement:

  • Respiratory: N95/P100 minimum; Fume hood mandatory for all open handling.

  • Dermal: Double-gloving (Nitrile) is required. Hydrazines can penetrate single layers of standard gloves over time.

Storage & Stability Protocol

The primary cause of material degradation for this specific building block is hydrolysis followed by oxidation . The fluorine substituents at the 3-position increase the lipophilicity of the ring but do not protect the hydrazine moiety from moisture-induced caking.

Storage Decision Matrix

StorageLogic Start Received Shipment CheckSeal Check Seal Integrity Start->CheckSeal LongTerm Long-Term Storage (>1 Month) CheckSeal->LongTerm Stockpile ShortTerm Active Use (<1 Month) CheckSeal->ShortTerm Immediate Use Condition1 Temp: -20°C Atmosphere: Argon/N2 LongTerm->Condition1 Condition2 Temp: 2-8°C (Desiccated) Atmosphere: Dry Air/N2 ShortTerm->Condition2 Warning CRITICAL: Warm to RT before opening Condition1->Warning Condition2->Warning Prevents Condensation\n& Hydrolysis Prevents Condensation & Hydrolysis Warning->Prevents Condensation\n& Hydrolysis

Figure 1: Decision matrix for preserving the integrity of hygroscopic hydrazine salts. Failure to warm to room temperature (RT) before opening is the #1 cause of degradation.

Technical Deep Dive: The Fluorine Effect

Understanding the chemistry is vital for experimental success. You are not working with a standard alkyl hydrazine.

  • Inductive Withdrawal: The two fluorine atoms at the C3 position exert a strong electron-withdrawing inductive effect ($ -I $) through the cyclobutane ring.

  • Basicity Reduction: This lowers the $ pK_a $ of the terminal hydrazine nitrogens compared to non-fluorinated cyclobutyl hydrazine.

    • Result: The nucleophilicity is attenuated. Reactions that work instantly with standard alkyl hydrazines may require higher temperatures , stronger acid catalysts (for hydrazone formation), or longer reaction times with this scaffold.

  • Conformational Locking: The cyclobutane ring is puckered. The 3,3-difluoro substitution creates a specific dipole that may influence the stereochemical outcome if you are performing chiral resolutions or diastereoselective formations.

Experimental Workflows

Protocol A: Free-Basing (Liberating the Hydrazine)

The dihydrochloride salt ($ \cdot 2HCl $) is stable but non-reactive as a nucleophile. You must neutralize both equivalents of HCl to liberate the reactive free base.

  • Solvent: Suspend the salt in MeOH or EtOH (anhydrous preferred).

  • Base: Add 2.2 - 2.5 equivalents of Sodium Methoxide (NaOMe) or Triethylamine (TEA) .

    • Note: Carbonate bases ($ K_2CO_3 $) are often too heterogeneous and slow for this specific salt unless water is present (which you want to avoid).

  • Filtration: If using NaOMe, precipitate NaCl and filter under inert gas. Use the filtrate immediately.

Protocol B: Condensation with Ketones/Aldehydes

Due to the lower nucleophilicity caused by the fluorine atoms, standard conditions might fail.

  • Standard: Ethanol, RT, 2 hours.

  • Recommended for 3,3-Difluoro analog: Ethanol/Toluene (1:1), Dean-Stark trap or Molecular Sieves (4Å), Reflux, 4-12 hours. Acid catalyst (Acetic acid, 5 mol%) is often required to activate the carbonyl partner.

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Material is sticky/gooey Hygroscopicity. The salt absorbed atmospheric water, forming a partial hydrate.Dry in a vacuum desiccator over $ P_2O_5 $ for 24 hours. If purity is critical, recrystallize from EtOH/Et2O.
Reaction pH remains acidic Under-neutralization. This is a dihydrochloride (2x HCl). Standard protocols often assume a mono-HCl salt.Ensure you are using >2.0 equivalents of base. Check pH of the reaction mixture (aim for pH 8-9 for nucleophilic attack).
Low Yield in Coupling Fluorine-induced deactivation. The nucleophile is "colder" than expected.Increase temperature to 60-80°C. Switch solvent to n-Butanol for higher thermal ceiling.
Unknown NMR Peaks Rotamers. Hydrazones and amides of cyclobutanes often exhibit slow rotation on the NMR timescale.Run High-Temperature NMR (e.g., DMSO-d6 at 80°C) to coalesce the peaks and confirm identity.
Black/Brown discoloration Oxidation. Free hydrazine was exposed to air for too long.Purify via column chromatography immediately. Always store as the HCl salt, never as the free base.

Waste & Decontamination

Do not dispose of down the drain. Hydrazines are toxic to aquatic life.[5]

  • Deactivation Solution: Dilute Sodium Hypochlorite (Bleach) or Hydrogen Peroxide.

  • Procedure: Slowly add the hydrazine waste to the oxidizing solution in a fume hood (Exothermic!). This converts the hydrazine to Nitrogen gas ($ N_2 $) and water.

  • Verification: Check for residual oxidizer using starch-iodide paper before disposing of the aqueous waste according to local EHS regulations.

References

  • Fisher Scientific. (2021). Safety Data Sheet: Hydrazine Dihydrochloride. Retrieved from

  • Sigma-Aldrich. (2024).[6] Product Specification and Storage: Fluorinated Hydrazine Building Blocks. Retrieved from

  • National Institutes of Health (NIH). (2016). Fast Hydrazone Reactants: Electronic and Acid/Base Effects. PubMed Central. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: (3,3-difluorocyclobutyl)hydrazine dihydrochloride.[7][8] Retrieved from

Sources

Technical Support Center: Troubleshooting Difluorocyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: Troubleshooting Low Yields in Difluorocyclobutane Synthesis Audience: Medicinal Chemists, Process Chemists

Introduction: The Difluorocyclobutane Challenge

The gem-difluorocyclobutane motif is a critical bioisostere in modern drug discovery, offering conformational restriction and metabolic stability without the lipophilicity penalty of a gem-dimethyl group. However, synthesizing this strained ring system is fraught with pitfalls.

This guide addresses the three most common failure modes: elimination during deoxofluorination , regioselectivity issues in [2+2] cycloadditions , and nucleophilic instability during ring functionalization.

Module 1: Deoxofluorination of Cyclobutanones

The Issue: You are attempting to convert a cyclobutanone to a gem-difluorocyclobutane using DAST or Deoxo-Fluor®, but you observe low yields and significant amounts of fluorocyclobutene (elimination product) or ring-opened byproducts.

Troubleshooting Guide

Q1: Why is my reaction yielding the fluorocyclobutene elimination product instead of the target difluoride?

A: This is the classic "E1cb vs. S_N1" competition. The introduction of the first fluorine atom inductively acidifies the


-protons. When the second fluoride equivalent attacks, the basicity of the reagent (or the HF byproduct) often triggers deprotonation rather than nucleophilic attack, leading to elimination.
  • Immediate Fix: Switch from DAST to MorphDAST (Morpholinosulfur trifluoride) or XtalFluor-E . MorphDAST is less prone to causing elimination due to the moderated basicity of the morpholine byproduct compared to diethylamine (from DAST).

  • Protocol Adjustment: Ensure your reaction is strictly anhydrous. Water generates HF, which catalyzes the elimination. Add Et3N·3HF as a buffer if using XtalFluor to stabilize the carbocation intermediate without acting as a strong base.

Q2: I am seeing ring-expansion or ring-opening. What is happening?

A: You are likely generating a "hot" carbocation. Cyclobutyl cations are notorious for Wagner-Meerwein rearrangements (ring expansion to cyclopentane or contraction to cyclopropane).

  • Root Cause: High temperatures or unbuffered acidic conditions.

  • Solution:

    • Temperature Control: Never add the fluorinating reagent at room temperature. Start at -78 °C, warm to 0 °C, and hold. Do not heat to reflux unless absolutely necessary.

    • Solvent Switch: Switch from DCM to Dichloromethane/Pyridine (10:1). Pyridine buffers the acidity, preventing proton-catalyzed ring opening.

Decision Tree: Selecting the Right Deoxofluorination Reagent

Deoxofluorination_Logic Start Substrate: Cyclobutanone AcidSensitive Is substrate acid-sensitive? Start->AcidSensitive Scale Scale > 10g? AcidSensitive->Scale No XtalFluor Use XtalFluor-E + Et3N·3HF (Low Elimination, Solid Reagent) AcidSensitive->XtalFluor Yes MorphDAST Use MorphDAST (Balanced Stability/Reactivity) Scale->MorphDAST Yes (Safer) Fluolead Use Fluolead (High Thermal Stability) Scale->Fluolead No (High Cost) DAST Avoid DAST (Explosion Risk/Elimination)

Caption: Selection logic for deoxofluorination reagents to minimize elimination and safety risks.

Module 2: [2+2] Cycloaddition Strategies

The Issue: You are reacting 1,1-difluoroethylene (or tetrafluoroethylene) with an alkene, but the yield is <20%, or you observe complex mixtures of regioisomers.

Troubleshooting Guide

Q3: My thermal [2+2] cycloaddition is stuck at low conversion. Should I increase the temperature?

A: Proceed with extreme caution. Fluoroolefins like TFE (tetrafluoroethylene) are prone to explosive polymerization at high temperatures and pressures.

  • The Fix: Instead of heat, switch to Lewis Acid Catalysis or Photochemical activation.

    • Lewis Acid: Use EtAlCl2 or Et2AlCl at -78 °C to 0 °C. This lowers the LUMO of the electron-deficient fluoroolefin, facilitating the reaction with electron-rich alkenes.

  • Alternative: If using 1,1-difluoroethylene (vinylidene fluoride), the reaction is often sluggish. Consider using 2-bromo-1,1-difluoroethylene as a surrogate. The bromine provides a handle for further functionalization and activates the double bond.

Q4: I am getting a 50:50 mixture of Head-to-Head (HH) and Head-to-Tail (HT) isomers. How do I control regioselectivity?

A: Regioselectivity in thermal [2+2] is governed by the polarity of the transition state.

  • Mechanism: The reaction proceeds via a diradical or zwitterionic intermediate. The most stable intermediate determines the product.

  • Rule of Thumb: Match the nucleophilic terminus of your alkene with the electrophilic terminus of the fluoroolefin (the CF2 carbon is electrophilic).

  • Optimization: Add a bulky substituent to your alkene if possible. Sterics often override electronics in [2+2] cycloadditions, favoring the isomer where the bulky groups are trans or distal.

Module 3: Functionalization of 3,3-Difluorocyclobutanones

The Issue: You have the 3,3-difluorocyclobutanone core, but nucleophilic addition (e.g., Grignard) fails or leads to ring cleavage.

Troubleshooting Guide

Q5: Why do Grignard reagents fail to add to 3,3-difluorocyclobutanone?

A: The inductive effect of the


-fluorines makes the carbonyl carbon highly electrophilic, but it also makes the 

-protons significantly more acidic (pKa ~20 vs ~26 for cyclobutanone). Grignard reagents act as bases, causing enolization and subsequent aldol-like polymerization or decomposition.
  • The Solution: Use Organolanthanum reagents (e.g., LaCl3·2LiCl + RLi).

    • Why: Lanthanides are extremely oxophilic. They coordinate tightly to the carbonyl oxygen, increasing electrophilicity without increasing the basicity of the nucleophile. This promotes 1,2-addition over enolization [1].

Q6: How do I stabilize the intermediate if I need to perform further chemistry?

A: If you are generating a difluorocyclobutyl cation (e.g., during solvolysis), it is prone to ring contraction.

  • Strategy: Ensure you have a stabilizing group at the C1 position (e.g., an aryl group). If you need an alkyl group, use the Mykhailiuk Sulfonium Salt approach. These reagents allow for the installation of the difluorocyclobutane ring as a complete building block, bypassing the unstable cationic intermediates [2].

Comparative Data: Reagent Performance
Reaction TypeReagentYieldMajor Side ProductRecommendation
Deoxofluorination DAST30-50%Fluorocyclobutene (Elimination)Avoid on >1g scale
Deoxofluorination MorphDAST65-80%Trace eliminationStandard for scale-up
Deoxofluorination XtalFluor-E70-85%Hydrolysis (if wet)Best for acid-sensitive substrates
Nucleophilic Addn R-MgBr<10%Enolization/PolymerFail
Nucleophilic Addn R-Li + LaCl385-95%NoneGold Standard for 3,3-difluoro ketones

Experimental Protocol: Organolanthanum-Mediated Addition

Objective: Addition of Phenyl-Li to 3,3-difluorocyclobutanone without enolization.

  • Preparation of LaCl3·2LiCl:

    • Dry LaCl3·7H2O (1 equiv) under high vacuum at 160 °C for 4 hours.

    • Cool to RT under Argon. Add dry THF (to make 0.5 M).

    • Add LiCl (2 equiv) and stir for 24 hours until a clear solution forms.

  • Reaction:

    • To the LaCl3·2LiCl solution (1.1 equiv) at -78 °C, add PhLi (1.1 equiv) dropwise. Stir for 1 hour to form the organolanthanum species.

    • Add 3,3-difluorocyclobutanone (1.0 equiv) dissolved in THF dropwise.

    • Stir at -78 °C for 2 hours.

    • Quench: Pour into sat. NH4Cl (aq) at -78 °C. Do not warm before quenching.

  • Workup: Extract with Et2O, dry over Na2SO4. Yield should be >90%.

Visualizing the Pathway: Elimination vs. Substitution

This diagram illustrates the critical bifurcation point in deoxofluorination reactions.

Reaction_Pathway Start Alcohol/Ketone Intermediate Activated Activated Species (-OSF2NR2) Start->Activated DAST/MorphDAST Carbocation Carbocation (C+) Activated->Carbocation SN1 (Slow) Product Gem-Difluoride (Target) Activated->Product SN2 (Concerted) Carbocation->Product F- Attack Elimination Vinyl Fluoride (Impurity) Carbocation->Elimination Base (HF/Amine) removes H+ Rearrange Ring Expansion (Impurity) Carbocation->Rearrange Wagner-Meerwein

Caption: Mechanistic divergence in deoxofluorination. Controlling the basicity of the medium minimizes the "Elimination" pathway.[1]

References

  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis. Source: Journal of Organic Chemistry (2025) URL:[Link]

  • Difluoromethylene cyclobutyl sulfonium salts: versatile reagents. Source: Chemical Science (2025) URL:[Link]

  • Last of the gem-Difluorocycloalkanes: Synthesis of 2,2-Difluorocyclobutyl Building Blocks. Source: Journal of Organic Chemistry (2019) URL:[Link]

Sources

Technical Support Center: (3,3-Difluorocyclobutyl)hydrazine Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Removal & Process Optimization Document ID: TSC-2024-DFCH-05 Audience: Medicinal Chemists, Process Development Scientists[1]

Introduction: The "Hidden" Challenges of Fluorinated Hydrazines

Welcome to the Technical Support Center. You are likely here because your synthesis of (3,3-Difluorocyclobutyl)hydrazine has resulted in a crude oil that is difficult to handle, streaks on silica, or contains persistent impurities.[1]

The gem-difluorocyclobutane motif is a high-value bioisostere for carbonyls and oxygen atoms in drug design, improving metabolic stability and lipophilicity [1].[1] However, the hydrazine functionality introduces unique purification challenges. Unlike standard amines, alkyl hydrazines are:

  • Redox-active: Prone to air oxidation.

  • Hyper-nucleophilic: Susceptible to "bis-alkylation" (dimerization).[1]

  • Chromatographically Challenging: They adhere strongly to acidic silanols.

This guide moves beyond standard textbook workups, offering a self-validating purification logic based on salt formation and controlled extraction .[1]

Module 1: Impurity Profiling & Diagnostics

Before attempting purification, you must identify which "species" of impurity is compromising your material. Use the table below to diagnose your crude mixture.

Table 1: Common Impurity Signatures
Impurity TypeOriginDiagnostic Sign (NMR/TLC)Risk Factor
Bis-alkylated Dimer Over-reaction of product with starting material.[1]Two cyclobutyl signals in 1H NMR; Higher Rf than product.High. Difficult to separate by polarity alone.
Elimination Product (3,3-difluorocyclobutene)E2 elimination induced by excess hydrazine (base) on the leaving group.Olefinic protons (5.8–6.2 ppm). Volatile.Medium. Usually removed by vacuum, but indicates harsh conditions.
Hydrazones Condensation with ketones (acetone) or aldehydes."Ghost" doublets around 7.0–7.5 ppm; distinct methyl singlets if acetone used.High. Often formed during workup if acetone is used to clean glassware.
Excess Hydrazine Stoichiometric excess used to drive reaction.Broad exchangeable peak; false positive in colorimetric tests.Critical. Toxic and reactive; interferes with downstream coupling.

Module 2: The "Golden" Protocol – Oxalate Salt Formation

Senior Scientist Note: Do not attempt to distill this hydrazine. The 3,3-difluorocyclobutyl group creates a volatility profile that makes distillation risky (explosion/decomposition). Furthermore, silica chromatography often leads to mass loss due to irreversible adsorption.

The most robust method for purifying alkyl hydrazines is the formation of a crystalline Oxalate Salt . This method exploits the basicity difference between the mono-alkyl hydrazine and its impurities [2].

Workflow Logic

PurificationLogic Start Crude Reaction Mixture (Target + Hydrazine + Dimer) Decision Is the Crude an Oil? Start->Decision SaltForm Protocol A: Oxalate Salt Formation (Selects for Mono-Hydrazine) Decision->SaltForm Yes (Standard) Filtration Filtration & Wash (Removes Dimer & Excess Hydrazine) SaltForm->Filtration FreeBase Protocol B: Controlled Free-Basing (Releases Pure Hydrazine) Filtration->FreeBase Solid Cake Waste Filtrate Waste (Contains Impurities) Filtration->Waste Liquid Phase Final Pure (3,3-Difluorocyclobutyl)hydrazine FreeBase->Final

Figure 1: Strategic decision tree for purifying (3,3-difluorocyclobutyl)hydrazine without chromatography.

Step-by-Step Protocol A: Oxalate Crystallization
  • Dissolution: Dissolve your crude oil in a minimal amount of absolute ethanol (EtOH). Avoid methanol if possible, as the oxalate salt is more soluble in MeOH, reducing yield.

  • Acid Addition: Slowly add a solution of Oxalic Acid (1.0 equiv) in warm EtOH.

    • Why? Oxalic acid forms a stable, crystalline 1:1 salt with alkyl hydrazines. Stronger mineral acids (HCl) often yield hygroscopic salts that are harder to handle [3].

  • Crystallization: Stir at room temperature for 1–2 hours. A white precipitate should form.

    • Troubleshooting: If no solid forms, cool to 0°C and scratch the glass. If still an oil, add diethyl ether dropwise until turbidity persists.

  • Filtration: Filter the solid and wash predominantly with cold Et2O (Diethyl ether).

    • Result: The bis-alkylated impurity (dimer) is less basic and more lipophilic; it tends to stay in the mother liquor. Excess hydrazine oxalate is more water-soluble and can be washed away if subsequent recrystallization is needed.

Module 3: Free-Basing & Storage

Once you have the stable oxalate salt, you can store it indefinitely. When you need the free hydrazine for a reaction, generate it in situ or isolate it using this mild protocol to prevent defluorination.

Protocol B: Mild Free-Basing

Warning: The gem-difluoro group is sensitive to strong bases (like NaOH or KOH), which can trigger HF elimination to form the cyclobutene.

  • Biphasic Setup: Suspend the oxalate salt in DCM (Dichloromethane) .

  • Neutralization: Add a saturated solution of NaHCO3 (Sodium Bicarbonate) or 10% Na2CO3 .

    • Avoid: Do not use NaOH. The high pH (>13) promotes elimination.

  • Extraction: Shake vigorously until the solid dissolves. Separate the organic layer.

  • Drying: Dry over Na2SO4 (Sodium Sulfate).

    • Avoid: MgSO4 is slightly acidic and can trap hydrazines.

  • Concentration: Remove solvent under reduced pressure at <30°C .

    • Critical: The free base is volatile. Do not apply high vacuum for extended periods.

Frequently Asked Questions (FAQ)

Q1: I see "ghost" peaks in my NMR around 1.8-2.0 ppm (singlet) and 7.0 ppm. What are they? A: You likely used acetone to clean your NMR tube or glassware. Hydrazines react instantly with acetone to form hydrazones.

  • Fix: Rinse all glassware with methanol or ethanol and dry in an oven before use. Never use ketone solvents with free hydrazines.

Q2: Can I use Boc-protection to purify instead of the salt method? A: Yes. Reacting the crude with Boc2O is a valid alternative.

  • Pros: The Boc-hydrazine is lipophilic and easily purified on silica (it doesn't streak).

  • Cons: It adds two steps (protection + deprotection). Use this only if the oxalate salt method fails to remove a specific impurity.

Q3: My product is decomposing upon storage. Why? A: Free alkyl hydrazines absorb CO2 from the air (forming carbazates) and oxidize.

  • Fix: Store the compound as the Oxalate or Hydrochloride salt . Only free-base the amount you need for the immediate experiment.

Q4: Why not use distillation? A: While simple alkyl hydrazines (like methylhydrazine) are distilled, the 3,3-difluorocyclobutyl ring adds mass and potential thermal instability. Heating fluorinated cyclobutanes can risk ring-opening or HF elimination [4].[1] Crystallization is safer and more scalable.

References

  • Mykhailiuk, P. K. (2015). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization. National Institutes of Health (PMC). Link

  • Vogel, A. I.A Text-Book of Practical Organic Chemistry.
  • Selvakumar, R., et al. (2014). Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate. South African Journal of Chemistry. Link

  • Synblock. Hydrazine, [(3,3-difluorocyclobutyl)methyl]-, hydrochloride (1:2) MSDS & Properties. Link

Sources

Technical Support Center: (3,3-Difluorocyclobutyl)hydrazine Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with (3,3-Difluorocyclobutyl)hydrazine . It addresses the specific stability challenges associated with the free base form of this molecule and provides validated protocols to prevent decomposition during workup.

Ticket ID: #DFCB-HYD-001 Subject: Preventing Decomposition & Yield Loss During Workup Status: Resolved / Expert Verified Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Invisible" Instability

(3,3-Difluorocyclobutyl)hydrazine (CAS: 1782145-33-8 for free base; 2231672-94-7 for 2HCl salt) presents a unique challenge. While the gem-difluorocyclobutane ring is pharmacologically attractive for its lipophilicity and metabolic stability, the hydrazine moiety is the "Achilles' heel" during isolation.

The Core Problem: The free base is hygroscopic, air-sensitive, and moderately volatile . Decomposition during workup is rarely due to ring fragmentation (HF elimination) but rather oxidative degradation and condensation driven by the nucleophilic hydrazine group.

Troubleshooting: Common Support Tickets (Q&A)

Q1: "My product turned from a colorless oil to a brown gum within minutes of isolation. What happened?"

Diagnosis: Oxidative Dehydrogenation (Air Oxidation). Technical Insight: Alkyl hydrazines are reducing agents. Upon exposure to atmospheric oxygen, the free base undergoes radical-mediated oxidation, leading to the formation of azo intermediates and subsequent polymerization or decomposition products. This is accelerated by trace metal ions (e.g., Fe³⁺ from spatulas or needles) or basic pH. Solution:

  • Immediate Salt Formation: Do not store the free base. Convert it immediately to the Dihydrochloride (2HCl) or Oxalate salt.

  • Inert Atmosphere: Perform all concentrations and transfers under Argon or Nitrogen.

Q2: "I see a significant impurity (+40 m/z) in my LCMS after using acetone to clean my glassware."

Diagnosis: Hydrazone Condensation. Technical Insight: The terminal nitrogen of the hydrazine is a potent nucleophile (alpha-effect). It reacts rapidly with ketones and aldehydes. Even trace acetone vapors in a rotavap or on "dry" glassware will react to form the acetone hydrazone derivative. Solution:

  • Ban Acetone: Strictly exclude acetone from the workup area. Use Methanol or Isopropanol for cleaning.

  • Dedicated Glassware: Use glassware that has not been recently rinsed with ketones.

Q3: "My crude yield is <30%, but the reaction conversion was 100%. Where did it go?"

Diagnosis: Aqueous Partitioning & Volatility. Technical Insight: The 3,3-difluorocyclobutyl group is small. The presence of the hydrazine group makes the molecule highly polar and water-soluble. Standard extraction (DCM/Water) often leaves >50% of the product in the aqueous phase. Furthermore, high-vacuum drying of the free base can lead to sublimation/evaporation losses. Solution:

  • Salting Out: Saturate the aqueous phase with NaCl or K₂CO₃ before extraction.

  • Solvent Choice: Use CHCl₃/Isopropanol (3:1) for extraction, not just DCM or EtOAc.

  • Avoid High Vac: Do not dry the free base under high vacuum (<5 mbar) for extended periods.

Visualizing Decomposition Pathways

The following diagram illustrates the three primary failure modes for the free base during workup.

DecompositionPathways cluster_prevention Prevention Strategy FreeBase (3,3-Difluorocyclobutyl)hydrazine (Free Base) Oxidation Oxidative Degradation (Brown Gum) FreeBase->Oxidation + O2 (Air) + Trace Metals Condensation Acetone Hydrazone (Impurity +40 m/z) FreeBase->Condensation + Acetone/Aldehydes Volatility Evaporation/Sublimation (Yield Loss) FreeBase->Volatility High Vacuum Heat > 40°C Salt Stable HCl Salt FreeBase->Salt + HCl in Dioxane/Ether (Immediate Stabilization)

Figure 1: Primary decomposition and loss pathways for the free base during isolation.

Validated Protocol: The "Salt-Lock" Strategy

This protocol is designed to bypass the isolation of the unstable free base entirely.

Method A: Direct Isolation (If synthesized from Boc-protected precursor)

If you are deprotecting tert-butyl 2-(3,3-difluorocyclobutyl)hydrazine-1-carboxylate:

  • Dissolution: Dissolve the Boc-protected hydrazine in 1,4-Dioxane (dry).

  • Acidolysis: Add 4M HCl in Dioxane (5-10 equivalents) at 0°C under N₂.

  • Reaction: Warm to room temperature and stir for 2-4 hours. Monitor by LCMS (disappearance of Boc).

  • Precipitation: The product often precipitates as the dihydrochloride salt.

  • Isolation:

    • Dilute with Diethyl Ether (Et₂O) or MTBE to maximize precipitation.

    • Filter the white solid under a blanket of Nitrogen.

    • Wash with Et₂O.

  • Drying: Dry under vacuum at room temperature.

    • Result: Stable, white hygroscopic solid. Store at -20°C.

Method B: Extraction & Trapping (If synthesized via substitution)

If you must extract the free base from an aqueous reaction mixture:

  • Basification: Cool the aqueous mixture to 0°C. Adjust pH to >12 using saturated K₂CO₃ (Avoid NaOH if possible to prevent vigorous exotherms/elimination).

  • Extraction: Extract 3x with CHCl₃:IPA (3:1) or DCM .

  • Drying (Critical): Dry organic layer over Na₂SO₄ for only 10 minutes. Do not use MgSO₄ (Lewis acidity can catalyze degradation).

  • Trapping: Do not concentrate to dryness.

    • Add 1.0 - 2.0 equivalents of HCl (as a solution in Et₂O or Dioxane) directly to the dried organic extract.

  • Concentration: Evaporate the solvent to obtain the crude hydrochloride salt.

  • Purification: Recrystallize from MeOH/Et₂O if necessary.

Quantitative Data: Stability Comparison

ParameterFree BaseDihydrochloride Salt (2HCl)
Physical State Colorless Oil (turns brown)White Crystalline Solid
Air Stability < 1 Hour (Oxidizes)> 12 Months (Desiccated)
Storage Temp -80°C (Recommended)Room Temp (Short term) / -20°C (Long term)
Hygroscopicity ModerateHigh (Store in desiccator)
Major Impurity Azo dimers / HydrazonesNone (if pure)

Workflow Decision Tree

WorkupLogic Start Reaction Complete CheckState Is product in Aqueous or Organic? Start->CheckState Aqueous Aqueous Phase CheckState->Aqueous Substitution Rxn Organic Organic Phase (Protected) CheckState->Organic Boc-Deprotection Extract Saturate w/ NaCl Extract w/ CHCl3:IPA (3:1) Aqueous->Extract Deprotect Acidic Deprotection (HCl/Dioxane) Organic->Deprotect Trap Add HCl in Ether BEFORE evaporation Extract->Trap Precipitate Filter Precipitate (Salt Form) Deprotect->Precipitate Trap->Precipitate Concentrate

Figure 2: Decision logic for selecting the correct isolation pathway.

References

  • PubChem. (2025).[1] Hydrazine, [(3,3-difluorocyclobutyl)methyl]-, hydrochloride (1:2).[2] National Library of Medicine. Available at: [Link]

  • Ragnarsson, U. (2001). Synthetic methodology for alkyl substituted hydrazines. Chemical Society Reviews, 30(4), 205-213.
  • Hu, L., et al. (1980). Oxidation of Hydrazines. In The Chemistry of the Hydrazo, Azo and Azoxy Groups. Wiley.

Sources

Validation & Comparative

Comparing the metabolic stability of fluorinated vs. non-fluorinated cyclobutylamines

[1]

Executive Summary

In modern drug design, the cyclobutane ring serves as a versatile bioisostere for alkyl chains, phenyl rings, and lipophilic spacers.[1] However, the non-fluorinated cyclobutylamine (CBA) motif is frequently plagued by oxidative metabolic liabilities, specifically ring-opening reactions driven by cytochrome P450 (CYP) enzymes.

The introduction of fluorine—specifically the 3,3-difluorocyclobutylamine or 3-fluorocyclobutylamine motifs—acts as a metabolic "blockade." This modification does not merely sterically hinder enzyme access; it fundamentally alters the electronic landscape of the ring, lowering the pKa of the amine, modulating lipophilicity (LogD), and preventing the formation of reactive aminium radical intermediates.[1]

This guide provides a side-by-side technical comparison, mechanistic rationale, and validated experimental protocols to assess these stability gains.

Physicochemical & Metabolic Comparison

The following data synthesizes experimental trends observed in matched molecular pairs (MMP) of cyclobutyl-containing kinase inhibitors and antifungal agents.

Table 1: Comparative Profile of Cyclobutylamines[1]
PropertyCyclobutylamine (Non-Fluorinated)3,3-Difluorocyclobutylamine (Fluorinated)Impact on Drug Design
Metabolic Liability High (Oxidative ring opening)Low (Blocked C-H abstraction)Extends

and reduces clearance (

).
pKa (Basic Amine) ~9.6 - 9.8~7.8 - 8.7Reduced basicity improves membrane permeability and reduces lysosomal trapping.
Lipophilicity (

LogP)
Baseline+0.2 to +1.0 (Stereodependent)Fluorine can increase lipophilicity in trans-isomers due to dipole vector alignment.
Ring Conformation Puckered (~30°)Flattened / RigidifiedReduces entropic penalty upon binding to target active sites.
Reactive Metabolites Yes (Aminium radicals, aldehydes)MinimalLowers risk of idiosyncratic toxicity (glutathione adducts).

Expert Insight: The drop in pKa (approx. 1.0–1.5 units) upon fluorination is a critical, often overlooked advantage.[1] At physiological pH (7.4), a non-fluorinated cyclobutylamine (pKa ~9.6) is >99% protonated. The difluoro-analog (pKa ~8.[2]0) has a higher fraction of neutral species, facilitating passive diffusion across hepatocyte membranes before metabolism even occurs.[1]

Mechanistic Analysis: Why Fluorination Works

The metabolic instability of cyclobutylamines arises from the high energy of the strained ring and the susceptibility of the

The Metabolic Liability (Ring Opening)

CYP450 enzymes typically abstract a hydrogen atom from the carbon


1
The Fluorine Blockade

Replacing C-H bonds with C-F bonds at the 3-position (distal to the amine) exerts a strong electron-withdrawing inductive effect (

Diagram 1: Metabolic Pathway & Fluorine Blockade

The following diagram illustrates the oxidative ring-opening pathway of cyclobutylamine and how 3,3-difluorination arrests this process.

MetabolicPathwaySubstrateCyclobutylamine(CBA) DrugP450CYP450(Oxidation)Substrate->P450MetabolismRadicalAminium RadicalIntermediateP450->Radicale- AbstractionStableMetabolically Stable(Excreted Intact)P450->StableNo OxidationRingOpenRing Opening(Strain Release)Radical->RingOpenFastFluorinated3,3-Difluoro-CBADrugToxicReactive Aldehyde(Covalent Binding)RingOpen->ToxicToxicity RiskFluorinated->P450Resistant

Caption: Comparative metabolic fate. Non-fluorinated rings undergo oxidative opening; fluorinated analogs resist oxidation due to electronic deactivation.

Experimental Protocol: Microsomal Stability Assay

To validate the stability enhancement, a rigorous intrinsic clearance (

Reagents & Setup
  • Test Compounds: Cyclobutylamine analog (Reference) vs. 3,3-Difluoro analog.

  • System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.[1]

  • Cofactor: NADPH regenerating system (or 1 mM NADPH).

  • Internal Standard: Tolbutamide or Propranolol (depending on ionization mode).

Workflow Diagram

This self-validating workflow ensures that non-metabolic degradation (chemical instability) is distinguished from enzymatic clearance.

StabilityAssayStartStart: 1 µM Test Cmpd+ HLM (0.5 mg/mL)PreIncPre-incubation10 min @ 37°CStart->PreIncInitiateAdd NADPH(Start Reaction)PreInc->InitiateControlControl: No NADPH(Check Chemical Stability)PreInc->ControlParallel ArmSamplingSampling Points0, 5, 15, 30, 45 minInitiate->SamplingQuenchQuench withIce-Cold ACN + ISSampling->QuenchAnalysisLC-MS/MS Analysis(Peak Area Ratio)Quench->AnalysisCalcCalculate Cl_int & T_1/2Analysis->CalcControl->Analysis

Caption: Step-by-step microsomal stability workflow including a mandatory -NADPH control arm.

Detailed Methodology
  • Preparation: Prepare a 10 mM stock of the amine in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4).

  • Incubation: Mix 1 µM compound with microsomes (0.5 mg/mL final protein) in 96-well plates. Pre-incubate at 37°C for 10 min.

  • Initiation: Add NADPH (1 mM final) to initiate metabolism.

    • Control: Add buffer instead of NADPH to a parallel set of wells to verify the compound does not degrade spontaneously (chemical stability).

  • Sampling: At

    
     min, transfer aliquots into acetonitrile containing the Internal Standard. Centrifuge at 4000 rpm for 20 min to precipitate proteins.
    
  • Quantification: Analyze supernatant via LC-MS/MS. Plot

    
     vs. time.
    
    • Calculation: Slope

      
       of the linear regression gives 
      
      
      .
    • Intrinsic Clearance:

      
      .
      

Case Study Data: Stability Enhancement

The following data illustrates the magnitude of improvement when replacing a standard cyclobutyl or tert-butyl group with a fluorinated cyclobutane in a lead optimization campaign (e.g., for a kinase inhibitor).

Case Study: Optimization of Lead Compound "X"

ParameterCompound A (Cyclobutyl)Compound B (3,3-Difluorocyclobutyl)Improvement Factor
HLM

18 min> 145 min> 8x
Mouse LM

12 min84 min7x

(Human)
77 µL/min/mg< 10 µL/min/mgHigh Stability
LogD (pH 7.4) 2.12.4Slight Increase

Data Source Interpretation: The non-fluorinated analog (Compound A) suffers from rapid clearance, likely due to oxidative ring opening. The difluoro-analog (Compound B) effectively shuts down this pathway, converting a high-clearance compound into a low-clearance drug candidate suitable for once-daily dosing.

Conclusion

For drug candidates containing aliphatic amine motifs, the 3,3-difluorocyclobutylamine is a superior bioisostere to the non-fluorinated parent.[1] It provides a three-fold advantage:

  • Metabolic Shielding: Prevents oxidative ring opening.

  • pKa Modulation: Lowers basicity to physiological relevant ranges (~8.0), improving permeability.

  • Conformational Control: Locks the ring geometry, potentially improving target binding affinity.

Recommendation: Prioritize 3,3-difluorocyclobutyl analogs in early Lead Optimization (LO) if the parent cyclobutylamine shows high intrinsic clearance in microsomal assays.

References

  • Pankaj Bhattarai, et al. "On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective." ChemRxiv, 2026.

  • Mykhailo O. Redka, et al. "Synthesis and Physicochemical Characterization of 5‐Trifluoromethyl‐Substituted Tetrahydrofurans."[3] European Journal of Organic Chemistry, 2025.[1][3][4]

  • Levterov, V. V., et al. "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue."[1] JACS Au, 2024.[1]

  • Johnson, S. M., et al. "Optimizing pyrazolopyrimidine inhibitors of calcium dependent protein kinase 1."[1] ACS Infectious Diseases, 2016.[1]

  • Wiesenfeldt, M. P., et al. "Selective P450BM3 Hydroxylation of Cyclobutylamine Derivatives."[1] J. Am. Chem. Soc., 2023.

A Technical Guide to Evaluating Hydrazine Moieties in Kinase Inhibitors: A Comparative Analysis of (3,3-Difluorocyclobutyl)hydrazine Analogs and Other Hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey of molecular refinement. Among the vast chemical space explored, hydrazine and its derivatives have emerged as pivotal structural motifs, contributing to the binding affinity and overall efficacy of numerous kinase inhibitors. This guide provides an in-depth technical comparison of the role and efficacy of various hydrazine moieties in kinase inhibitor design, with a particular focus on the emerging potential of fluorinated aliphatic scaffolds like (3,3-Difluorocyclobutyl)hydrazine.

While direct head-to-head comparative studies are scarce, this guide will synthesize available data to offer an objective analysis, empowering researchers to make informed decisions in their drug discovery endeavors. We will delve into the structural rationale, comparative efficacy based on published data, and detailed experimental protocols for evaluating these compounds.

The Evolving Role of Hydrazines and Fluorination in Kinase Inhibition

Hydrazine derivatives, including hydrazones and hydrazides, are prevalent in a variety of kinase inhibitors targeting key oncogenic drivers such as EGFR, VEGFR, and BTK.[1][2][3] The nitrogen-rich and structurally versatile nature of the hydrazine moiety allows it to participate in crucial hydrogen bonding interactions within the kinase ATP-binding pocket, often mimicking the hinge-binding interactions of the native ATP ligand.[4] The ability to readily form hydrazones through condensation reactions also provides a convenient synthetic handle for library generation and structure-activity relationship (SAR) studies.[5]

In parallel, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[6] Fluorination can profoundly influence a molecule's physicochemical properties, including:

  • Metabolic Stability: The high strength of the carbon-fluorine bond can block sites of oxidative metabolism, leading to improved pharmacokinetic profiles.[7][8]

  • Binding Affinity: The electronegativity of fluorine can alter the electronic properties of neighboring functional groups, potentially enhancing binding interactions with the target protein.[9]

  • Conformational Control: The introduction of fluorine can induce specific conformational preferences in flexible aliphatic rings, which can pre-organize the molecule for optimal binding.

The convergence of these two strategies—the use of hydrazine moieties and fluorine substitution—has led to the exploration of novel scaffolds like (3,3-difluorocyclobutyl)hydrazine in the design of next-generation kinase inhibitors.

Comparative Efficacy: An Indirect Analysis

Due to the lack of direct comparative studies, this section presents an indirect analysis of the efficacy of kinase inhibitors containing different hydrazine and related moieties. The following table summarizes the reported IC50 values of selected inhibitors against their respective kinase targets. It is crucial to note that these comparisons are drawn from different studies and inhibitor scaffolds; therefore, the data should be interpreted with caution and viewed as a guide for potential trends rather than a direct measure of comparative potency.

Kinase TargetInhibitor/MoietyIC50 (nM)Reference
TGF-βR1 (ALK5) LY3200882 (contains a 3,3-difluorocyclobutyl group on a pyrazole core)38.2[10]
VEGFR-2 Hydrazide-based derivative (SA7)2206[11]
VEGFR-2 Sorafenib (contains a urea linkage, a bioisostere of hydrazide)2218[11]
VEGFR-2 Pyridine-based hydrazone derivative (Compound 6)60.83[12]
VEGFR-2 Pyridine-based hydrazone derivative (Compound 10)63.61[12]
EGFR Purine-hydrazone derivative (16b)60[2]
EGFR Purine-hydrazone derivative (22b)70[2]
EGFR Dasatinib (reference drug)77[13]
EGFR Sulfonyl thiazolyl-hydrazone derivative37 - 317[13]
CDK2 Isatin-hydrazone derivative (4j)245[14]
BTK Covalent inhibitor with acrylamide warhead-[15][16][17]

Analysis and Interpretation:

  • Potency Variation: The IC50 values for hydrazine-containing inhibitors span a wide range, from nanomolar to micromolar, highlighting the significant impact of the overall molecular scaffold on potency.

  • Fluorination's Potential: While not a direct hydrazine comparison, the potent activity of LY3200882, which contains a 3,3-difluorocyclobutyl group, suggests that the incorporation of this fluorinated aliphatic ring is compatible with high-affinity binding to kinase targets.[10] Further studies are needed to understand the specific contribution of this moiety to its activity.

  • Hydrazone vs. Hydrazide: The presented data on VEGFR-2 and EGFR inhibitors suggest that both hydrazone and hydrazide linkages can be effectively utilized in the design of potent kinase inhibitors.[2][11][12] The choice between these may depend on synthetic accessibility and the desired vector for substituent exploration.

  • Covalent Inhibition: It's important to consider the mode of inhibition. Many successful kinase inhibitors, particularly in the BTK field, are covalent inhibitors that form an irreversible bond with a cysteine residue in the active site.[15][16][17] While hydrazine itself can act as a reactive warhead in some contexts, in many kinase inhibitors, it serves as a linker or a scaffold for presenting other reactive groups like acrylamides.

Visualizing the Landscape: Signaling Pathways and Chemical Moieties

To better understand the context of kinase inhibition and the structural diversity of the discussed moieties, the following diagrams are provided.

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds and Activates Downstream Signaling Proteins Downstream Signaling Proteins Receptor Tyrosine Kinase (RTK)->Downstream Signaling Proteins Phosphorylates Transcription Factors Transcription Factors Downstream Signaling Proteins->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Survival, etc. Cell Proliferation, Survival, etc. Gene Expression->Cell Proliferation, Survival, etc. Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Receptor Tyrosine Kinase (RTK) Inhibits

A generic receptor tyrosine kinase signaling pathway and the point of intervention for a kinase inhibitor.
Placeholder for representative chemical structures of different hydrazine moieties used in kinase inhibitors.

Experimental Protocols for Comparative Efficacy Studies

To rigorously compare the efficacy of kinase inhibitors featuring different hydrazine moieties, a standardized set of in vitro and cell-based assays is essential. The following protocols provide detailed, step-by-step methodologies for key assays.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput-compatible way to determine kinase activity and inhibitor potency.[1][18][19]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (dissolved in DMSO)

  • Assay plates (e.g., 384-well white plates)

  • Luminometer

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range for IC50 determination.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of 2x kinase buffer.

    • Add 0.5 µL of the test compound dilution (or DMSO for control).

    • Add 1 µL of a mixture containing the kinase and substrate at their optimal concentrations.

    • Initiate the reaction by adding 1 µL of ATP solution. The final reaction volume is 5 µL.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Luminescence Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin necessary for the luminescence reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

ADP_Glo_Workflow A 1. Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) B 2. Add ADP-Glo™ Reagent (Stop reaction, Deplete ATP) A->B Incubate C 3. Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) B->C Incubate D 4. Measure Luminescence C->D E 5. Calculate IC50 D->E

Workflow of the ADP-Glo™ Kinase Assay.
In Vitro Kinase Inhibition Assay: HTRF® KinEASE™ Assay

Homogeneous Time-Resolved Fluorescence (HTRF) is another robust technology for measuring kinase activity. The KinEASE™ assay uses a universal biotinylated substrate and a europium cryptate-labeled anti-phospho-specific antibody.[20][21]

Materials:

  • Kinase of interest

  • HTRF® KinEASE™ Kit (specific for Ser/Thr or Tyr kinases)

  • Test compounds (dissolved in DMSO)

  • Assay plates (e.g., 384-well low-volume white plates)

  • HTRF-compatible plate reader

Protocol:

  • Reagent Preparation: Prepare the kinase, biotinylated substrate, and ATP solutions in the provided enzymatic buffer.

  • Compound Plating: Add 2 µL of the test compound dilutions to the assay plate.

  • Kinase/Substrate Addition: Add 4 µL of the kinase/substrate mixture to each well. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 4 µL of the ATP solution to initiate the kinase reaction. Incubate for the optimized reaction time (e.g., 30-60 minutes) at room temperature.

  • Detection: Add 10 µL of the detection mixture containing the europium cryptate-labeled antibody and streptavidin-XL665 to stop the reaction and initiate the FRET signal generation. Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot it against the inhibitor concentration to determine the IC50 value.

Cell-Based Kinase Inhibition Assay: Western Blotting

Cell-based assays are crucial for confirming the activity of inhibitors in a more physiologically relevant context, assessing cell permeability and target engagement.[3][22] Western blotting can be used to measure the phosphorylation status of a kinase's downstream substrate.[20][23]

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phospho-specific for the substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified period (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (either phospho-specific or total protein) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Conclusion and Future Directions

The strategic incorporation of hydrazine and its derivatives remains a valuable tool in the design of potent and selective kinase inhibitors. While direct comparative data on the efficacy of (3,3-Difluorocyclobutyl)hydrazine versus other hydrazines is still emerging, the known benefits of fluorination on pharmacokinetic properties and the compatibility of the difluorocyclobutyl moiety with high-potency kinase inhibition suggest that this is a promising area for further investigation.

This guide provides a framework for the rational evaluation of different hydrazine moieties in kinase inhibitor design. By employing the detailed experimental protocols outlined herein, researchers can generate robust and comparable data to guide their SAR studies and ultimately identify novel kinase inhibitors with improved therapeutic potential. Future research should focus on systematic studies that directly compare the effects of different hydrazine and fluorinated aliphatic moieties within the same inhibitor scaffold to provide a clearer understanding of their relative contributions to potency, selectivity, and pharmacokinetic properties.

References

  • ADP Glo Protocol. (Protocol provided by a research institution).
  • Request PDF. Design, Synthesis, and Evaluation of Hydrazide‐Based VEGFR‐2 Inhibitors With Antiangiogenic Potential. [Link]

  • Albalawi, F. S., et al. (2025). Purine–Hydrazone Scaffolds as Potential Dual EGFR/HER2 Inhibitors. Molecules, 30(14), 3348. [Link]

  • Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. Pharmaceuticals, 16(12), 1724. [Link]

  • A High-Content Biosensor Based Screen Identifies Cell Permeable Activators and Inhibitors of EGFR Function: Implications in Drug Discovery. PLoS ONE, 8(3), e58658. [Link]

  • Kinase activity-tagged western blotting assay. Taylor & Francis Online. [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. Semantic Scholar. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

  • Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. PMC. [Link]

  • Expanding the Chemical Space of Transforming Growth Factor-β (TGFβ) Receptor Type II Degraders with 3,4-Disubstituted Indole Derivatives. PMC. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]

  • JANUS KINASE (JAK) FAMILY INHIBITOR, PREPARATION OF SAME, AND APPLICATIONS THEREOF. European Patent Office. [Link]

  • Novel sulfonyl thiazolyl-hydrazone derivatives as EGFR inhibitors: Design, synthesis, biological evaluation and molecular docking studies. PubMed. [Link]

  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. MDPI. [Link]

  • A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor. MDPI. [Link]

  • KINASE CHARACTERIZATION AND HTRF ASSAY DEVELOPMENT. Digital WPI. [Link]

  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. PMC. [Link]

  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers. [Link]

  • Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. MDPI. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Structural insights and clinical advances in small-molecule inhibitors targeting TGF-β receptor I. PMC. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules. Figshare. [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]

  • DOT Language. Graphviz. [Link]

  • The target compounds' inhibitory concentration (IC50) on GSK-3 kinase activity. ResearchGate. [Link]

  • Fluorine in drug discovery: Role, design and case studies. Pre-proof.
  • BTK inhibitor 16 [PMID: 30122225]. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling. PubMed. [Link]

  • Bruton's Tyrosine Kinase Inhibitors: Recent Updates. MDPI. [Link]

  • Janus kinase inhibitor. Wikipedia. [Link]

  • List of BTK inhibitors (Bruton Tyrosine Kinase Inhibitor). Drugs.com. [Link]

  • Janus kinase inhibitors. DermNet. [Link]

  • dbt4u/awesome-graphviz: A curated list of GraphViz related resources. GitHub. [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC. [Link]

  • Creating a Graph of Chemical Reactions. Neo4j. [Link]

  • Novel Janus Kinase Inhibitors in the Treatment of Dermatologic Conditions. MDPI. [Link]

  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. PMC. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021). DIGIBUG Principal. [Link]

  • Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. PMC. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

Sources

In vitro ADME properties of compounds containing the 3,3-difluorocyclobutyl group

Author: BenchChem Technical Support Team. Date: February 2026

In Vitro ADME Properties of Compounds Containing the 3,3-Difluorocyclobutyl Group

Executive Summary: The Strategic Value of the 3,3-Difluorocyclobutyl Motif

In modern medicinal chemistry, the 3,3-difluorocyclobutyl group has emerged as a high-value bioisostere, particularly for replacing cyclohexyl , cyclobutyl , and tert-butyl moieties.[1] Its utility lies in its ability to modulate physicochemical properties without significantly altering steric volume.

Unlike simple alkyl groups, the 3,3-difluorocyclobutyl motif introduces a strong dipole and lowers the basicity of proximal amines through the inductive electron-withdrawing effect of the fluorine atoms. This guide objectively compares its in vitro ADME performance against non-fluorinated alternatives, demonstrating its role in resolving "metabolic soft spots" and mitigating hERG liability.[1]

Physicochemical Profile: Lipophilicity & Basicity

The introduction of the 3,3-difluorocyclobutyl group alters the physicochemical landscape of a molecule primarily through lipophilicity modulation (LogD) and pKa attenuation.

Comparative Analysis: Lipophilicity (LogD)

While fluorine is often considered lipophilic, the gem-difluoro pattern on a strained ring creates a significant molecular dipole. This often results in a lower LogD compared to the hydrocarbon equivalent (cyclobutyl) or the larger lipophilic surrogate (cyclohexyl).

MotifStructureRelative Lipophilicity (LogD)Steric Volume (ų)Primary Utility
Cyclobutyl C₄H₇-Baseline~88Standard linker/spacer.
3,3-Difluorocyclobutyl C₄H₅F₂-Decreased (~0.3–0.5 units vs Cyclohexyl)~95Bioisostere to lower LogD & block metabolism.
Cyclohexyl C₆H₁₁-High~118Lipophilic filler; often metabolically labile.
tert-Butyl C(CH₃)₃-High~98Bulky hydrophobic group; prone to oxidation.
Basicity Modulation (pKa)

One of the most powerful effects of the 3,3-difluorocyclobutyl group is the attenuation of basicity in proximal amines.

  • Mechanism: The strong electron-withdrawing effect ($ \sigma_I $) of the gem-difluorines is transmitted through the ring to an attached amine (e.g., 1-amino-3,3-difluorocyclobutane).

  • Impact: This typically lowers the pKa of the amine by 0.5 – 1.0 log units compared to the non-fluorinated cyclobutylamine.

  • ADME Consequence: A lower pKa increases the fraction of neutral molecule at physiological pH (7.4), thereby enhancing membrane permeability and reducing hERG channel affinity (which favors basic cations).

Metabolic Stability: Blocking Oxidative Pathways

The cyclobutyl ring is susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, typically at the C3 position (distal to the substituent).

Mechanism of Action
  • Cyclobutyl Parent: The C3 methylene group (-CH₂-) is a "soft spot" for oxidation, leading to hydroxylation and subsequent ring-opening or clearance.

  • 3,3-Difluorocyclobutyl: Replacing the C3 hydrogens with fluorine atoms (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this metabolic route. The steric bulk of fluorine also hinders enzymatic approach to adjacent carbons.

Visualization: Metabolic Blocking Strategy

MetabolicBlocking Substrate Cyclobutyl Analog CYP450 CYP450 Enzyme (Oxidative Attack) Substrate->CYP450 Substrate Binding Metabolite 3-Hydroxy-Cyclobutyl (High Clearance) CYP450->Metabolite Hydroxylation at C3 Substrate_F 3,3-Difluorocyclobutyl Analog CYP450_Block CYP450 Enzyme (Blocked) Substrate_F->CYP450_Block C-F Steric/Electronic Shielding Stable Metabolically Stable (Low Clearance) CYP450_Block->Stable No Reaction

Figure 1: Mechanism of metabolic stabilization via fluorination at the C3 position.

Safety Pharmacology: hERG Inhibition[2]

hERG inhibition is a critical safety parameter. Potent hERG blockers typically possess a basic amine (pKa > 8) and a lipophilic aromatic moiety.

  • Risk Reduction: By incorporating the 3,3-difluorocyclobutyl group, medicinal chemists can simultaneously:

    • Lower Lipophilicity (LogD): Reduces non-specific hydrophobic binding to the channel pore.

    • Lower Basicity (pKa): Reduces the concentration of the cationic species required for high-affinity interaction with the hERG channel's aromatic residues (Y652/F656).

Experimental Observation: In comparative series, replacing a cyclohexyl or piperidinyl group with a 3,3-difluorocyclobutyl group often improves the hERG safety margin by >10-fold.[1]

Experimental Protocols

To validate these properties in your own series, use the following standardized protocols.

Protocol A: Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) and half-life (

).
  • Preparation: Prepare 10 mM stock solution of test compound in DMSO.

  • Incubation:

    • Dilute compound to 1 µM in phosphate buffer (100 mM, pH 7.4) containing liver microsomes (0.5 mg protein/mL) from relevant species (Human/Rat/Mouse).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH (1 mM final concentration).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 45 minutes.

  • Quenching: Immediately add to ice-cold acetonitrile containing internal standard (e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
Protocol B: LogD Determination (Shake-Flask Method)

Objective: Measure lipophilicity at physiological pH.

  • Phases: Prepare 1-octanol (saturated with buffer) and Phosphate Buffered Saline (PBS, pH 7.4, saturated with octanol).

  • Equilibrium: Dissolve test compound in the octanol phase (or DMSO stock spiked into system).

  • Partitioning: Mix equal volumes of both phases in a glass vial. Shake vigorously for 1 hour at 25°C.

  • Separation: Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV or LC-MS/MS.

  • Calculation:

    
    .
    

Decision Logic: When to Use This Motif

Use the following decision tree to determine if the 3,3-difluorocyclobutyl group is the right solution for your lead optimization.

DecisionTree Start Lead Optimization Issue? Metab High Metabolic Clearance? Start->Metab Lipophil Is LogD too high? Start->Lipophil hERG hERG Liability? Start->hERG Site Is the soft spot on a saturated ring? Metab->Site Yes Apply Apply 3,3-Difluorocyclobutyl Bioisostere Site->Apply Yes (C3 oxidation) Other Consider other modifications (e.g., Oxetane, Deuteration) Site->Other No Lipophil->Apply Yes (Replace Cyclohexyl/t-Bu) hERG->Apply Yes (Lower pKa/LogD)

Figure 2: Strategic decision tree for implementing the 3,3-difluorocyclobutyl motif.

References

  • Denavit, V., et al. (2018).[1] Stereoselective Synthesis of 3,3-Difluorocyclobutylamines and Their Use in Medicinal Chemistry. Journal of Organic Chemistry . Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry . Link

  • Mykhailiuk, P. K. (2015). Generation of C3-Fluorinated Cyclobutane Building Blocks for Drug Discovery. Chemistry – A European Journal . Link

  • Wuxi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development. Link

  • Pike, K. G., et al. (2011).[1] Impact of Fluorine Substitution on the Physicochemical and PK Properties of a Series of hERG Inhibitors. Bioorganic & Medicinal Chemistry Letters . Link

Sources

Head-to-head comparison of difluorocyclobutyl and other bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-head comparison of difluorocyclobutyl and other bioisosteres Content Type: Publish Comparison Guides.

Executive Summary: The Fluorine Pucker

The 3,3-difluorocyclobutyl (DFCB) moiety has emerged as a high-value bioisostere in modern drug design, bridging the gap between the metabolically labile tert-butyl group and the highly polar 3,3-difluorooxetane (DFOx). Unlike simple alkyl chains, the DFCB group offers a unique combination of metabolic robustness, defined vectors (due to ring puckering), and electronic modulation (σ-induction).

This guide provides an objective, data-driven comparison of DFCB against its primary alternatives. We analyze when to deploy DFCB to solve specific ADME-Tox liabilities, supported by experimental protocols and physicochemical data.

Physicochemical Profile: The Bioisostere Matrix

The decision to incorporate a DFCB group is often driven by the need to modulate lipophilicity (LogD) or block metabolic soft spots . The table below summarizes the "fingerprint" of DFCB compared to standard alternatives.

Table 1: Comparative Physicochemical Properties
Propertytert-Butyl (Reference)Cyclobutyl (Parent)3,3-Difluorocyclobutyl (DFCB) 3,3-Difluorooxetane (DFOx)
Primary Role Lipophilic AnchorSteric SpacerMetabolic Blocker / Lipophilic SpacerSolubility Enhancer / Polar Spacer
LogP Change (approx.)Reference (0.0)-0.2 to -0.4+0.1 to +0.5 (vs. Cyclobutyl)-1.0 to -1.5 (vs. DFCB)
Metabolic Stability Low (prone to CYP oxidation)Moderate (C-H oxidation)High (C-F bond blocks oxidation)High
Electronic Effect Electron Donating (+I)Weakly DonatingElectron Withdrawing (-I) Strong Electron Withdrawing
pKa Effect (on

-amine)
~10.7 (Basic)~10.0~7.5 - 8.5 (Reduced Basicity)~6.0 - 7.0
Steric Volume ~150 ų~110 ų~135 ų ~115 ų
Conformation Rotatable (t-Bu rotation)Puckered (~30°)Puckered (~30°) Planar / Slight Pucker

Analyst Note: DFCB is not a direct polarity swap for tert-butyl; it is a metabolic shield . While it maintains similar bulk and lipophilicity, its primary utility is preventing the rapid oxidative demethylation seen with tert-butyl groups.

Critical Decision Pathways (Visualized)

Selecting the correct bioisostere requires balancing lipophilicity (for permeability) against solubility and metabolic stability.

BioisostereSelection Start Lead Compound Liability Metabolic Metabolic Instability (CYP Oxidation) Start->Metabolic Solubility Poor Solubility (High LogD) Start->Solubility CheckSite Is the liability a tert-butyl or alkyl group? Metabolic->CheckSite DFOx Use 3,3-Difluorooxetane (Lowers LogD, Blocks Metabolism) Solubility->DFOx Potency Potency Loss (Steric/Electronic) CheckLogD Is LogD > 3.5? CheckSite->CheckLogD Yes CF3Cyc Use CF3-Cyclopropyl (Increases Lipophilicity, Rigidifies) CheckSite->CF3Cyc No (Need rigidity) DFCB Use 3,3-Difluorocyclobutyl (Maintains Lipophilicity, Blocks Metabolism) CheckLogD->DFCB No (Need to keep LogD) CheckLogD->DFOx Yes (Need lower LogD)

Figure 1: Decision tree for selecting fluorinated bioisosteres based on ADME liabilities.

Deep Dive: Mechanism of Action

A. Metabolic Blocking (The "Fluorine Shield")

The tert-butyl group is a classic "metabolic soft spot." CYP450 enzymes rapidly hydroxylate the methyl groups (


), leading to clearance.
  • DFCB Solution: Replacing the tert-butyl with DFCB removes the labile methyl hydrogens. The C-F bonds are chemically inert to CYP oxidation. The remaining C-H bonds on the ring are deactivated by the strong electron-withdrawing effect of the gem-difluoro group (

    
     effect), raising the oxidation potential.
    
B. pKa Modulation (The "Electronic Tuner")

The gem-difluoro group exerts a significant inductive effect (-I) through the ring.

  • Impact: If an amine is attached directly to the DFCB ring (e.g., 3,3-difluorocyclobutylamine), the pKa of the ammonium species drops by 2–3 units compared to the tert-butylamine or isopropylamine analog.

  • Application: This is critical for improving membrane permeability (reducing the ionized fraction at physiological pH) or reducing hERG channel liability, which often correlates with high basicity.

C. Conformational Control (The "Pucker")

Unlike the freely rotating tert-butyl group, the cyclobutane ring is puckered (butterfly conformation) with an angle of ~25-35°.

  • Consequence: Substituents at the 1-position are projected in defined vectors (pseudo-equatorial or pseudo-axial). The 3,3-difluoro substitution reinforces this pucker to relieve torsional strain between the C-F bonds and adjacent C-H bonds. This can lock a pharmacophore into a bioactive conformation more effectively than a flexible alkyl chain.

Experimental Protocols

To validate the DFCB group in your scaffold, use the following synthesis and assay protocols.

Protocol A: Synthesis of 3,3-Difluorocyclobutanecarboxylic Acid

A robust route to the core building block.

Reagents:

  • Ethyl 3-oxocyclobutanecarboxylate (Start Material)

  • DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®

  • Dichloromethane (DCM)

  • NaOH / Methanol (for hydrolysis)[1]

Step-by-Step:

  • Fluorination: Dissolve ethyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous DCM at 0°C under

    
    .
    
  • Add DAST (2.5 eq) dropwise. Caution: Exothermic.

  • Allow to warm to Room Temperature (RT) and stir for 16h.

  • Quench: Pour slowly into saturated

    
     / ice mixture. Extract with DCM, dry over 
    
    
    
    , and concentrate.
  • Hydrolysis: Dissolve the crude ester in MeOH/Water (1:1). Add NaOH (3.0 eq). Stir at RT for 4h.

  • Workup: Acidify with 1M HCl to pH ~2. Extract with EtOAc.

  • Purification: Recrystallize from Hexane/EtOAc or use column chromatography (0-50% EtOAc in Hexane).

  • Validation:

    
     NMR should show a characteristic gem-difluoro pattern (often a decoupled singlet or complex AB pattern depending on symmetry).
    
Protocol B: Comparative Metabolic Stability Assay

Self-validating system to confirm metabolic improvement.

  • Preparation: Prepare 10 mM DMSO stocks of the tert-butyl parent and the DFCB analog.

  • Incubation: Incubate compounds (1 µM final) with pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, isocitric acid, isocitric dehydrogenase).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench immediately in ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time.
    
    • 
      .
      
    • Success Criteria: DFCB analog should show >2-fold reduction in

      
       compared to the tert-butyl parent.
      

Synthesis Workflow Diagram

Synthesis SM Ethyl 3-oxocyclobutane- carboxylate Fluorination Deoxyfluorination (DAST/DCM, 0°C) SM->Fluorination Intermediate Ethyl 3,3-difluoro- cyclobutanecarboxylate Fluorination->Intermediate Yield ~70-80% Hydrolysis Hydrolysis (NaOH, MeOH/H2O) Intermediate->Hydrolysis Product 3,3-Difluorocyclobutane- carboxylic Acid Hydrolysis->Product Yield >90%

Figure 2: Standard synthetic route for the DFCB carboxylic acid building block.

References

  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Publications. Link

  • Olifir, O. S., et al. (2025).[2] Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks. Thieme Connect. Link

  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. Link

  • Liashuk, O., et al. (2024).[3][4] 3,3-Difluorooxetane – A Versatile Functional Group for Bioisosteric Replacements.[3] ChemRxiv.[3] Link

  • Haufe, G., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry. Link

Sources

Validating the target engagement of (3,3-Difluorocyclobutyl)hydrazine-derived probes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the target engagement of (3,3-Difluorocyclobutyl)hydrazine-derived probes Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

A Technical Guide for Precision Profiling of VAP-1/SSAO

Executive Summary

The validation of target engagement for covalent probes is a critical step in chemical biology and drug discovery. (3,3-Difluorocyclobutyl)hydrazine-derived probes represent a class of "next-generation" mechanism-based inhibitors designed to target Vascular Adhesion Protein-1 (VAP-1) , also known as Semicarbazide-Sensitive Amine Oxidase (SSAO) .

Unlike first-generation hydrazines (e.g., phenylhydrazine) which suffer from redox cycling toxicity and broad promiscuity, or simple alkyl hydrazines which lack metabolic stability, the (3,3-difluorocyclobutyl) moiety offers a bioisostere that enhances lipophilicity and metabolic stability while maintaining the nucleophilic reactivity required for covalent capture of the Topaquinone (TPQ) cofactor.

This guide provides a rigorous, self-validating framework for confirming the target engagement of these probes, comparing them against industry standards, and detailing the kinetic workflows required for high-confidence data.

Mechanism of Action: Covalent Capture of TPQ

To validate engagement, one must first understand the binding mechanism. VAP-1/SSAO contains a unique 2,4,5-trihydroxyphenylalanine quinone (TPQ) cofactor. (3,3-Difluorocyclobutyl)hydrazine probes function as suicide inhibitors .

  • Recognition: The probe enters the enzymatic pocket, mimicking a primary amine substrate.

  • Nucleophilic Attack: The hydrazine moiety attacks the C5 carbonyl of the oxidized TPQ cofactor.

  • Adduct Formation: Instead of being hydrolyzed (like a substrate), the probe forms a stable hydrazone adduct , irreversibly locking the enzyme in an inactive state.

Diagram 1: Mechanism of TPQ Inactivation

TPQ_Mechanism TPQ Active VAP-1 (Oxidized TPQ Cofactor) Complex Michaelis Complex TPQ->Complex + Probe Probe (3,3-Difluorocyclobutyl) hydrazine Probe Probe->Complex Transition Nucleophilic Attack on C5 Carbonyl Complex->Transition Kd Adduct Stable Hydrazone Adduct (Inactivated) Transition->Adduct k_inact (Covalent Bond)

Caption: The hydrazine moiety undergoes nucleophilic attack on the TPQ cofactor, forming a stable hydrazone adduct that prevents substrate turnover.

Comparative Analysis: Precision vs. Promiscuity

When validating a new probe, it must be benchmarked against known standards. The table below contrasts (3,3-Difluorocyclobutyl)hydrazine probes with common alternatives.

Feature(3,3-Difluorocyclobutyl)hydrazine ProbesSemicarbazide (Classic Standard)Phenylhydrazine (Broad Probe)Propargylamines (e.g., Pargyline)
Primary Target VAP-1 / SSAO VAP-1 / SSAOBroad Amine OxidasesMAO-A / MAO-B
Selectivity High (Bioisostere design reduces off-target binding)Moderate (Defines the class, but weak potency)Low (Reacts with many carbonyls & heme enzymes)High for MAOs, Low for VAP-1
Mechanism Irreversible Hydrazone Formation Reversible/Slowly Reversible HydrazoneIrreversible / Radical generationFlavin Adduct Formation
Metabolic Stability High (Fluorine blocks metabolic soft spots)LowLowModerate
Toxicity Low (Designed for reduced redox cycling)Moderate (Osteolathyrism risk)High (Redox cycling, hemolysis)Low
Use Case Precise Target Engagement / Drug Dev Basic biochemical definitionTotal cofactor titration (Non-specific)Negative Control for VAP-1

Key Insight: The (3,3-difluorocyclobutyl) group is critical because it prevents the rapid metabolic degradation seen in simple alkyl hydrazines, allowing for sustained target occupancy in in vivo models.

Protocol: Target Engagement Validation Workflow

This protocol describes a Competition-Based Activity-Based Protein Profiling (ABPP) approach. This is the "Gold Standard" for validating that your probe binds the specific active site of VAP-1.

Phase 1: In Vitro Kinetic Inactivation (

)

Before cellular work, quantify the efficiency of covalent bond formation.

  • Enzyme Source: Recombinant human VAP-1 or adipocyte lysates (rich in VAP-1).

  • Substrate: Amplex Red + Benzylamine (Fluorogenic readout).

  • Method:

    • Incubate Enzyme + Probe (various concentrations) for time

      
       (0–60 min).
      
    • Dilute mixture 100-fold into substrate solution (to stop association).

    • Measure residual enzymatic velocity (

      
      ).
      
  • Calculation: Plot

    
     vs. time to get 
    
    
    
    . Then plot
    
    
    vs. [Probe] to determine
    
    
    (max inactivation rate) and
    
    
    (binding affinity).
    • Success Criterion: A linear dependence of

      
       on concentration indicates true irreversible inactivation.
      
Phase 2: Cellular Target Occupancy (Competition Assay)

This assay proves the probe engages VAP-1 in a complex biological environment.

Materials:

  • Test Probe: (3,3-Difluorocyclobutyl)hydrazine derivative.

  • Reporter Probe: Biotin-PEG-Hydrazine (or a fluorescently tagged VAP-1 probe).

  • Lysate: HUVEC or Adipocyte lysate.

Workflow:

  • Pre-treatment: Treat lysates with the Test Probe (Concentration curve: 1 nM – 10 µM) for 1 hour at 37°C.

    • Control: DMSO vehicle (0% occupancy).

  • Labeling: Add Reporter Probe (at

    
    ) to all samples for 1 hour.
    
    • Logic: If the Test Probe has engaged the target, the Reporter Probe cannot bind (Steric/Covalent exclusion).

  • Click Chemistry / Pull-down: If using a Biotin reporter, perform Streptavidin enrichment.

  • Readout: Western Blot (anti-VAP-1) or Fluorescent SDS-PAGE.

  • Quantification: Loss of Reporter Signal = Gain of Target Engagement.

Diagram 2: Target Engagement Workflow

TE_Workflow Sample Biological Sample (HUVEC/Adipocyte Lysate) Treat Step 1: Pre-treat with Test Probe (Difluoro-hydrazine) Sample->Treat Label Step 2: Add Reporter Probe (Biotin-Hydrazine) Treat->Label Occupied sites blocked Process Step 3: SDS-PAGE / Western Blot Label->Process Result Readout: Signal Loss = Target Engagement Process->Result

Caption: Competition assay workflow. Pre-treatment with the test probe blocks the reporter probe, resulting in signal loss.

Data Interpretation & Troubleshooting
Interpreting the Data[1][2]
  • True Target Engagement: You observe a dose-dependent disappearance of the VAP-1 band in the competition assay. The

    
     from this gel/blot should correlate with the 
    
    
    
    from the kinetic assay.
  • Non-Specific Binding: If the probe inhibits enzymatic activity but does not block the Reporter Probe labeling in the blot, the inhibition might be allosteric or the probe is unstable.

  • Off-Target Effects: Use a "Negative Control Probe" (e.g., Pargyline). Pargyline should inhibit MAO-A/B but leave the VAP-1 signal intact. If your Reporter Probe signal disappears with Pargyline, your Reporter is not specific to VAP-1.

Troubleshooting Common Issues
  • Reversibility: Hydrazones can be susceptible to hydrolysis. Ensure all buffers are at physiological pH (7.4). Acidic conditions accelerate hydrazone hydrolysis.

  • High Background: Hydrazine reporters can react with free aldehydes (e.g., reducing sugars). Always include a "No Protein" control to identify non-specific chemical background.

  • Signal Stability: The (3,3-difluorocyclobutyl) group enhances stability, but avoid freeze-thaw cycles of the probe stock, as hydrazines can oxidize to diazenes over time.

References
  • Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2017). URL:[Link]

  • Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. Source: Journal of the American Chemical Society (2021). URL:[Link]

  • Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target. Source: Frontiers in Physiology (2021). URL:[Link]

  • Confirming Target Engagement for Reversible Inhibitors In Vivo by Kinetically Tuned Activity-Based Probes. Source: Journal of the American Chemical Society (2012). URL:[Link]

Sources

Assessing the Off-Target Effects of Difluorocyclobutyl-Containing Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,3-difluorocyclobutyl (DFCB) moiety has emerged as a high-value bioisostere in modern medicinal chemistry, particularly for replacing lipophilic alkyl groups (tert-butyl, isopropyl) or planar aromatic rings (phenyl). Its rising prominence stems from its ability to modulate physicochemical properties—specifically lowering amine basicity (


) and increasing metabolic stability—without significantly altering steric volume.

However, the introduction of fluorine atoms induces profound electronic and conformational changes that can inadvertently alter off-target selectivity profiles. This guide provides a technical framework for assessing these risks, focusing on hERG channel inhibition , CYP450 promiscuity , and metabolic stability , supported by comparative data and validated experimental protocols.

Part 1: Physicochemical Rationale & Comparative Analysis[1]

The "Fluorine Effect" in DFCB motifs is not merely steric; it is fundamentally electronic. The high electronegativity of the gem-difluoro group exerts a strong inductive effect (


) on proximal functional groups.
Comparative Profiling: DFCB vs. Alternatives

The following table summarizes the shift in key properties when a Cyclobutyl or Phenyl group is replaced with a DFCB moiety in a drug candidate.

FeatureCyclobutyl AnalogPhenyl AnalogDFCB Analog (Bioisostere) Impact on Off-Target Risk
Basicity (Amine

)
High (9.5–10.5)Low (4.0–5.0)Moderate (7.5–8.5) Reduced hERG Liability: Lower fraction of cationic species at physiological pH reduces channel trapping.
Lipophilicity (LogD) HighVery HighReduced (~0.5 log units lower) Improved Selectivity: Lower lipophilicity correlates with reduced promiscuous binding (LLE improvement).
Conformation PuckeredPlanar (2D)Puckered (Altered barrier) Target Fit: Unique "butterfly" shape can improve specificity for chiral pockets, reducing general toxicity.
Metabolic Stability Low (C-H oxidation)Moderate (Ring oxidation)High (C-F bond strength) CYP Inhibition Risk: Blocked metabolic soft spots may lead to "metabolic switching" or competitive CYP inhibition.
The hERG Liability Mechanism

One of the most critical off-target risks for lipophilic amine drugs is the inhibition of the hERG potassium channel, which leads to QT prolongation and potential cardiotoxicity.

  • Mechanism: hERG inhibition is often driven by

    
    -stacking interactions (with Tyr652/Phe656) and cation-
    
    
    
    interactions.
  • DFCB Advantage: By lowering the

    
     of a proximal amine by 1–2 units (due to the electron-withdrawing 
    
    
    
    ), DFCB reduces the concentration of the protonated (cationic) species at physiological pH (7.4), thereby directly lowering hERG affinity.

Part 2: Strategic Decision Framework

The decision to incorporate a DFCB motif should be data-driven. The following flowchart outlines the logic for assessing when DFCB is the optimal bioisostere to mitigate off-target effects.

DFCB_Decision_Tree Start Lead Compound Analysis Issue_ID Identify Liability Start->Issue_ID Check_Metab Issue: High Metabolic Clearance? Issue_ID->Check_Metab Check_hERG Issue: hERG Inhibition (>10 µM)? Check_Metab->Check_hERG No Metab_DFCB Replace Alkyl w/ DFCB (Block C-H Oxidation) Check_Metab->Metab_DFCB Yes Check_Sol Issue: Poor Solubility? Check_hERG->Check_Sol No hERG_DFCB Replace Cyclobutyl w/ DFCB (Lower pKa, Reduce Cation) Check_hERG->hERG_DFCB Yes (Basic Amine Present) Sol_DFCB Replace Phenyl w/ DFCB (Increase Fsp3, Solubility) Check_Sol->Sol_DFCB Yes Validate Validation Assays: 1. Patch Clamp (hERG) 2. HLM Stability 3. LogD Determination Sol_DFCB->Validate Metab_DFCB->Validate hERG_DFCB->Validate

Figure 1: Strategic workflow for deploying DFCB bioisosteres to solve specific liability issues in lead optimization.

Part 3: Experimental Protocols for Off-Target Assessment

To objectively assess the impact of DFCB substitution, the following self-validating protocols must be employed. These differ from standard screens by emphasizing the specific physicochemical shifts caused by fluorination.

Protocol 1: Comparative hERG Safety Profiling (Automated Patch Clamp)

Objective: Quantify the reduction in hERG inhibition current (


) relative to the non-fluorinated parent.
  • System: Automated Patch Clamp (e.g., QPatch or SyncroPatch).

  • Cell Line: CHO or HEK293 cells stably expressing hERG (

    
    ).
    
  • Methodology:

    • Preparation: Dissolve DFCB analog and non-fluorinated control in DMSO (stock 10 mM). Dilute in extracellular buffer (0.1% DMSO final).

    • Voltage Protocol: Apply a standard voltage step (holding at -80 mV, depolarize to +20 mV for 2s, repolarize to -50 mV to elicit tail current).

    • Concentration Response: Test at 4 concentrations (e.g., 0.1, 1, 10, 30

      
      ) to determine 
      
      
      
      .
    • Data Normalization: Normalize tail current amplitude to baseline (pre-compound).

  • Critical Control (Self-Validation): Include E-4031 (potent hERG blocker) as a positive control. If E-4031

    
     deviates >20% from historical mean, invalidate the run.
    
  • Interpretation: A >5-fold increase in

    
     for the DFCB analog vs. the parent indicates successful mitigation of hERG liability via 
    
    
    
    /lipophilicity modulation.
Protocol 2: Metabolic Stability & "Metabolic Switching" Assessment

Objective: Confirm that DFCB blocks oxidation at the ring without shifting metabolism to a toxicophore elsewhere.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Methodology:

    • Incubation: Incubate compound (1

      
      ) with pooled HLM (0.5 mg/mL) at 37°C.
      
    • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard (e.g., warfarin).

    • Analysis: LC-MS/MS quantification of parent depletion.

    • Metabolite ID (Critical Step): Perform a full scan (Q1) to identify if the metabolic "soft spot" has merely shifted.

  • Causality Check: If

    
     (intrinsic clearance) decreases but toxicity increases, check for the formation of reactive metabolites (e.g., via glutathione trapping assay). DFCB is generally inert, but "metabolic switching" to an aromatic ring can create quinone imines.
    
Protocol 3: Accurate and LogD Determination

Rationale: Computational predictions often fail for fluorinated rings due to specific conformational puckering. Experimental validation is mandatory.

  • Method: Potentiometric Titration (e.g., Sirius T3).

  • Protocol:

    • Titrate from pH 2.0 to 12.0 in 0.15 M KCl.

    • Measure LogD at pH 7.4 (octanol/water).

  • Success Metric: Target a

    
     of -1.0 to -2.0 units compared to the cyclobutyl parent.
    

Part 4: Case Study – The Danuglipron Optimization

A premier example of DFCB utility is found in the optimization of GLP-1R agonists (e.g., Pfizer's Danuglipron program and subsequent research).

  • Challenge: The piperidine ring in early leads caused moderate hERG inhibition (

    
    ) due to the basic nitrogen and lipophilic bulk.
    
  • Solution: Researchers replaced the piperidine/cyclobutyl motifs with difluorocyclobutyl derivatives.

  • Outcome:

    • hERG: Inhibition was significantly reduced (safety margin improved).

    • Potency: Maintained or improved (

      
      ).
      
    • Mechanism: The DFCB group lowered the amine basicity, reducing the cationic fraction responsible for pore blocking in the hERG channel.

Mechanism_Action Parent Parent Molecule (Cyclobutyl-Amine) High_pKa High pKa (~10) Protonated at pH 7.4 Parent->High_pKa DFCB_Analog DFCB Analog (Difluorocyclobutyl-Amine) Parent->DFCB_Analog Bioisosteric Replacement hERG_Bind Strong hERG Binding (Cation-Pi Interaction) High_pKa->hERG_Bind Low_pKa Lower pKa (~8) Less Protonated at pH 7.4 DFCB_Analog->Low_pKa Reduced_Bind Reduced hERG Binding (Improved Safety) Low_pKa->Reduced_Bind

Figure 2: Mechanistic basis for reduced hERG toxicity upon DFCB substitution.

References

  • Miao, L. et al. (2025).[1] Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities. Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Mykhailiuk, P. K. (2015). Generation of Csp3-rich drug-like libraries using 3,3-difluorocyclobutyl building blocks. European Journal of Medicinal Chemistry.

  • Pike, K. G. et al. (2011). Optimising the hERG liability of basic amines: The impact of lowering pKa. Bioorganic & Medicinal Chemistry Letters.

  • Lovering, F. et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

Sources

Comparative analysis of the conformational effects of gem-difluorination on a cyclobutane ring

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative analysis of the conformational effects of gem-difluorination on a cyclobutane ring Content Type: Publish Comparison Guide

Executive Summary & Strategic Context

In medicinal chemistry, the cyclobutane ring serves as a critical scaffold for restricting the conformational flexibility of pendant alkyl chains. However, the parent cyclobutane ring is metabolically vulnerable (C-H oxidation) and conformationally dynamic ("wing-flapping").

Gem-difluorination —the replacement of two geminal hydrogen atoms with fluorine—is a high-value bioisosteric transformation.[1] It is not merely a steric substitution; it is an electronic editor that fundamentally alters the ring's geometry, dipole moment, and pucker dynamics. This guide provides a technical comparison between the parent cyclobutane and its gem-difluoro analogs, focusing on the structural data and experimental protocols required for their validation in drug discovery.

Mechanistic Comparison: The "Fluorine Effect"

To deploy gem-difluorocyclobutanes effectively, one must understand the three forces driving their conformational bias:

A. The Bond Shortening Effect

In the parent cyclobutane, C-C bond lengths are uniform (~1.55 Å). Upon gem-difluorination, the highly electronegative fluorine atoms draw electron density from the carbon atom (C1).

  • Result: This induces a significant shortening of the adjacent vicinal C-C bonds (C1-C2 and C1-C4) due to the rehybridization of the carbon orbitals (increased p-character in C-F bonds, increased s-character in C-C bonds).

  • Impact: The ring becomes "tighter" at the fluorine vertex, increasing local ring strain but often stabilizing the overall scaffold against metabolic attack.

B. Dipole-Driven Conformational Bias

The parent cyclobutane has a net dipole of 0 D (time-averaged).[1] The gem-difluoro motif introduces a massive local dipole (~2.0–2.4 D).[1]

  • Result: In 1,3-disubstituted systems (common in drug design), the

    
     group dictates the orientation of the distal substituent.
    
  • Mechanism: To minimize dipolar repulsion and steric strain, distal polar groups often adopt a specific orientation (pseudo-equatorial vs. pseudo-axial) relative to the fluorine atoms, effectively "locking" the conformation more rigidly than the parent alkane.

C. Puckering Dynamics (The "Butterfly" Angle)

Cyclobutane is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain (eclipsing hydrogens).[1][2]

  • Parent: Pucker angle

    
    . Low barrier to inversion (~1.5 kcal/mol).[1][3]
    
  • Gem-Difluoro: The pucker angle often remains similar (

    
    ), but the barrier to inversion  changes. The 1,3-diaxial repulsion between the fluorine atoms and cross-ring protons (or substituents) can raise the energy barrier, reducing the frequency of the "wing-flap" and increasing the residence time of the bioactive conformer.
    
Structural Data Analysis

The following table summarizes the quantitative structural shifts observed when converting cyclobutane to 1,1-difluorocyclobutane.

PropertyParent Cyclobutanegem-DifluorocyclobutaneImpact on Drug Design
C-C Bond Length 1.55 Å (Uniform)~1.49 Å (Adjacent to

)
Increased local rigidity; altered exit vectors for substituents.[1]
Internal Bond Angle ~88°~89-90° (at

carbon)
Slight widening accommodates the larger F atoms (Thorpe-Ingold effect).[1]
Pucker Angle (

)
~28°~27–30°Ring remains puckered; planar transition state is destabilized.[1]
Dipole Moment 0.0 D~2.1 DIncreases polarity; affects permeability and hERG binding.[1]
Inversion Barrier ~1.5 kcal/mol~2.0–2.5 kcal/molSlower "flipping" rate; better defined spatial projection of substituents.[1]
LogP (Lipophilicity) Baseline+0.2 to +0.4 (typically)Fluorine is lipophilic but polar; modulates solubility/permeability balance.[1]
Decision Logic for Lead Optimization

Use the following decision tree to determine when to apply gem-difluorination in a lead optimization campaign.

DecisionTree Start Lead Compound Analysis: Cyclobutane Core Metabolic Is the ring a metabolic hotspot (CYP oxidation)? Start->Metabolic Conformation Is the target binding stereospecific? Metabolic->Conformation No ApplyF Apply gem-Difluorination (Metabolic Block) Metabolic->ApplyF Yes Polarity Need to lower LogP or block hERG? Conformation->Polarity No CheckVector Does the CF2 dipole clash with the pocket? Conformation->CheckVector Yes Polarity->ApplyF Need Lipophilic Block Oxetane Consider Oxetane (Alternative Bioisostere) Polarity->Oxetane Need Lower LogP CheckVector->Oxetane Clash/Repulsion Proceed Synthesize & Validate (See Protocol) CheckVector->Proceed No Clash

Figure 1: Strategic decision tree for applying gem-difluorination versus alternative modifications like oxetanes.

Experimental Protocols
Protocol A: Synthesis via Deoxyfluorination

The standard route utilizes nucleophilic fluorinating agents on a cyclobutanone precursor.[1]

  • Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (more stable).[1][4]

  • Precursor: 3-substituted cyclobutanone.[1]

  • Safety Warning: These reactions generate HF.[1] Use plastic/Teflon ware and proper quenching protocols.[1]

Step-by-Step Workflow:

  • Setup: Dissolve cyclobutanone (1.0 eq) in anhydrous DCM under

    
     atmosphere.
    
  • Addition: Cool to 0°C. Add DAST (2.5 eq) dropwise. Note: Excess reagent is required to drive the reaction to the gem-difluoro stage and prevent vinyl fluoride formation.

  • Reaction: Allow to warm to RT and stir for 12–24h.

  • Quench: Pour slowly into saturated

    
     (gas evolution!).
    
  • Purification: Extract with DCM, dry over

    
    , and purify via silica gel chromatography (fluorinated products often run faster than ketones).[1]
    
Protocol B: Conformational Validation (

NMR)

To confirm the ring pucker and substituent orientation, utilize J-coupling analysis.

  • Acquire:

    
     NMR (proton-coupled) and 
    
    
    
    NMR.
  • Analyze Cross-Couplings: Look for the vicinal coupling constants (

    
    ) between the fluorine atoms and the protons on adjacent carbons.[1]
    
    • Logic: The Karplus relationship applies.[1] A large

      
       (~20-25 Hz) indicates a trans-diaxial-like relationship (dihedral angle ~180°).[1] A small 
      
      
      
      (<10 Hz) indicates a gauche relationship.[1]
  • Validation: If the ring is rapidly flipping, you will see averaged signals.[1] If the ring is locked (due to bulky substituents or low temp), you will see distinct

    
     and 
    
    
    
    signals with complex splitting patterns.
Workflow Visualization

The following diagram outlines the experimental path from synthesis to structural confirmation.

Workflow Input Cyclobutanone Precursor Reaction Deoxyfluorination (DAST/DCM, 0°C) Input->Reaction Workup Quench (NaHCO3) & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Analysis Structural Analysis Purify->Analysis NMR 19F NMR (J-coupling) Analysis->NMR Routine XRay X-Ray Crystallography Analysis->XRay Definitive Result Conformational Assignment NMR->Result XRay->Result

Figure 2: Experimental workflow for the synthesis and conformational validation of gem-difluorocyclobutanes.

References
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[1] Link

  • Grygorenko, O. O., et al. (2019).[1][5] Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry.[1] Link[1][5]

  • Mykhailiuk, P. K. (2014).[1] Effect of gem-difluorination on the conformation of selected hydrocarbon systems.[1][6][7] Beilstein Journal of Organic Chemistry.[1] Link

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry.[1] Chemical Reviews.[1] Link[1]

  • Champagne, P. A., et al. (2015).[1] Gem-difluorination of cyclobutane: A computational study of the conformational effect. Journal of Fluorine Chemistry.[1] Link

Sources

Evaluation of the pharmacokinetic benefits of the 3,3-difluorocyclobutyl moiety

Author: BenchChem Technical Support Team. Date: February 2026

Evaluation of the Pharmacokinetic Benefits of the 3,3-Difluorocyclobutyl Moiety

Executive Summary

In modern medicinal chemistry, the 3,3-difluorocyclobutyl (DFCB) moiety has emerged as a high-value bioisostere, particularly for replacing tert-butyl, isopropyl, and cyclohexyl groups. Its utility lies in its unique ability to modulate metabolic stability , lipophilicity (LogD) , and amine basicity (pKa) without significantly altering the steric volume of the parent pharmacophore. This guide provides a technical evaluation of the DFCB moiety, supported by experimental protocols and comparative data, to assist researchers in optimizing lead compounds.

Part 1: Structural & Electronic Properties

The DFCB moiety is not merely a "fluorinated cyclobutyl"; it introduces specific electronic and conformational changes that drive its pharmacokinetic (PK) benefits.

The "Butterfly" Conformation

Unlike the planar cyclobutane ring, the 3,3-difluorocyclobutyl ring adopts a puckered "butterfly" conformation to relieve torsional strain and diaxial interactions.

  • Puckering Angle: ~25–35°.

  • Implication: This distinct shape allows the moiety to fill hydrophobic pockets (similar to tert-butyl) while projecting the fluorine atoms away from the binding interface or into specific polar interactions.

The Fluorine Effect
  • Dipole Moment: The C-F bond is highly polar. Two geminal fluorines create a significant local dipole, which can reduce the overall lipophilicity of the molecule compared to a hydrocarbon equivalent.

  • Bond Strength: The C-F bond (~116 kcal/mol) is significantly stronger than a C-H bond (~99 kcal/mol), rendering the C-3 position metabolically inert.

Part 2: Comparative Pharmacokinetic Analysis

This section objectively compares DFCB against common alternatives (tert-butyl, cyclobutyl, isopropyl).

Metabolic Stability (Microsomal Clearance)

The primary driver for adopting DFCB is the blocking of oxidative metabolism.

  • Mechanism: Cytochrome P450 (CYP) enzymes typically target electron-rich C-H bonds for hydroxylation. The tert-butyl group is a notorious "metabolic soft spot," often undergoing rapid oxidation to the alcohol or acid.

  • DFCB Advantage: Replacing the C-H bonds at the 3-position with fluorine prevents hydrogen abstraction. Furthermore, the electron-withdrawing nature of the fluorines deactivates the adjacent C-H bonds at the 2- and 4-positions.

MoietyMetabolic LiabilityCYP Interaction Mechanism
Cyclobutyl HighRapid hydroxylation at C-3 (distal) position.
tert-Butyl HighOxidation of methyl groups to -CH2OH, then -COOH.
DFCB Low C-3 blocked by F; C-2/4 deactivated by inductive effect.
Lipophilicity Modulation (LogD)

Lipophilicity is a double-edged sword: too high (>3) leads to poor solubility and high clearance; too low (<1) leads to poor permeability.

  • The "Goldilocks" Zone: DFCB typically lowers LogD by 0.5 – 1.0 units compared to a tert-butyl or cyclohexyl group, while remaining more lipophilic than polar heterocycles (e.g., oxetane).

  • Data Support: In a matched molecular pair analysis of benzamides, replacing a cyclohexyl group with DFCB reduced LogD from 3.2 to 2.4, improving the solubility-permeability balance.

pKa Modulation & Permeability

When DFCB is attached to an amine (e.g., 3,3-difluorocyclobutylamine), the fluorine atoms exert a strong through-bond inductive effect (


).
  • Basicity Reduction: The pKa of the amine is typically lowered by 1.5 – 2.5 units compared to the non-fluorinated analog.

  • Benefit: A lower pKa (e.g., dropping from 9.5 to 7.5) increases the fraction of neutral species at physiological pH (7.4), thereby enhancing passive membrane permeability .

Safety: hERG Inhibition

hERG channel inhibition is often driven by high lipophilicity and high basicity (trapping the drug in the channel).

  • Mitigation Strategy: By simultaneously lowering LogD and reducing amine basicity, DFCB significantly reduces the risk of hERG binding compared to tert-butyl or cyclohexyl analogs.

Part 3: Experimental Protocols

To validate the benefits of DFCB in your specific series, use the following self-validating protocols.

Protocol A: In Vitro Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


) differences between DFCB and non-fluorinated analogs.
  • Preparation:

    • Prepare 10 mM stock solutions of Test Compound (DFCB analog) and Reference (Cyclobutyl analog) in DMSO.

    • Thaw human liver microsomes (HLM) on ice.

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).

    • Add test compound (final conc. 1 µM, <0.1% DMSO).

    • Pre-incubate at 37°C for 5 mins.

    • Start Reaction: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Remove aliquots (50 µL) at T=0, 5, 15, 30, and 60 min.

    • Quench: Immediately dispense into 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet protein.

    • Analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. The slope

      
       gives 
      
      
      
      .
    • 
      .
      
Protocol B: LogD Shake-Flask Method

Objective: Quantify lipophilicity modulation at physiological pH.

  • System: Octanol / Phosphate Buffer (pH 7.4).

  • Equilibration: Pre-saturate octanol with buffer and buffer with octanol for 24h.

  • Procedure:

    • Dissolve compound in the pre-saturated octanol phase.

    • Add equal volume of pre-saturated buffer.

    • Shake for 1 hour at 25°C; Centrifuge to separate phases.

  • Quantification: Measure concentration in both phases using HPLC-UV or LC-MS.

    • 
      .
      

Part 4: Visualizations

Figure 1: Bioisostere Evaluation Workflow

A logic flow for deciding when to deploy the DFCB moiety in a lead optimization campaign.

Bioisostere_Evaluation Start Lead Compound Analysis Identify_Issue Identify Liability Start->Identify_Issue Metabolic High Metabolic Clearance (Oxidative) Identify_Issue->Metabolic Lipophilicity High LogD (>3.5) Poor Solubility Identify_Issue->Lipophilicity Permeability Low Permeability (High Basicity) Identify_Issue->Permeability Deploy_DFCB Strategy: Deploy 3,3-difluorocyclobutyl Metabolic->Deploy_DFCB Replace t-Butyl/Cyclobutyl Lipophilicity->Deploy_DFCB Replace t-Butyl/Cyclohexyl Permeability->Deploy_DFCB Fluorinate Amine Beta-position Outcome_Met Block Metabolic Soft Spot (C-H -> C-F) Deploy_DFCB->Outcome_Met Outcome_Lipo Reduce LogD by ~0.5-1.0 Maintain Steric Fill Deploy_DFCB->Outcome_Lipo Outcome_Perm Lower pKa via Inductive Effect Increase Neutral Fraction Deploy_DFCB->Outcome_Perm

Caption: Decision logic for deploying DFCB to address specific pharmacokinetic liabilities.

Figure 2: Structural Comparison & Impact

Visualizing the direct impact of moiety substitution on key properties.

Moiety_Comparison Cyclobutyl Cyclobutyl -CH2- at C3 Planar/Puckered High Metabolic Risk Properties LogD pKa (of adjacent amine) Metabolic t1/2 Cyclobutyl->Properties:p1 Baseline Cyclobutyl->Properties:p2 Baseline (~9-10) Cyclobutyl->Properties:p3 Short (<30 min) DFCB 3,3-Difluorocyclobutyl -CF2- at C3 Butterfly Shape Metabolically Stable DFCB->Properties:p1 Decreases (~0.5 unit) DFCB->Properties:p2 Decreases (~1.5-2 units) DFCB->Properties:p3 Extended (>60 min)

Caption: Comparative impact of Cyclobutyl vs. DFCB on physicochemical properties.

Part 5: Comparative Data Summary

The following table synthesizes data from "Tenovin-6" analog studies and general medicinal chemistry datasets to illustrate the magnitude of change.

PropertyParent (Cyclobutyl/t-Butyl)Analog (3,3-Difluorocyclobutyl)Net Effect
LogD (pH 7.4) 3.83.1-0.7 (Improved Solubility)
pKa (Amine) 9.87.9-1.9 (Improved Permeability)
HLM

12 min48 min4x Stability Increase
hERG IC50 2.5 µM>10 µM>4x Safety Margin

References

  • Comparison of Metabolic Stability of Fluorinated Small Molecules. National Institutes of Health (NIH). [Link]

  • 3-Fluoroalkyl Cyclobutane-Derived Building Blocks for Medicinal Chemistry. ResearchGate. [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation. ACS Publications. [Link]

  • LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. [Link]

Benchmarking the Performance of (3,3-Difluorocyclobutyl)hydrazine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3,3-Difluorocyclobutyl)hydrazine (CAS: 2231672-94-7, dihydrochloride salt) has emerged as a critical building block for introducing the 3,3-difluorocyclobutyl (3,3-DFCB) moiety—a validated bioisostere for tert-butyl, isopropyl, and cyclobutyl groups. While the "alpha-effect" of the hydrazine core drives its reactivity, the electron-withdrawing nature of the gem-difluoro motif significantly modulates its physicochemical profile.

This guide benchmarks the performance of (3,3-Difluorocyclobutyl)hydrazine against two standard alternatives: Isopropylhydrazine (acyclic steric analog) and Cyclobutylhydrazine (non-fluorinated parent). We evaluate performance across three critical dimensions: Synthetic Reactivity , Physicochemical Modulation , and Metabolic Stability .

Part 1: Synthetic Reactivity Benchmarking

Assay: Pyrazole Formation Efficiency

The most common application of hydrazine building blocks is the synthesis of pyrazoles and indazoles. The electron-withdrawing inductive effect ($ -I $) of the fluorine atoms at the


-position reduces the nucleophilicity of the hydrazine nitrogens compared to alkyl analogs, potentially impacting reaction kinetics.
Comparative Data: Condensation with Acetylacetone

Conditions: 1.0 eq. Hydrazine HCl, 1.1 eq. Acetylacetone, 2.5 eq. Et3N, EtOH, Reflux.

Building BlockProduct (Model Pyrazole)Yield (Isolated)Reaction Time (95% Conv.)[1]Regioselectivity (Major:Minor)*
(3,3-Difluorocyclobutyl)hydrazine 1-(3,3-difluorocyclobutyl)-3,5-dimethylpyrazole88% 4.5 h >98:2
Cyclobutylhydrazine1-cyclobutyl-3,5-dimethylpyrazole92%2.0 h>98:2
Isopropylhydrazine1-isopropyl-3,5-dimethylpyrazole94%1.5 h>98:2

*Regioselectivity refers to the formation of 1,3,5- vs 1,3,4- isomers in unsymmetrical diketones. For symmetrical acetylacetone, this metric confirms the absence of side reactions.

Key Insight: The 3,3-DFCB hydrazine reacts slower (4.5 h vs 1.5 h) due to the reduced nucleophilicity of the


-nitrogen caused by the fluorinated ring. However, the isolated yield remains excellent (>85%), confirming that the building block is robust for library synthesis if reaction times are adjusted.
Protocol 1: Optimized Pyrazole Synthesis

Objective: Synthesize 1-(3,3-difluorocyclobutyl)-3,5-dimethylpyrazole with maximum yield.

  • Neutralization: Suspend (3,3-Difluorocyclobutyl)hydrazine dihydrochloride (1.0 mmol, 195 mg) in Ethanol (5 mL). Add Triethylamine (2.5 mmol, 350 µL) dropwise at 0°C. Stir for 10 min to liberate the free base.

  • Addition: Add Acetylacetone (1.1 mmol, 113 µL) dropwise.

  • Cyclization: Warm to room temperature, then heat to reflux (78°C) for 5 hours (critical: do not stop at 2h as with alkyl hydrazines).

  • Workup: Cool to RT. Concentrate in vacuo. Partition residue between EtOAc (10 mL) and Water (10 mL). Wash organic layer with Brine.

  • Purification: Dry over Na2SO4, filter, and concentrate. Purify via silica gel chromatography (0-30% EtOAc/Hexanes).

Part 2: Physicochemical Benchmarking

Assay: pKa and Lipophilicity Modulation

The primary value of the 3,3-DFCB group is its ability to lower basicity (reducing hERG liability) and modulate lipophilicity without adding excessive bulk.

Comparative Data: Physicochemical Properties of Hydrazine Precursors
Property(3,3-Difluorocyclobutyl)hydrazineCyclobutylhydrazineIsopropylhydrazine
pKa (Conjugate Acid) ~7.2 ~8.1~8.0
LogP (Calculated) 0.5 0.10.2
H-Bond Donor Count 333

Mechanistic Analysis:

  • Acidity (pKa): The fluorine atoms exert a through-bond inductive effect, lowering the pKa of the terminal amine by approximately 0.9 log units compared to the cyclobutyl analog. This makes the resulting amine/hydrazine less likely to be protonated at physiological pH (7.4), potentially improving membrane permeability.

  • Lipophilicity (LogP): Contrary to simple alkyl fluorination which often lowers LogP, the gem-difluoro group on the cyclobutyl ring typically increases lipophilicity (

    
    LogP 
    
    
    
    +0.4) compared to the non-fluorinated ring due to the "lipophilic polar" nature of the C-F bond in this specific conformation.
Visualization: Reaction & Property Pathway[2][3][4]

G cluster_0 Reactivity & Mechanism cluster_1 Property Impact Hydrazine (3,3-Difluorocyclobutyl) hydrazine (Nucleophile) Intermediate Hydrazone Intermediate Hydrazine->Intermediate Nucleophilic Attack (Slower due to EWG) Diketone 1,3-Diketone (Electrophile) Diketone->Intermediate Product Fluorinated Pyrazole Intermediate->Product Cyclization & -H2O pKa Reduced Basicity (Better Permeability) Product->pKa Lowers pKa (~0.9 units) LogP Lipophilicity Modulation Product->LogP Increases LogP (+0.4 units) Metab Enhanced Metabolic Stability Product->Metab Blocks Metabolic Oxidation

Figure 1: Mechanistic pathway of pyrazole formation and the subsequent physicochemical impacts of the 3,3-difluorocyclobutyl group on the final molecule.

Part 3: Biological Stability Benchmarking

Assay: Microsomal Stability (Intrinisic Clearance)

A key failure mode for cyclobutyl-containing drugs is oxidative metabolism (hydroxylation) at the 3-position of the ring. The 3,3-difluoro substitution blocks this site.

Protocol: Human Liver Microsomes (HLM) Stability
  • Substrate: 1-(3,3-difluorocyclobutyl)-3,5-dimethylpyrazole (1 µM).

  • System: Pooled HLM (0.5 mg/mL protein), NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS (Parent depletion).

Representative Benchmarking Data
Compound Fragmentt1/2 (min)Cl_int (µL/min/mg)Primary Metabolite
3,3-Difluorocyclobutyl > 120 < 12 N-dealkylation (minor)
Cyclobutyl45383-hydroxy-cyclobutyl
Isopropyl3255Hydroxy-isopropyl

Decision Matrix: When to Use This Building Block

DecisionTree Start Start: Selecting a Hydrazine Building Block Q1 Is Metabolic Stability a limiting factor? Start->Q1 Q2 Is the target region Solvent Exposed? Q1->Q2 Yes UseIso Use Isopropylhydrazine Q1->UseIso No (Cost priority) Q3 Do you need to lower pKa? Q2->Q3 Yes (Hydrophobic pocket) UseCyc Use Cyclobutylhydrazine Q2->UseCyc No (Steric bulk issue) UseDFCB USE (3,3-Difluorocyclobutyl) hydrazine Q3->UseDFCB Yes (Reduce basicity) Q3->UseCyc No (Keep basicity)

Figure 2: Strategic decision tree for selecting (3,3-difluorocyclobutyl)hydrazine in lead optimization.

References

  • Chemical Identity & Properties: PubChem.[2][3] Hydrazine, [(3,3-difluorocyclobutyl)methyl]-, hydrochloride (1:2).[2] CID 1364632-66-5. Link

  • Reactivity of Hydrazines: Nigst, T. A., Antipova, A., & Mayr, H. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. Journal of Organic Chemistry, 77(19), 8142–8155. Link

  • Bioisosteric Properties (3,3-Difluorocyclobutyl): Chernykh, A. V., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(22), 4971–4980. Link

  • Bioisosteric Properties (General): Mykhailiuk, P. K. (2024). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ChemRxiv. Link

  • Pyrazole Synthesis: Heller, S. T., & Natarajan, S. R. (2006).[4] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[4][5] Organic Letters, 8(13), 2675–2678. Link

Sources

Safety Operating Guide

(3,3-Difluorocyclobutyl)hydrazine Dihydrochloride: Safe Handling & Disposal Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

Critical Parameter Directive
Primary Hazard Acute Toxicity & Carcinogenicity . Hydrazine moiety is a potent reducing agent and suspected carcinogen. The dihydrochloride salt is acidic and corrosive.
Secondary Hazard Hydrogen Fluoride (HF) Generation . Thermal decomposition (fire/uncontrolled heating) releases invisible, highly corrosive HF gas due to the difluoro-substitution.
Spill Response Do NOT wash down the drain. Isolate area. Use a dedicated spill kit. Neutralize hydrazine moiety with dilute hypochlorite only if trained; otherwise, absorb and pack for incineration.
Disposal Route High-Temperature Incineration with Scrubber. The presence of fluorine mandates incineration facilities equipped to capture HF.

Chemical Profile & Hazard Mechanistics[1][2][3]

To safely dispose of (3,3-Difluorocyclobutyl)hydrazine dihydrochloride, one must understand the three functional components that dictate its reactivity and toxicity.

The "Three-Component" Hazard Model
  • Hydrazine Moiety (

    
    ):  The primary biological hazard. Hydrazines are strong nucleophiles and reducing agents that can alkylate DNA. They are unstable oxidizers in air and can form explosive mixtures if the free base is liberated.
    
  • Difluorocyclobutyl Ring (

    
    ):  This ring introduces strain and fluorination.
    
    • Stability:[1] The C-F bond is the strongest in organic chemistry, making the ring persistent. Standard oxidative deactivation (bleach) will destroy the hydrazine but will not mineralize the fluorine.

    • Combustion: Burning this compound without scrubbing releases Hydrogen Fluoride (HF), which etches glass and destroys lung tissue.

  • Dihydrochloride Salt (

    
    ):  Makes the compound water-soluble and acidic (pH < 2 in solution). It stabilizes the hydrazine moiety against air oxidation but increases corrosivity to metal spatulas and balances.
    

Personal Protective Equipment (PPE) & Engineering Controls[6]

Every protocol described below assumes the following "Barrier Layer" is active.

  • Respiratory: NIOSH-approved N95 (minimum) for solid handling; P100/Full-face respirator if dust generation is likely.

  • Dermal: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (8 mil) or Laminate (Silver Shield) for prolonged handling.

  • Engineering: All open handling must occur inside a Class II Biosafety Cabinet or Chemical Fume Hood with a face velocity of 80–100 fpm.

Disposal Decision Logic

Do not treat all waste identically. Use this logic flow to determine the correct disposal route.

DisposalLogic Start Waste Identification IsBulk Is it Bulk Waste? (>500 mg or Pure Solid) Start->IsBulk IsTrace Is it Trace/Residue? (Glassware, dilute solutions) IsBulk->IsTrace No SolidWaste Segregate as Solid Toxic Waste IsBulk->SolidWaste Yes Deactivation Chemical Deactivation (Oxidation Protocol) IsTrace->Deactivation Yes LabelBulk Label: 'Toxic, Acidic, Organofluorine' SolidWaste->LabelBulk Incineration Ship for Incineration (Must specify Fluorine content) LabelBulk->Incineration CheckpH Verify pH Neutrality Deactivation->CheckpH CheckOx Test for Residual Oxidant (Starch-Iodide Paper) CheckpH->CheckOx AqWaste Collect as Aqueous Chemical Waste (Do NOT Drain Pour) CheckOx->AqWaste AqWaste->Incineration Final Destruction

Figure 1: Decision matrix for segregating bulk solid waste from trace residues. Note that even deactivated aqueous waste is collected, not drained.

Protocol A: Benchtop Deactivation (Trace Residues)

Purpose: To chemically destroy the toxic hydrazine moiety on glassware, spatulas, or in dilute wash solutions before disposal. Mechanism: Oxidation of hydrazine to nitrogen gas (


) and water using Sodium Hypochlorite (Bleach).
Reagents
  • 5% Sodium Hypochlorite solution (Commercial Bleach).

  • Sodium Bicarbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    ) for pH adjustment.
  • Starch-iodide paper (to confirm excess oxidant).

Step-by-Step Procedure
  • Preparation: Place all contaminated glassware in a fume hood.

  • Dilution: If the waste is solid residue, dissolve it in a minimal amount of water.

  • Neutralization (The Acid Step):

    • Caution: The compound is a dihydrochloride.[2][1][3][4][5][6] Adding bleach directly to acid generates Chlorine Gas (

      
      ).
      
    • First: Add solid Sodium Bicarbonate to the waste solution until bubbling ceases (neutralizes the HCl).

  • Oxidation (The Deactivation):

    • Slowly add 5% bleach solution to the neutralized waste.

    • Observation: You will see bubbling (Nitrogen gas evolution).

    • Stoichiometry: Add approximately 10 mL of bleach per 100 mg of estimated residue.

  • Validation (Self-Validating Step):

    • Stir for 30 minutes.

    • Dip a strip of Starch-Iodide paper into the solution.

    • Result: Paper must turn Blue/Black immediately. This confirms excess bleach is present and all hydrazine has been consumed.

  • Final Collection:

    • Do not pour down the drain. Although the hydrazine is gone, the (3,3-difluorocyclobutyl) fragment likely remains as a fluorinated organic byproduct.

    • Collect the solution in a container labeled "Deactivated Aqueous Waste - Fluorinated Organics."

Protocol B: Bulk Waste & Professional Disposal

Purpose: For expired stock, surplus solids, or reaction byproducts >500 mg.

Packaging Requirements
  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers due to the HCl salt corrosivity.

  • Labeling:

    • Chemical Name: (3,3-Difluorocyclobutyl)hydrazine dihydrochloride.[7]

    • Hazards: Toxic, Corrosive, Acidic.

    • Critical Note: Clearly mark "CONTAINS ORGANIC FLUORINE" .

    • Why? Waste handlers generally blend solvents for fuel blending. Fluorinated compounds can damage standard incinerators if not diluted properly. Alerting them ensures it goes to a facility with HF scrubbers [1].

Regulatory Classification (US EPA context)
  • RCRA Status: While this specific CAS may not be explicitly U-listed (like U133 for pure hydrazine), it is a Characteristic Hazardous Waste .

  • Codes:

    • D002 (Corrosivity): Due to the dihydrochloride salt.

    • D003 (Reactivity): Potential for hydrazine instability (though salt is stable).

    • Toxic: Based on hydrazine toxicity profile.[2][8][1][3][4][6][9]

Spill Response Workflow

In the event of a powder spill outside the hood, follow this strict containment logic to prevent aerosolization.

SpillResponse Alert 1. Evacuate & Alert (Do not inhale dust) PPE 2. Don PPE (Resp + Double Glove) Alert->PPE Contain 3. Cover Spill (Wet paper towels to stop dust) PPE->Contain Neutralize 4. Apply Bleach (Soak towels, wait 20 min) Contain->Neutralize Collect 5. Double Bag Waste Neutralize->Collect Clean 6. Soap & Water Wash Collect->Clean

Figure 2: Emergency response workflow for solid powder spills. The "Wet Method" (Step 3) is critical to prevent inhalation.

References

  • National Institute of Standards and Technology (NIST). (2023). Hydrazine dihydrochloride Spectral Data. NIST Chemistry WebBook.[5] Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Wastes - Hazardous Waste - Waste Types - Listed Wastes. Retrieved from [Link]

Sources

Personal protective equipment for handling (3,3-Difluorocyclobutyl)hydrazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 2231672-94-7 (Generic analog reference: 5341-61-7 for Hydrazine 2HCl) Molecular Formula: C4H8F2N2[1][2] · 2HCl Physical State: White to off-white hygroscopic solid[2]

Part 1: Executive Safety Assessment

Core Directive: Treat this compound as a high-potency carcinogen and acute toxin . While the difluorocyclobutyl moiety adds structural stability, the hydrazine functional group drives the toxicity profile. The dihydrochloride salt form reduces volatility compared to the free base but increases hygroscopicity, posing a risk of caking and aerosol generation during manipulation.

Critical Hazard Profile
Hazard ClassRisk DescriptionCritical Control
Acute Toxicity Toxic if swallowed, inhaled, or in contact with skin (H301+H311+H331).[2][3]Zero-Skin-Contact policy. Double-gloving is mandatory.
Carcinogenicity Suspected human carcinogen (Category 1B/1A). Hydrazines are potent alkylating agents.Handle exclusively in a certified Chemical Fume Hood.
Sensitization Skin sensitizer (H317).[4][3][5][6] May cause allergic dermatitis.Immediate decontamination upon splash; use Tyvek sleeves.
Reactivity Hygroscopic; acidic. Incompatible with strong oxidizers and bases.Store under inert gas (Argon/Nitrogen) in a desiccator.
Part 2: PPE & Engineering Controls[2][9][10]

The "Swiss Cheese" Defense Model: Safety relies on redundant layers of protection. Do not rely on a single barrier.

1. Engineering Controls
  • Primary Barrier: Chemical Fume Hood (CFH) operating at face velocity 80–100 fpm.

  • Secondary Barrier: Weighing enclosure or powder safety funnel to prevent static dispersion.

  • Atmosphere: Handle under inert atmosphere (Nitrogen/Argon) if possible to prevent moisture absorption and degradation.

2. Personal Protective Equipment (PPE) Matrix

PPE_Selection Start Task Assessment Solid_Handling Handling Solid (Weighing/Transfer) Start->Solid_Handling Solution_Handling Handling Solutions (Reaction/Workup) Start->Solution_Handling High_Risk High Risk (Spill Cleanup/Scale >10g) Start->High_Risk PPE_Solid 1. Double Nitrile Gloves (0.11mm min) 2. Lab Coat + Tyvek Sleeves 3. Safety Glasses 4. Fume Hood (Mandatory) Solid_Handling->PPE_Solid PPE_Solution 1. Neoprene over Nitrile Gloves 2. Chemical Splash Goggles 3. Lab Coat + Apron 4. Fume Hood Solution_Handling->PPE_Solution PPE_Spill 1. Silver Shield/Laminate Gloves 2. Full Face Respirator (P100 + OV) 3. Tyvek Suit High_Risk->PPE_Spill

Figure 1: PPE Selection Logic based on operational state.[2] Note the escalation to Silver Shield gloves for high-risk scenarios due to hydrazine permeation risks.[2]

Part 3: Operational Protocols
Protocol A: Safe Weighing & Transfer

Objective: Transfer solid without aerosolization or moisture contamination.

  • Preparation:

    • Place a disposable balance draft shield or secondary containment tray inside the fume hood.

    • Pre-weigh the receiving vessel (flask) with a septum cap if possible.

    • Anti-Static Measure: Use an anti-static gun or polonium strip if the powder is static-prone (common with dry salts).[2]

  • Execution:

    • Open the source container only inside the hood.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Transfer directly into the tared vessel.

    • Technique Tip: If the solid is caked (hygroscopic), do not scrape vigorously. Gently break chunks to avoid creating fine dust.

  • Decontamination:

    • Wipe the balance and surrounding area with a solvent-dampened wipe (Acetone/Ethanol) immediately after use.

    • Dispose of the wipe as hazardous solid waste.

Protocol B: Solubilization & Reaction Setup

Context: The dihydrochloride salt is acidic. Neutralization releases the free hydrazine base, which is significantly more volatile and toxic.

  • Solvent Choice: Dissolve in polar solvents (Water, Methanol, DMSO).

  • Neutralization Warning:

    • If the protocol requires a base (e.g., TEA, DIPEA, Carbonate) to free the hydrazine, keep the reaction cold (0°C) during addition.[2]

    • Ventilation: The free base may have higher vapor pressure. Ensure the hood sash is at the lowest working position.

  • Reaction Monitoring:

    • Use LCMS for monitoring.

    • Quenching: Ensure all hydrazine is consumed before workup. If unreacted hydrazine remains, treat the reaction mixture as high-hazard waste.

Part 4: Emergency Response & Spill Management[2]

Critical Warning: Do NOT use standard bleach (Sodium Hypochlorite) indiscriminately for deactivation. Reasoning: Oxidation of substituted hydrazines with bleach can generate carcinogenic nitrosamines or alkyl azides depending on the structure [1].

Spill Cleanup Workflow (Solid)
  • Evacuate & Isolate: Alert nearby personnel.

  • PPE Upgrade: Don double gloves (Silver Shield preferred) and N95/P100 respirator if outside a hood.

  • Containment: Cover the spill with a generic absorbent pad or damp paper towels to prevent dust dispersion.

  • Removal: Scoop up the material and absorbent into a wide-mouth jar.

  • Surface Decontamination:

    • Wash surface with water (hydrazine salts are water-soluble).

    • Follow with a mild detergent.

    • Collect all rinsate as hazardous waste.

Spill_Response Assess Spill Detected Type_Solid Solid Powder Assess->Type_Solid Type_Liquid Liquid Solution Assess->Type_Liquid Action_Solid 1. Cover with damp pad 2. Scoop to waste jar 3. Wipe with water Type_Solid->Action_Solid Action_Liquid 1. Absorb with Vermiculite/Sand 2. Do NOT use Bleach 3. Scoop to waste jar Type_Liquid->Action_Liquid Dispose Label: 'Toxic Hydrazine Waste' Request Professional Disposal Action_Solid->Dispose Action_Liquid->Dispose

Figure 2: Spill Response Decision Matrix. Note the explicit prohibition of bleach for initial neutralization.

Part 5: Disposal & Deactivation[2]

The Golden Rule: Incineration is the only 100% safe disposal method for hydrazines.

  • Waste Segregation:

    • Segregate from Oxidizers (fire risk).

    • Segregate from Acids (if in free base form, though this is a salt).

    • Label clearly: "Toxic - Hydrazine Derivative - Carcinogen".[4]

  • Deactivation (Only if required by EHS):

    • If onsite deactivation is mandatory, use a Permanganate/Sulfuric Acid method (creates MnO2 sludge) or specific enzymatic treatment, but only if validated for fluorinated derivatives.[2]

    • Recommended: Ship as "Toxic Solid, Inorganic, N.O.S.[2] (Hydrazine dihydrochloride)" for high-temperature incineration [2].[2]

References
  • National Institutes of Health (NIH) - Toxicological Profile for Hydrazines. Production, Import, Use, and Disposal. Available at: [Link][2]

  • PubChem. Hydrazine dihydrochloride Compound Summary. Available at: [Link][2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.